molecular formula C8H18ClNO2 B15298692 (S)-tert-Butyl 3-aminobutanoate hydrochloride

(S)-tert-Butyl 3-aminobutanoate hydrochloride

Cat. No.: B15298692
M. Wt: 195.69 g/mol
InChI Key: CHPNDKSXVMHZTB-RGMNGODLSA-N
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Description

(S)-tert-Butyl 3-aminobutanoate hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 3-aminobutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 3-aminobutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

tert-butyl (3S)-3-aminobutanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1

InChI Key

CHPNDKSXVMHZTB-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](CC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S)-tert-Butyl 3-Aminobutanoate Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1269151-21-4

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-tert-Butyl 3-aminobutanoate hydrochloride is a chiral building block of significant interest to researchers, scientists, and drug development professionals. As a derivative of (S)-3-aminobutanoic acid, a β-amino acid, this compound offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. The presence of the tert-butyl ester provides a sterically hindered and acid-labile protecting group for the carboxylic acid functionality, while the amine remains as a hydrochloride salt, rendering the molecule water-soluble and amenable to a variety of chemical transformations.

This technical guide provides a comprehensive overview of (S)-tert-Butyl 3-aminobutanoate hydrochloride, with a focus on its synthesis, physicochemical properties, analytical characterization, and applications in drug discovery. The information presented herein is intended to be a valuable resource for scientists working in the fields of medicinal chemistry, process development, and analytical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-tert-Butyl 3-aminobutanoate hydrochloride is crucial for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1269151-21-4A Chemtek
Molecular Formula C₈H₁₈ClNO₂A Chemtek
Molecular Weight 195.69 g/mol A Chemtek
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Solubility Soluble in water; solubility in organic solvents not extensively reported but expected to be soluble in alcohols.General knowledge
Specific Optical Rotation For the free base ((S)-tert-Butyl 3-aminobutanoate): +21° to +27° (c=1, CHCl₃)Thermo Fisher Scientific

Synthesis and Purification

The synthesis of (S)-tert-Butyl 3-aminobutanoate hydrochloride is typically achieved through the esterification of (S)-3-aminobutanoic acid. Several methods can be employed for this transformation, with the acid-catalyzed reaction with isobutylene or tert-butyl acetate being common approaches.

Synthetic Workflow Overview

Caption: General synthetic workflow for (S)-tert-Butyl 3-aminobutanoate hydrochloride.

Experimental Protocol: Esterification using tert-Butyl Acetate

This protocol is adapted from a general method for the tert-butylation of free amino acids.

Materials:

  • (S)-3-Aminobutanoic acid

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Diethyl ether

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-3-aminobutanoic acid (1.0 eq) in tert-butyl acetate (used as both reactant and solvent).

  • Add bis(trifluoromethanesulfonyl)imide (1.1 eq) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-tert-Butyl 3-aminobutanoate free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a dry, non-protic solvent like diethyl ether.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid (1.0 eq) in diethyl ether dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution. If no precipitation occurs, the solvent can be carefully removed under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure (S)-tert-Butyl 3-aminobutanoate hydrochloride.

Purification Workflow

Caption: General purification workflow for the final product.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (S)-tert-Butyl 3-aminobutanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

Predicted ¹H NMR (in D₂O):

  • δ 1.2-1.4 (d, 3H): Methyl protons (CH₃) adjacent to the chiral center.

  • δ 1.5 (s, 9H): Protons of the tert-butyl group.

  • δ 2.5-2.7 (m, 2H): Methylene protons (CH₂) adjacent to the ester carbonyl.

  • δ 3.4-3.6 (m, 1H): Methine proton (CH) at the chiral center.

Predicted ¹³C NMR (in D₂O):

  • δ 18.0-20.0: Methyl carbon (CH₃).

  • δ 27.0-29.0: tert-Butyl methyl carbons (C(CH₃)₃).

  • δ 38.0-40.0: Methylene carbon (CH₂).

  • δ 45.0-47.0: Methine carbon (CH).

  • δ 82.0-84.0: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

  • δ 172.0-174.0: Carbonyl carbon (C=O).

Chiral Purity Analysis

Determining the enantiomeric excess (e.e.) is critical for any chiral compound intended for pharmaceutical applications. Due to the small size and lack of a strong chromophore, direct chiral HPLC analysis of (S)-tert-Butyl 3-aminobutanoate hydrochloride can be challenging. A common and effective approach is pre-column derivatization with a chiral derivatizing agent, followed by analysis on a standard achiral column. Supercritical Fluid Chromatography (SFC) is also an increasingly popular technique for chiral separations, offering faster analysis times and reduced solvent consumption.

Proposed Chiral SFC Method with Derivatization

This proposed method is based on established procedures for the chiral analysis of similar small, chiral amines and amino alcohols.

Derivatization Agent: A common choice is a chiral isocyanate, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, which reacts with the primary amine to form diastereomeric ureas.

Derivatization Protocol:

  • Dissolve a known amount of (S)-tert-Butyl 3-aminobutanoate hydrochloride in a suitable aprotic solvent (e.g., acetonitrile) containing a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to liberate the free amine.

  • Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent.

  • Allow the reaction to proceed at room temperature until complete, monitoring by TLC or LC-MS.

SFC Conditions:

  • Column: A polysaccharide-based chiral stationary phase is often effective. A ChiralPak column (e.g., ChiralPak IB-N5) is a good starting point.

  • Mobile Phase: Carbon dioxide (CO₂) with a polar organic modifier such as methanol or isopropanol. A typical starting gradient would be 5% to 40% modifier over several minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150-200 bar.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore introduced by the derivatizing agent (e.g., 254 nm for a naphthyl group).

The two diastereomers should be well-resolved, and the enantiomeric excess can be calculated from the relative peak areas.

Analytical Workflow

AnalyticalWorkflow cluster_0 Identity & Structure cluster_1 Purity cluster_2 Chiral Purity A NMR (¹H, ¹³C) B Mass Spectrometry C HPLC/UPLC D GC (for residual solvents) E Derivatization F Chiral SFC or HPLC E->F Sample Sample Sample->A Sample->C Sample->E

Caption: A comprehensive analytical workflow for quality control.

Applications in Drug Development

(S)-tert-Butyl 3-aminobutanoate hydrochloride serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. The β-amino acid motif is a key structural feature in many natural products and pharmaceuticals.

  • Synthesis of Peptidomimetics: The incorporation of β-amino acids into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic properties.

  • Development of GABA Analogs: As a derivative of an amino acid that is a structural isomer of the neurotransmitter GABA (gamma-aminobutyric acid), this compound can be used to synthesize novel GABA analogs with potential applications in neuroscience.

  • Asymmetric Synthesis: The chiral center in (S)-tert-Butyl 3-aminobutanoate hydrochloride can be used to induce stereoselectivity in subsequent synthetic steps, making it a useful tool in asymmetric synthesis.

Stability and Storage

As a hydrochloride salt of an amino acid ester, (S)-tert-Butyl 3-aminobutanoate hydrochloride should be stored in a cool, dry place, away from moisture to prevent hydrolysis of the ester and deliquescence of the salt. It is advisable to store the compound in a tightly sealed container under an inert atmosphere.

Conclusion

(S)-tert-Butyl 3-aminobutanoate hydrochloride is a versatile and valuable chiral building block for the pharmaceutical and chemical industries. Its unique combination of a protected carboxylic acid and a reactive amine functionality makes it an ideal starting material for the synthesis of a wide range of complex molecules. This technical guide has provided a comprehensive overview of its synthesis, properties, and analysis, offering a valuable resource for researchers and scientists working with this important compound.

References

  • PubChem. tert-butyl (3S)-3-aminobutanoate. [Link]

  • LCGC International. New Study Outlines on SFC Technique for Chiral Bioanalysis. [Link]

  • Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35(02), 235-239. [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: (R)-3-AMINOBUTAN-1-OL. [Link]

  • Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • ACS Publications.

(S)-tert-Butyl 3-aminobutanoate HCl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-tert-Butyl 3-aminobutanoate hydrochloride is a pivotal chiral building block in contemporary pharmaceutical development. Its stereochemically defined structure is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its significant applications in drug discovery, offering practical experimental protocols and underscoring the rationale behind methodological choices to support researchers, scientists, and drug development professionals in their work.

PART 1: Core Chemical and Physical Data
1.1. Chemical Structure and Identity

(S)-tert-Butyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-3-aminobutanoic acid. The presence of a chiral center at the C3 position is a defining feature of this molecule, making it a valuable asset in asymmetric synthesis.

Identifier Value Source
IUPAC Name tert-butyl (3S)-3-aminobutanoate;hydrochloridePubChem
CAS Number 161105-54-0 (for the free base)[1][2][3]
Molecular Formula C8H18ClNO2[4][5]
Molecular Weight 195.69 g/mol [4][5]
InChI Key BFFNZGWJTHWUMY-LURJTMIESA-N (for the free base)[2][3][6]
1.2. Physicochemical Properties

The physicochemical properties of (S)-tert-Butyl 3-aminobutanoate and its hydrochloride salt are crucial for its handling, storage, and application in synthesis. The free base is typically a colorless to light yellow liquid.[2][7]

Property Value Source
Appearance (Free Base) Clear colorless to light yellow liquid[7]
Purity ≥95%[4][7][8]
Refractive Index (Free Base, 20°C, 589 nm) 1.4230 to 1.4270[2][7]
Specific Optical Rotation (Free Base, 20°C, 589 nm, c=1, CHCl3) +21° to +27°[7]
Storage Temperature Refrigerator[6]
PART 2: Synthesis, Protocols, and Applications
2.1. Rationale for Use in Drug Development

Chirality plays a fundamental role in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. Utilizing enantiomerically pure starting materials like (S)-tert-Butyl 3-aminobutanoate is a cornerstone of modern drug synthesis. This approach, known as asymmetric synthesis, is often more efficient and cost-effective than resolving a racemic mixture at a later stage. The tert-butyl ester group provides steric protection for the carboxylic acid functionality, while the amino group can be selectively manipulated.[9] This dual functionality makes it a versatile intermediate in the construction of complex molecular architectures.

2.2. Synthesis and Manufacturing Insights

The industrial-scale synthesis of (S)-tert-Butyl 3-aminobutanoate HCl prioritizes stereoselectivity and efficiency. A common strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as tert-butyl acetoacetate, using a chiral catalyst. Another approach is the enzymatic resolution of a racemic mixture.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent. The salt form often presents with improved stability and handling characteristics compared to the free base.

Caption: A simplified workflow for the synthesis of (S)-tert-Butyl 3-aminobutanoate HCl.

2.3. Experimental Protocol: Salt Formation

This protocol outlines a general procedure for the conversion of the free amine to its hydrochloride salt.

Materials:

  • (S)-tert-Butyl 3-aminobutanoate (free base)

  • Anhydrous diethyl ether

  • 2M HCl in diethyl ether

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the (S)-tert-Butyl 3-aminobutanoate in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 2M HCl in diethyl ether to the stirred solution via a dropping funnel.

  • A white precipitate of (S)-tert-Butyl 3-aminobutanoate HCl will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final hydrochloride salt.

Self-Validation: The successful formation of the salt can be confirmed by a melting point determination, which should be significantly different from the boiling point of the starting material. Further characterization by NMR and IR spectroscopy will confirm the structure and the presence of the hydrochloride.

2.4. Applications in Drug Discovery

(S)-tert-Butyl 3-aminobutanoate HCl serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chiral nature is often translated into the final drug molecule, ensuring the correct stereochemistry for optimal biological activity.

One notable application is in the synthesis of antiviral agents. For instance, the structurally related (R)-3-Aminobutanoic acid is a key building block in the synthesis of Dolutegravir, an HIV integrase inhibitor.[10] The aminobutanoate core provides a scaffold for the elaboration of more complex functionalities required for therapeutic efficacy.

G cluster_application Application in API Synthesis Starting_Material (S)-tert-Butyl 3-aminobutanoate HCl Chemical_Transformations Multi-step Chemical Transformations Starting_Material->Chemical_Transformations API Active Pharmaceutical Ingredient (API) Chemical_Transformations->API

Caption: The central role of (S)-tert-Butyl 3-aminobutanoate HCl in API synthesis.

PART 3: Quality Control and Analytical Characterization

Ensuring the chemical identity, purity, and stereochemical integrity of (S)-tert-Butyl 3-aminobutanoate HCl is paramount for its use in pharmaceutical manufacturing. A suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and the absence of organic impurities.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation data for structural elucidation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic functional groups present in the molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): Ascertains the enantiomeric purity, a critical quality attribute for a chiral building block.

  • Elemental Analysis: Confirms the elemental composition of the compound.

References

[4] A Chemtek. tert-Butyl-(3R)-3-amino-3-butanoate hydrochloride. [5] MCE. Tert-butyl 3-aminobutanoate hydrochloride. [7] Fisher Scientific. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals. [8] Sigma-Aldrich. tert-butyl (3S)-3-(methylamino)butanoate hydrochloride. [1] Sigma-Aldrich. (S)-tert-Butyl 3-aminobutanoate. [11] PubChem. tert-Butyl 3-aminopropanoate hydrochloride. [2] Fisher Scientific. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals 100 mg. [3] PubChem. tert-butyl (3S)-3-aminobutanoate. [12] Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents. Synthesis method of (R) -3-aminobutanol. [9] BenchChem. Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery. [13] Sigma-Aldrich. tert-Butyl (3R)-3-aminobutanoate. Sigma-Aldrich. (S)-tert-Butyl 3-aminobutanoate. [10] Hey Papi Promotions. R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. [14] YouTube. Synthesis of tert-Butyl chloride.

Sources

molecular weight of (S)-tert-Butyl 3-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to (S)-tert-Butyl 3-aminobutanoate Hydrochloride: Molecular Weight, Stability, and SPPS Integration

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry and chiral building blocks, I frequently consult on the integration of beta-amino acids into complex peptidomimetics. A recurring focal point is (S)-tert-Butyl 3-aminobutanoate hydrochloride . Understanding its exact physicochemical properties—specifically the variance in molecular weight between its salt and free-base forms—is critical for precise stoichiometric calculations during Solid-Phase Peptide Synthesis (SPPS). This technical guide deconstructs the molecular weight, explains the causality behind its salt formulation, and provides a self-validating protocol for its laboratory application.

Physicochemical Profiling & Molecular Weight Derivation

To achieve high-fidelity coupling in peptide synthesis, researchers must account for the exact mass of the building block being utilized. (S)-tert-Butyl 3-aminobutanoate is commercially supplied as a hydrochloride (HCl) salt rather than a free base.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (S)-tert-Butyl 3-aminobutanoate hydrochloride
CAS Number 1269151-21-4 (Salt) / 161105-54-0 (Free Base)
Chemical Formula (Salt) C8H18ClNO2
Molecular Weight (Salt) 195.69 g/mol [1]
Molecular Weight (Free Base) 159.23 g/mol [2]
Stereochemistry (S)-enantiomer

Causality Check: Why the Hydrochloride Salt? The free base of beta-amino esters (MW: 159.23 g/mol ) is highly nucleophilic. If left unprotected, it is prone to intermolecular auto-condensation, leading to the formation of unwanted beta-lactams or oligomers during storage. By protonating the primary amine with hydrochloric acid, the molecule is rendered non-nucleophilic. While this increases the molecular weight to 195.69 g/mol , it guarantees long-term shelf stability and prevents degradation prior to activation[1].

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, utilizing orthogonal protecting groups is a non-negotiable standard[3]. The tert-butyl (tBu) ester is specifically chosen to protect the C-terminus (or side-chain carboxylates) of the beta-amino acid for two mechanistic reasons:

  • Orthogonality: The tBu group is completely stable under the repetitive basic conditions (e.g., 20% piperidine in DMF) used to remove Fmoc groups from the growing peptide chain.

  • Global Cleavage: Upon completion of the synthesis, a strong acid like Trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the resin and remove the tBu ester, revealing the active carboxylic acid[3].

SPPS_Workflow A (S)-tert-Butyl 3-aminobutanoate HCl MW: 195.69 g/mol B Neutralization (DIPEA in DMF) A->B Base addition C Active Free Base MW: 159.23 g/mol B->C HCl removal D Carboxyl Activation (HATU / Base) C->D Coupling reagents E Solid-Phase Coupling (Resin-bound peptide) D->E Amide bond formation F Global Deprotection (TFA Cleavage of tBu) E->F Acidic cleavage G Target Beta-Peptide Construct F->G Final isolation

Workflow for integrating (S)-tert-Butyl 3-aminobutanoate HCl into Solid-Phase Peptide Synthesis.

Self-Validating Experimental Protocol

To utilize (S)-tert-Butyl 3-aminobutanoate hydrochloride effectively, the HCl salt must be neutralized in situ prior to coupling. Failure to account for the extra base required for neutralization will result in incomplete activation and failed couplings.

Protocol: In Situ Neutralization and Coupling

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

    • Rationale: Swelling expands the polymer matrix, maximizing the surface area for the incoming building block.

  • Stoichiometric Calculation: Weigh out 3.0 equivalents of (S)-tert-Butyl 3-aminobutanoate hydrochloride.

    • Calculation: 0.1 mmol × 3.0 eq = 0.3 mmol.

    • Mass: 0.3 mmol × 195.69 mg/mmol = 58.7 mg[1].

  • Neutralization & Base Addition: Dissolve the 58.7 mg of the building block in 2 mL of DMF. Add 6.0 equivalents (0.6 mmol, ~104 µL) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The first 3.0 equivalents of DIPEA neutralize the HCl salt to release the active free base (MW: 159.23 g/mol )[2]. The remaining 3.0 equivalents serve as the catalytic base required for the subsequent HATU activation.

  • Activation: Add 2.9 equivalents (0.29 mmol, 110.2 mg) of HATU to the solution. Stir for 3 minutes until a slight color change indicates the formation of the active OBt ester.

    • Causality: Using a slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) ensures that no excess uronium salt is available to cap the resin-bound primary amines via guanidinylation.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 to 90 minutes.

  • System Validation (Kaiser Test): Wash the resin with DMF (5 × 1 min). Remove a few beads and perform a Kaiser test. A yellow bead indicates a successful, complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle. This creates a self-validating loop ensuring protocol success before moving to the next synthesis step.

Conclusion

The successful incorporation of beta-amino acids into therapeutic peptides relies heavily on precise stoichiometric calculations and an understanding of the building block's physicochemical state. By utilizing the hydrochloride salt of (S)-tert-Butyl 3-aminobutanoate (MW: 195.69 g/mol ), researchers ensure reagent stability[1]. However, this necessitates a calculated in situ neutralization step to liberate the active free base (MW: 159.23 g/mol ) during SPPS[2],[3].

References

  • Title: (S)
  • Title: tert-butyl (3S)
  • Title: Method for preparing glucagon-like peptides Source: Google Patents URL

Sources

properties of chiral beta-amino acid tert-butyl esters

Engineering Peptidomimetics: The Physicochemical and Synthetic Properties of Chiral -Amino Acid tert-Butyl Esters

The Mechanistic Imperative of Chiral -Amino Acids

In the vanguard of modern drug discovery, chiral



To utilize these unique molecules in complex syntheses, the incorporation of the tert-butyl (OtBu) ester protecting group is a critical strategy. The OtBu group provides orthogonal protection that is highly stable to basic and nucleophilic conditions, while remaining selectively labile to strong acids[2]. This whitepaper dissects the physicochemical properties, structural causality, and field-proven synthetic workflows associated with chiral

Physicochemical Properties and Structural Causality

Steric Shielding and Stereochemical Integrity

A profound advantage of chiral




3
Conformational Dynamics and Lipophilicity

The non-planar amide bonds of bicyclic chiral

4

Synthetic Workflows and Orthogonal Protection

In Solid Phase Peptide Synthesis (SPPS), the reaction with various coupling reagents takes place via in situ active ester formation[5]. The tert-butyl ester serves as an ideal side-chain or C-terminal protecting group because it is completely orthogonal to the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group used for N-terminal protection.

SPPS_WorkflowN1Resin Preparation& SwellingN2Fmoc Deprotection(20% Piperidine)N1->N2N4Washing Steps(DMF/DCM)N2->N4N3Coupling(Fmoc-beta-AA-OtBu + DIC/Oxyma)N3->N4N4->N2 Repeat for next AAN4->N3N5Global Cleavage & OtBu Acidolysis(95% TFA / Scavengers)N4->N5 Sequence CompleteN6Free beta-Peptide IsolationN5->N6

Caption: Workflow of SPPS utilizing Fmoc-protected chiral beta-amino acid tert-butyl esters.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis, the following protocols incorporate self-validating checkpoints. As an application scientist, I emphasize that understanding the why behind each step is as important as the step itself.

Protocol 1: Asymmetric Coupling of Chiral -Amino Acids

Objective: To efficiently couple a sterically hindered

  • Activation: Dissolve 3.0 equivalents of the Fmoc-

    
    -amino acid in anhydrous DMF. Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide) and 3.0 eq of OxymaPure.
    
    • Causality: OxymaPure is selected over traditional HOBt because it provides superior suppression of epimerization and higher reactivity for sterically hindered

      
      -amino acids.
      
  • Base Addition: Add 6.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine of the resin-bound peptide without attacking the activated ester.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A yellow color indicates complete coupling (absence of free primary amines). If the beads turn blue, the steric hindrance has impeded the reaction, and a double-coupling step is required.

Protocol 2: Chemoselective Acidolysis of the tert-Butyl Ester

Objective: To selectively cleave the OtBu group without alkylating sensitive side chains[6].

  • Preparation: Swell the peptide-resin in DCM for 20 minutes.

    • Causality: DCM effectively swells the polystyrene/PEG matrix, maximizing the diffusion of the cleavage cocktail into the resin pores.

  • Cleavage Cocktail Formulation: Prepare a mixture of 95% TFA, 2.5% TIPS (Triisopropylsilane), and 2.5% H

    
    O.
    
    • Causality: The cleavage of the tert-butyl ester group (typically requiring 50-95% TFA) proceeds via the formation of a highly reactive tert-butyl carbocation intermediate[3]. TIPS acts as a bulky, highly effective hydride donor to rapidly quench this carbocation, preventing it from irreversibly alkylating electron-rich residues (e.g., Tryptophan, Tyrosine).

  • Reaction: Incubate the resin with the cocktail for 2.5 to 3 hours at room temperature.

    • Causality:

      
      -amino acid tert-butyl esters exhibit slower acidolysis kinetics than 
      
      
      -amino acids due to the inductive effect of the
      
      
      -carbon and extreme steric bulk, necessitating a longer reaction time to ensure global deprotection.
  • Precipitation & Validation: Filter the resin, concentrate the filtrate under a stream of N

    
    , and precipitate the free acid in ice-cold diethyl ether. Validate the mass and purity via LC-MS.
    

TFA_CleavageS1beta-Amino Acidtert-Butyl EsterS2Protonation ofCarbonyl OxygenS1->S2 + TFAS3tert-Butyl CarbocationFormationS2->S3 O-C Bond CleavageS4Cation Quenching(TIPS / H2O)S3->S4 Scavenger AttackS5Free beta-Amino Acid(Carboxylic Acid)S3->S5 Proton Release

Caption: Mechanistic pathway of TFA-mediated acidolysis of the tert-butyl ester protecting group.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and synthetic metrics between standard


PropertyStandard

-Amino Acids
Chiral

-Amino Acid tert-Butyl Esters
Mechanistic Causality
Proteolytic Half-Life Minutes to Hours> 48 Hours

-carbon insertion shifts the amide bond out of the catalytic triad of standard endogenous proteases.
Ester Cleavage Reagent Mild Acid (e.g., dilute HCl)Strong Acid (50–95% TFA)The bulky tert-butyl group requires high proton concentration to drive stable carbocation formation.
Lipophilicity (

LogP)
Baseline+1.5 to +2.0 higherThe nine carbon atoms of the tert-butyl group significantly increase hydrophobicity and organic solubility.
Racemization Rate Moderate (Base-sensitive)Near ZeroThe chiral center is insulated from the electron-withdrawing carbonyl group by the

-carbon.
Coupling Time (SPPS) 30 - 60 minutes120 - 180 minutesSteric hindrance from both the

-carbon and the OtBu group slows nucleophilic attack.

Application in Drug Discovery

The incorporation of




2

References

  • β−Amino Acids Source: BOC Sciences URL
  • Synthesis of peptides and peptidomimetics Source: ResearchGate URL
  • US20190010202A1 - Apelin peptides and uses thereof Source: Google Patents URL
  • Nonapeptide Analogues Containing (R)
  • Molecular Umbrella as a Nanocarrier for Antifungals Source: MDPI URL
  • (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-(9H-fluoren-9-ylmethyl)

An In-depth Technical Guide to (S)-3-Aminobutyric Acid tert-Butyl Ester Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (S)-3-aminobutyric acid tert-butyl ester hydrochloride, a pivotal chiral building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, analysis, and critical applications, offering field-proven insights into its utility in the synthesis of complex molecular architectures.

Nomenclature and Chemical Identity

(S)-3-Aminobutyric acid tert-butyl ester hydrochloride is a chiral compound of significant interest in synthetic organic chemistry and medicinal chemistry. A thorough understanding of its nomenclature is crucial for unambiguous identification in literature and chemical databases.

Synonyms and Alternative Names

The compound is known by several names, which can often be a source of confusion. The following is a compiled list of its common synonyms:

  • tert-Butyl (S)-3-aminobutanoate hydrochloride

  • (S)-tert-Butyl 3-aminobutanoate hydrochloride

  • tert-Butyl (3S)-3-aminobutanoate hydrochloride[1][2][3]

  • (3S)-3-Aminobutanoic acid tert-butyl ester hydrochloride

  • tert-Butyl-(3R)-3-amino-3-butanoate hydrochloride (Note: The (R/S) designation can sometimes be inconsistent across suppliers, emphasizing the need for CAS number verification).[4]

  • tert-Butyl 3-aminobutanoate hydrochloride[4]

The corresponding free base, (S)-3-aminobutyric acid tert-butyl ester, also has several synonyms:

  • (S)-tert-Butyl 3-aminobutanoate[5][6][7]

  • tert-Butyl (3S)-3-aminobutanoate[1][2][3]

  • Butanoic acid, 3-amino-, 1,1-dimethylethyl ester, (3S)-[2]

  • (S)-3-aminobutyric acid tert-butyl ester[1]

Chemical Properties

A summary of the key chemical properties for both the hydrochloride salt and the free base is presented below for easy reference.

Property(S)-3-Aminobutyric acid tert-butyl ester hydrochloride(S)-3-Aminobutyric acid tert-butyl ester (Free Base)
CAS Number 1269151-21-4[4][8]161105-54-0[1][6][7]
Molecular Formula C₈H₁₈ClNO₂[4][8]C₈H₁₇NO₂[1][2]
Molecular Weight 195.69 g/mol [4][8]159.23 g/mol [1][2][6]
Appearance Typically a solidCan be a liquid or solid[1][3][6][7]
Chirality (S)-enantiomer(S)-enantiomer

Synthesis and Manufacturing

The synthesis of (S)-3-aminobutyric acid tert-butyl ester hydrochloride is a critical process that ensures the availability of this high-purity chiral building block. The primary synthetic strategies involve the esterification of (S)-3-aminobutyric acid.

Esterification with Isobutylene

A common and industrially scalable method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with isobutylene in the presence of a strong acid catalyst.[9] This method is advantageous as it avoids the use of harsh conditions that could lead to racemization.

Synthesis_Workflow S3ABA (S)-3-Aminobutyric Acid Reaction Esterification Reaction S3ABA->Reaction Isobutylene Isobutylene Isobutylene->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Acid_Catalyst->Reaction Ester_Free_Base (S)-3-Aminobutyric Acid tert-Butyl Ester Reaction->Ester_Free_Base Salt_Formation Salt Formation Ester_Free_Base->Salt_Formation HCl_Gas HCl (in ether or dioxane) HCl_Gas->Salt_Formation Final_Product (S)-3-Aminobutyric Acid tert-Butyl Ester HCl Salt_Formation->Final_Product Purification Purification (e.g., Recrystallization) Final_Product->Purification

Caption: General workflow for the synthesis of (S)-3-aminobutyric acid tert-butyl ester hydrochloride.

Experimental Protocol: Synthesis via Isobutylene Esterification

  • Reaction Setup: To a solution of (S)-3-aminobutyric acid in a suitable organic solvent (e.g., dioxane or dichloromethane), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.[9]

  • Esterification: Cool the mixture in a pressure vessel and add condensed isobutylene. Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Workup: Upon completion, carefully vent the excess isobutylene. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Salt Formation: Concentrate the organic layer under reduced pressure to obtain the crude (S)-3-aminobutyric acid tert-butyl ester. Dissolve the crude ester in a suitable solvent like diethyl ether or dioxane and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent.

  • Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Characterization

Ensuring the chemical purity and stereochemical integrity of (S)-3-aminobutyric acid tert-butyl ester hydrochloride is paramount for its successful application in drug synthesis. A combination of analytical techniques is employed for its characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet at approximately 1.4-1.5 ppm) and the protons of the aminobutyric acid backbone. The splitting patterns and chemical shifts of the methine and methylene protons provide confirmation of the connectivity.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amine hydrochloride salt, the ester carbonyl group (around 1730 cm⁻¹), and C-H bonds.[10]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the chemical purity of the compound. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water (often with an acid modifier like TFA) and acetonitrile.[5]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer, chiral HPLC is indispensable. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for their quantification.

Applications in Drug Discovery and Development

(S)-3-Aminobutyric acid tert-butyl ester hydrochloride serves as a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds.[] Its utility stems from the presence of a stereodefined center and two orthogonal functional groups (a protected carboxylic acid and a primary amine).

Applications S3ABA_ester (S)-3-Aminobutyric Acid tert-Butyl Ester HCl Chiral_Pool Chiral Pool Synthesis S3ABA_ester->Chiral_Pool GABA_Analogs GABA Analogs Chiral_Pool->GABA_Analogs Introduces chirality and GABA-like scaffold Peptidomimetics Peptidomimetics Chiral_Pool->Peptidomimetics Mimics peptide backbones with defined stereochemistry Other_Bioactive Other Bioactive Molecules Chiral_Pool->Other_Bioactive Versatile handle for further synthetic transformations

Caption: The central role of (S)-3-aminobutyric acid tert-butyl ester hydrochloride in chiral synthesis.

Synthesis of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest for the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1] (S)-3-Aminobutyric acid provides a scaffold that is structurally similar to GABA, with the added advantage of a chiral center. The use of the (S)-enantiomer allows for the stereoselective synthesis of GABA analogs, which is often crucial for their pharmacological activity and reduced side effects. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective modification of the amine functionality.

Chiral Building Block for Complex Molecules

The stereocenter in (S)-3-aminobutyric acid tert-butyl ester hydrochloride can be transferred to more complex target molecules.[12] This is a key principle of chiral pool synthesis, where readily available enantiomerically pure starting materials are used to construct complex chiral products.[13] The amine group can be acylated, alkylated, or used in other coupling reactions, while the tert-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid for further transformations, such as amide bond formation. This orthogonal reactivity makes it a highly versatile intermediate in multi-step syntheses.

Conclusion

(S)-3-Aminobutyric acid tert-butyl ester hydrochloride is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by its protected carboxylic acid and primary amine functionalities, makes it an invaluable tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any scientist working in the field of pharmaceutical development.

References

  • 摩熵化学. Tert-butyl 3-aminobutanoate hydrochloride - CAS号1269151-21-4.
  • A Chemtek. tert-Butyl-(3R)-3-amino-3-butanoate hydrochloride.
  • Synthonix. (S)-tert-Butyl 3-aminobutanoate | 161105-54-0.
  • Sigma-Aldrich. (S)-tert-Butyl 3-aminobutanoate | 161105-54-0.
  • Chem-Impex. a-Aminoisobutyric acid tert-butyl ester hydrochloride.
  • Thermo Scientific Chemicals. tert-Butyl (3S)-3-aminobutanoate, 95%.
  • PubChem. tert-butyl (3S)-3-aminobutanoate. CID 7021083.
  • Benchchem. Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery.
  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • PeerJ. 1 NMR spectra and HPLC chromatograms.
  • PubChem. tert-butyl (3S)-3-aminobutanoate. CID 7021083.
  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.
  • Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. 2002.
  • Boyce, R. S. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. 2004.
  • Royal Society of Chemistry. Supplementary Information.
  • Synthonix Corporation. (S)-tert-Butyl 3-aminobutanoate.
  • Sigma-Aldrich. (S)-tert-Butyl 3-aminobutanoate | 161105-54-0.
  • Nature. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Benchchem. An In-depth Technical Guide to 3,3'-Iminodipropionic Acid Di-tert-butyl Ester.
  • PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
  • Thermo Scientific Chemicals. tert-Butyl (3S)-3-aminobutanoate, 95%, 1 g.

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A Technical Guide to the Stereoisomers of tert-Butyl 3-aminobutanoate HCl: (R) vs. (S)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the stereochemical configuration of a molecule is not a trivial detail but a fundamental determinant of its biological activity, pharmacokinetic profile, and toxicological properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different interactions with the inherently chiral environment of biological systems, such as receptors, enzymes, and other macromolecules. This guide provides an in-depth technical exploration of the (R) and (S) enantiomers of tert-Butyl 3-aminobutanoate hydrochloride, two chiral building blocks of significant interest in drug discovery and development.

This document moves beyond a simple recitation of facts to provide a causal understanding of why specific experimental choices are made in the synthesis, analysis, and application of these molecules. We will delve into the nuanced differences in their physicochemical properties, explore stereoselective synthetic strategies, detail robust analytical methods for their differentiation, and discuss their distinct applications, all grounded in authoritative scientific principles.

The Subject Molecules: A Structural Overview

At the heart of our discussion are two enantiomeric compounds: (R)-tert-Butyl 3-aminobutanoate hydrochloride and (S)-tert-Butyl 3-aminobutanoate hydrochloride. The core structure consists of a butanoate backbone with an amino group at the third carbon, creating a chiral center. The carboxylic acid is esterified with a bulky tert-butyl group, and the amino group is protonated to form a hydrochloride salt.

Caption: Chemical structures of (R) and (S)-tert-Butyl 3-aminobutanoate HCl.

The strategic inclusion of the tert-butyl ester and the hydrochloride salt form is a deliberate choice to enhance the utility of these molecules as synthetic intermediates.

  • The Tert-Butyl Ester: This bulky group serves two primary functions. Firstly, it acts as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during multi-step syntheses.[1] Secondly, the lipophilic nature of the tert-butyl group can improve solubility in organic solvents and potentially influence the pharmacokinetic properties of a final drug product.[2] In the context of prodrug design, tert-butyl esters can enhance metabolic stability.[3][4]

  • The Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt offers several advantages. It significantly improves the stability and shelf-life of the compound by preventing oligomerization.[5] Furthermore, hydrochloride salts generally exhibit enhanced water solubility and can lead to improved bioavailability of the active pharmaceutical ingredient (API).[6]

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with plane-polarized light is distinct and serves as a primary method of differentiation.

Property(R)-tert-Butyl 3-aminobutanoate(S)-tert-Butyl 3-aminobutanoateReference
Molecular Formula C₈H₁₇NO₂C₈H₁₇NO₂[6][7]
Molecular Weight 159.23 g/mol 159.23 g/mol [6][8]
Appearance LiquidLiquid[5][6]
Specific Rotation ([α]D) -24° (c=1, CHCl₃)+21° to +27° (c=1, CHCl₃)[5][6]
Refractive Index 1.4240 to 1.42601.4230 to 1.4270[5][9]

Note: The properties listed above are for the free base form. The hydrochloride salts are typically white to off-white solids.

The opposing signs of the specific rotation are a direct consequence of their opposite three-dimensional arrangements at the chiral center. This property is not merely a curiosity; it is the cornerstone of their analytical separation and quality control.

Stereoselective Synthesis: Crafting Chirality with Precision

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical manufacturing. The goal is to produce the desired enantiomer in high yield and high enantiomeric excess (e.e.), while minimizing the formation of the undesired enantiomer. The most common and efficient strategy for producing (R)- and (S)-tert-Butyl 3-aminobutanoate HCl is through the esterification of the corresponding enantiomerically pure 3-aminobutanoic acid.

G cluster_synthesis General Synthetic Workflow Enantiopure\n3-Aminobutanoic Acid\n((R) or (S)) Enantiopure 3-Aminobutanoic Acid ((R) or (S)) Esterification\n(tert-Butanol, Acid Catalyst) Esterification (tert-Butanol, Acid Catalyst) Enantiopure\n3-Aminobutanoic Acid\n((R) or (S))->Esterification\n(tert-Butanol, Acid Catalyst) Step 1 tert-Butyl\n3-aminobutanoate\n((R) or (S)) tert-Butyl 3-aminobutanoate ((R) or (S)) Esterification\n(tert-Butanol, Acid Catalyst)->tert-Butyl\n3-aminobutanoate\n((R) or (S)) Product HCl Salt Formation\n(HCl in ether/dioxane) HCl Salt Formation (HCl in ether/dioxane) tert-Butyl\n3-aminobutanoate\n((R) or (S))->HCl Salt Formation\n(HCl in ether/dioxane) Step 2 Final Product\n((R) or (S)-tert-Butyl\n3-aminobutanoate HCl) Final Product ((R) or (S)-tert-Butyl 3-aminobutanoate HCl) HCl Salt Formation\n(HCl in ether/dioxane)->Final Product\n((R) or (S)-tert-Butyl\n3-aminobutanoate HCl) Product G cluster_hplc Chiral HPLC Workflow Racemic Mixture\n((R) and (S)) Racemic Mixture ((R) and (S)) Injection into\nChiral HPLC System Injection into Chiral HPLC System Racemic Mixture\n((R) and (S))->Injection into\nChiral HPLC System Separation on\nChiral Stationary Phase Separation on Chiral Stationary Phase Injection into\nChiral HPLC System->Separation on\nChiral Stationary Phase Differential Retention Differential Retention Separation on\nChiral Stationary Phase->Differential Retention Detection (UV, etc.) Detection (UV, etc.) Differential Retention->Detection (UV, etc.) Chromatogram\n(Two Resolved Peaks) Chromatogram (Two Resolved Peaks) Detection (UV, etc.)->Chromatogram\n(Two Resolved Peaks)

Sources

An In-Depth Technical Guide to the Stability of Amino Acid Tert-Butyl Ester Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of peptide synthesis and modern drug development, amino acid derivatives serve as foundational building blocks. Among these, amino acid tert-butyl ester hydrochloride salts are of paramount importance.[1][2][3] The tert-butyl ester function provides a robust, yet readily cleavable, protecting group for the carboxylic acid moiety, while the hydrochloride salt form stabilizes the alpha-amino group, enhancing solubility and preventing unwanted side reactions.[1][3][4] This dual-protection strategy is central to both solid-phase and solution-phase peptide synthesis.

However, the very nature of these molecules presents inherent stability challenges.[5][6] A comprehensive understanding of their degradation pathways, the factors influencing their stability, and the methodologies to assess their shelf-life is not merely an academic exercise; it is a critical requirement for ensuring the quality, efficacy, and safety of therapeutic peptides and other pharmaceutical products. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core principles governing the stability of these vital reagents, grounded in mechanistic understanding and field-proven experimental protocols.

Core Chemistry and Physicochemical Properties

An amino acid tert-butyl ester hydrochloride salt is a bifunctional molecule. The tert-butyl ester is a sterically hindered ester that protects the carboxylic acid from participating in nucleophilic reactions. Its defining characteristic is its remarkable stability under neutral and basic conditions, contrasted with its pronounced lability in the presence of acid.[7][8]

Simultaneously, the amino group is protonated by hydrochloric acid to form an ammonium salt. This salt form serves two primary purposes:

  • Stability: It prevents the free amine from acting as a nucleophile, which could otherwise lead to side reactions like diketopiperazine formation or intermolecular aminolysis.[4][5]

  • Solubility: The ionic nature of the hydrochloride salt generally increases the compound's solubility in polar solvents, including water and methanol.[1]

These compounds are typically white to off-white crystalline solids, though their physical state can vary.[1] A crucial, and often overlooked, property is their tendency to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][9][10] This characteristic is a significant contributor to their degradation over time.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal route of degradation for amino acid tert-butyl esters is the acid-catalyzed cleavage of the ester bond. Unlike the hydrolysis of simple methyl or ethyl esters, which typically proceeds via a bimolecular acyl-oxygen cleavage (AAC2) mechanism, tert-butyl esters follow a distinct unimolecular alkyl-oxygen cleavage (AAL1) pathway.[11]

The AAL1 Mechanism Explained:

The causality behind this mechanistic divergence lies in the structure of the tert-butyl group.

  • Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, but more importantly, it sets the stage for the departure of the leaving group.

  • Carbocation Formation: The rate-determining step involves the cleavage of the bond between the oxygen and the tert-butyl group (alkyl-oxygen scission). This generates a highly stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid of the amino acid.[11] The stability of this carbocation is the driving force for the AAL1 mechanism.

  • Deprotonation/Quenching: The tert-butyl cation is then quenched. In the presence of a nucleophile like water, it can form tert-butanol. More commonly, it eliminates a proton to form isobutylene gas.[12] The acid catalyst is regenerated in this final step.

This mechanism is exploited for the intentional deprotection of the ester in synthesis, typically using strong acids like trifluoroacetic acid (TFA).[13][14] However, it is also the primary pathway for unwanted degradation during storage, where sources of acid can be catalytic amounts of residual HCl or acidic impurities.

G cluster_0 A Amino Acid t-Butyl Ester P1 Protonated Ester A->P1 + H+ I Rate-Determining Step: Alkyl-Oxygen Cleavage P1->I Slow P2 tert-Butyl Cation + Amino Acid I->P2 Fast P3 Isobutylene (gas) + H+ P2->P3 - H+

Caption: A-AL-1 Acid-Catalyzed Hydrolysis Pathway.

Key Factors Influencing Stability

The stability of an amino acid tert-butyl ester hydrochloride salt is not an intrinsic constant but a function of its environment. Several factors can dramatically influence its rate of degradation.

FactorEffect on StabilityRationale and Field Insights
pH / Acidity Critical. Highly unstable at low pH (<4).The AAL1 hydrolysis is acid-catalyzed. The presence of strong acids (e.g., TFA, excess HCl) leads to rapid degradation. Even weak acids or acidic surfaces can accelerate hydrolysis over time.[8][11]
Moisture High Impact. Accelerates degradation significantly.These salts are often hygroscopic.[1][9][10] Absorbed water acts as a reactant for hydrolysis and can facilitate proton mobility, creating a microenvironment where acid-catalyzed degradation can occur even in a seemingly solid state.
Temperature High Impact. Higher temperatures increase reaction rates.Degradation reactions follow Arrhenius kinetics; as a rule of thumb, a 10°C increase can double the rate of degradation. Long-term storage at -20°C is standard practice.[15][16]
Light Substrate-Dependent. Can induce degradation.UV light can be particularly damaging to amino acids with aromatic side chains (e.g., Tryptophan, Tyrosine, Phenylalanine) through photolytic degradation pathways.[17] Amber vials or opaque containers are essential.
Oxygen Substrate-Dependent. Can cause oxidative degradation.Amino acids with sensitive side chains, such as Methionine (oxidation to sulfoxide) and Cysteine (disulfide bond formation), are susceptible to oxidation.[6][13] Storing under an inert atmosphere is recommended.

Recommended Storage and Handling Protocols

A self-validating protocol for maintaining the integrity of these reagents is built on mitigating the risks identified above. The primary objective is to create an environment that is cold, dry, dark, and inert.

Long-Term Storage (Months to Years):

  • Temperature: -20°C or lower.[10][15][16]

  • Atmosphere: Store under an inert gas (argon or nitrogen) to displace moisture and oxygen.

  • Container: Use amber glass vials with tight-fitting, high-quality septa or screw caps. The container should be appropriately sized to minimize headspace.

  • Seal: For maximum protection, wrap the cap/closure with Parafilm® to create an additional barrier against moisture ingress.

Short-Term Storage (Days to Weeks):

  • Temperature: 0 - 4°C.[1][3][16]

  • Container: Tightly sealed original container. Minimize opening and closing.

Handling Workflow: The most common point of failure is improper handling, which introduces moisture into the container.

  • Equilibration: Before opening, always allow the container to warm to ambient room temperature. This can take 30-60 minutes. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, compromising the entire batch.[9][10]

  • Inert Environment: If possible, handle the solid in a glove box or under a positive pressure stream of dry, inert gas.

  • Dispensing: Use clean, dry spatulas. Quickly dispense the required amount and immediately reseal the container.

  • Resealing: Purge the headspace with inert gas before tightly closing the vial. Reseal with Parafilm® and return to the appropriate storage temperature.

Caption: Recommended Handling Workflow for Hygroscopic Salts.

Experimental Design for Stability Assessment

To empirically determine the stability of a specific amino acid tert-butyl ester hydrochloride salt, a structured experimental approach is required. This typically involves both forced degradation and real-time stability studies.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 15-20 minutes to elute the parent compound and any potential degradation products.

  • Detection: UV detection at 210-220 nm.[18]

  • System Suitability: The method must be validated for specificity, linearity, accuracy, and precision. A key requirement is that the method can resolve the active compound from all significant degradation products. LC-MS can be used to identify the mass of unknown peaks to confirm they are degradation products.[19][20]

Protocol 1: Forced Degradation (Stress Testing)

The goal is to rapidly identify degradation pathways and potential degradation products. A solution of the compound (e.g., 1 mg/mL in a suitable solvent like water or acetonitrile/water) is subjected to the following conditions.

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the amino acid tert-butyl ester HCl salt in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions: Dispense the stock solution into separate, labeled vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH. (Note: This will neutralize the HCl salt first).

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to a controlled light source (ICH Q1B guidelines).

    • Control: Keep one vial at 4°C, protected from light.

  • Incubation: Store the vials under the specified conditions.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Quench the reactions as appropriate. For acid/base samples, neutralize to pH 7. For thermal samples, cool to room temperature.

  • Analysis: Dilute all samples to a suitable concentration and analyze by the validated HPLC method alongside the control sample.

  • Peak Identification: Use LC-MS to obtain mass data for any new peaks that appear, aiding in the identification of degradation products.

Protocol 2: Real-Time Stability Study

This study determines the actual shelf-life under recommended storage conditions.

Step-by-Step Protocol:

  • Sample Preparation: Place a sufficient quantity of the solid amino acid tert-butyl ester HCl salt into multiple vials, ensuring each vial is from the same batch.

  • Storage Conditions: Place sets of vials in controlled stability chambers at various conditions as per ICH guidelines (e.g., -20°C, 5°C, and an accelerated condition like 25°C/60% Relative Humidity).

  • Time-Point Analysis: At specified intervals (e.g., 0, 3, 6, 9, 12, 24 months), remove one vial from each storage condition.

  • Testing: Perform a full suite of tests on the sample:

    • Appearance: Note any change in color or physical state.

    • Purity: Prepare a solution of known concentration and analyze using the stability-indicating HPLC method. Calculate the purity and quantify any degradation products.

    • Water Content: Determine the water content by Karl Fischer titration.

  • Data Analysis: Plot the purity (%) versus time for each condition. This data is used to establish the re-test date or shelf-life of the material.

G cluster_0 Stability Study Workflow cluster_1 Forced Degradation cluster_2 Real-Time Study A Single Batch of Material B Develop & Validate Stability-Indicating HPLC Method A->B C Stress Conditions (Acid, Base, Heat, Light, Ox.) A->C E Store at ICH Conditions (-20°C, 5°C, 25°C/60%RH) A->E D Identify Degradation Products (LC-MS) C->D G Data Analysis & Shelf-Life Determination D->G F Test at Time Points (Purity, Water, Appearance) E->F F->G

Caption: Integrated Workflow for Stability Assessment.

Conclusion

Amino acid tert-butyl ester hydrochloride salts are indispensable tools in chemical and pharmaceutical sciences. Their utility, however, is directly linked to their purity and stability. The primary liability of these compounds is the acid-catalyzed hydrolysis of the tert-butyl ester, a process significantly accelerated by the presence of moisture and elevated temperatures. Secondary degradation pathways, such as oxidation and photolysis, can also compromise the integrity of molecules with sensitive side chains.

By understanding the AAL1 degradation mechanism and controlling the key environmental factors of temperature, moisture, and light, researchers can significantly extend the viable shelf-life of these critical reagents. The implementation of rigorous storage and handling protocols, coupled with empirical stability testing through validated analytical methods, forms a self-validating system that ensures the reliability of experimental results and the quality of final products in drug development and manufacturing.

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.).
  • MedKoo Biosciences. (n.d.). Amino-PEG1-t-butyl ester.
  • MedChemExpress. (n.d.). tert-Butyl 2-aminoacetate.
  • BenchChem. (n.d.). Glycine tert-butyl ester hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • BenchChem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.
  • Vector Labs. (n.d.). Amino-dPEG®₂-t-butyl Ester.
  • Vector Labs. (n.d.). Amino-dPEG®₄-t-butyl Ester.
  • Chem-Impex. (n.d.). Glycine tert-butyl ester hydrochloride.
  • Slanina, T., & Hidasová, D. (2023). Mild OtBu Deprotection Mediated by Magic Blue. The Journal of Organic Chemistry, 88(11), 6932–6938.
  • Creative Proteomics. (n.d.). Factors Influencing the Protein Drugs Stability.
  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Quora. (2012, January 19). How long can one store amino acids at room temperature?
  • ResearchGate. (2015, November 23). Shelf life / reactivity of amino groups after removing boc protecting group?
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • USP. (2016, October 26). Amino Acid Determination, Revision 1.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

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Methodological & Application

Application Notes and Protocols for the Use of (S)-tert-Butyl 3-aminobutanoate HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of β-Amino Acids in Modern Peptide Science

The field of peptide science is increasingly focused on the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts unique conformational properties and, critically, resistance to enzymatic degradation by proteases.[1][2] This increased stability is a significant advantage in the design of peptide-based drugs with improved pharmacokinetic profiles.

(S)-tert-Butyl 3-aminobutanoate HCl is a valuable chiral building block for the synthesis of these advanced peptides. The (S)-stereochemistry at the β-carbon provides a specific three-dimensional arrangement that can influence the secondary structure of the resulting peptide, such as promoting the formation of stable helices or turns.[3][4] The tert-butyl ester serves as a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions, making it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-tert-Butyl 3-aminobutanoate HCl in peptide synthesis.

Physicochemical Properties and Handling

Proper handling and storage of (S)-tert-Butyl 3-aminobutanoate HCl are crucial for successful and reproducible peptide synthesis.

PropertyValue
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, and DMF
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.

Note: As a hydrochloride salt, the compound is more stable and less hygroscopic than the corresponding free amine. However, it is still recommended to handle it in a controlled environment to minimize moisture absorption.

Core Principles of Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (S)-tert-Butyl 3-aminobutanoate into a growing peptide chain on a solid support follows the standard principles of Fmoc-based SPPS.[6][7] The workflow involves a cyclical process of N-terminal Fmoc deprotection, followed by the coupling of the next amino acid in the sequence.

Orthogonality of Protecting Groups

The success of SPPS relies on the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other.[8] In this context, the Fmoc group protecting the α-amine is base-labile (removed by piperidine), while the tert-butyl ester of our target molecule is acid-labile (removed by trifluoroacetic acid, TFA).[5] This orthogonality ensures that the tert-butyl ester remains intact during the entire chain assembly process and is only removed during the final cleavage of the peptide from the resin.[8]

The Challenge of Steric Hindrance

β-amino acids, and particularly those with substitution at the β-carbon like (S)-tert-Butyl 3-aminobutanoate, can present a greater steric challenge during the coupling reaction compared to standard α-amino acids. This can lead to slower reaction rates and incomplete couplings.[9][10] Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency.

Experimental Protocols

Protocol 1: Standard Coupling of (S)-tert-Butyl 3-aminobutanoate HCl using HATU

This protocol outlines the manual coupling of (S)-tert-Butyl 3-aminobutanoate HCl to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • (S)-tert-Butyl 3-aminobutanoate HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in the synthesis vessel.

    • Drain the DMF.

  • Activation of (S)-tert-Butyl 3-aminobutanoate HCl:

    • In a separate vial, dissolve (S)-tert-Butyl 3-aminobutanoate HCl (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.

    • Allow the pre-activation to proceed for 1-2 minutes at room temperature. The solution should change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.[9]

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling.[7] A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • If the test is positive (blue beads), a second coupling may be necessary. Drain the reaction mixture, wash the resin with DMF, and repeat steps 2 and 3.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x), DCM (3 x), and finally DMF (3 x) to remove any unreacted reagents and by-products.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x) to ensure complete removal of piperidine and the Fmoc-dibenzofulvene adduct.

The resin is now ready for the coupling of the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water (deionized)

  • DCM (Dichloromethane)

  • Cold diethyl ether

Cleavage Cocktail:

A standard cleavage cocktail for peptides containing acid-sensitive residues (e.g., Trp, Met, Cys) is a mixture of TFA/TIS/Water (95:2.5:2.5).

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3 x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a suitable reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

    • Agitate the mixture at room temperature for 2-3 hours. The t-butyl cation generated during deprotection is scavenged by TIS.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the incorporation of (S)-tert-Butyl 3-aminobutanoate HCl into a peptide chain using Fmoc-SPPS.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Coupling Cycle cluster_final Final Steps Resin_NH2 Resin-NH2 (Free Amine) Coupling Coupling with Activated Amino Acid Resin_NH2->Coupling Add Activated (S)-tert-Butyl 3-aminobutanoate Washing1 Washing Coupling->Washing1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1->Fmoc_Deprotection Washing2 Washing Fmoc_Deprotection->Washing2 Washing2->Coupling Next Fmoc-AA Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for SPPS with (S)-tert-Butyl 3-aminobutanoate HCl.

Troubleshooting and Advanced Considerations

Incomplete Coupling
  • Symptom: Positive ninhydrin test after the initial coupling reaction.

  • Cause: Steric hindrance from the β-amino acid slowing down the reaction.[9]

  • Solutions:

    • Double Coupling: Repeat the coupling step with a fresh batch of activated amino acid.[9]

    • Increase Reaction Time: Extend the coupling time to overnight.[9]

    • Use Stronger Coupling Reagents: While HATU is very effective, other high-efficiency reagents like HCTU or COMU can also be considered.[12][13]

    • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for difficult couplings due to its superior solvating properties.[9]

Racemization
  • Symptom: Presence of diastereomeric impurities in the final peptide.

  • Cause: Over-activation of the amino acid or prolonged exposure to the activating agent and base can lead to racemization, although this is less common with β-amino acids compared to α-amino acids.

  • Solutions:

    • Minimize Pre-activation Time: Keep the pre-activation time to a minimum (1-2 minutes) before adding the solution to the resin.

    • Use Additives: The use of additives like OxymaPure® in carbodiimide-mediated couplings can suppress racemization.

Conclusion

(S)-tert-Butyl 3-aminobutanoate HCl is a highly valuable building block for the synthesis of peptidomimetics with enhanced stability and defined stereochemistry. While its incorporation requires careful consideration of coupling conditions due to potential steric hindrance, the use of modern, high-efficiency coupling reagents like HATU allows for its successful integration into peptide sequences using standard Fmoc-SPPS protocols. The resulting β-peptide analogues hold significant promise for the development of novel therapeutics with improved pharmacological properties.

References

  • Hughes, A. B. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(16), 1477-1496. Available at: [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Available at: [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
  • Mandal, K., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6853-6860. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques - Iris Biotech. Available at: [Link]

  • Iannucci, E., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. Available at: [Link]

  • Gellman, S. H. (2011). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 788, 247-266. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 309-312.
  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile - ResearchGate. Available at: [Link]

  • Designing Peptidomimetics - UPCommons. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. (2017, November 19). Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTec. Available at: [Link]

  • Syntheses of β-Amino Acids and Their N-Alkyl Derivatives - ACS Publications. Available at: [Link]

  • Al-Garawi, Z. S., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100803. Available at: [Link]

  • Solid phase peptide synthesis methods and associated systems - Google Patents.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Rsc.org. Available at: [Link]

  • Overview of Custom Peptide Synthesis - GenScript. Available at: [Link]

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents.
  • R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection - Hey Papi Promotions. (2025, July 7). Available at: [Link]

  • Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15994-16010. Available at: [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

Sources

protocol for deprotection of tert-butyl ester in beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deprotection of tert-Butyl Esters in


-Amino Acid Synthesis 

Introduction & Strategic Overview

In drug development and peptidomimetic synthesis,


-amino acids are indispensable building blocks for creating foldamers and enzymatically stable therapeutics. The tert-butyl (t-Bu) ester is a premier carboxyl protecting group due to its steric bulk—which prevents unwanted nucleophilic attack during peptide coupling—and its absolute stability under basic conditions 1[1]. However, the efficient and selective removal of the t-Bu group requires highly optimized acidic conditions. As a Senior Application Scientist, I have structured this guide to move beyond mere recipes, focusing instead on the mechanistic causality that dictates our experimental choices and ensuring that every protocol functions as a self-validating system.

Mechanistic Causality: The Pathway

The acid-catalyzed cleavage of t-Bu esters proceeds via an


 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism 1[1].
  • Protonation: The ester carbonyl oxygen is protonated by a strong acid, typically trifluoroacetic acid (TFA).

  • Cleavage: The alkyl-oxygen bond heterolytically cleaves, releasing a highly stable tert-butyl carbocation and the free carboxylic acid 1[1].

  • Elimination: The carbocation rapidly eliminates a proton to form isobutylene gas. This irreversible loss of a gaseous byproduct drives the reaction to completion according to Le Chatelier's principle 2[2].

Expert Insight: While thermodynamically favorable, the transient tert-butyl carbocation is a potent electrophile. If the


-amino acid contains electron-rich side chains (e.g., indole, phenol, or sulfide moieties), the carbocation can irreversibly alkylate these groups. To prevent this, carbocation scavengers (such as triisopropylsilane [TIS] or water) must be incorporated into the cleavage cocktail.

Orthogonality and Workflow Strategy

The primary challenge in


-amino acid deprotection is maintaining the integrity of the N-protecting group.
  • Fmoc and Cbz Protection: Both 9-fluorenylmethyloxycarbonyl (Fmoc) and carboxybenzyl (Cbz) groups are highly stable to TFA. Thus, Fmoc/Cbz-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acid t-Bu esters can be cleanly deprotected using 25-50% TFA in dichloromethane (DCM) 1[1] .
    
  • Boc Protection: The tert-butyloxycarbonyl (Boc) group shares similar acid lability with the t-Bu ester. Treating a Boc-

    
    -amino acid t-Bu ester with TFA results in global deprotection. Selective cleavage requires alternative Lewis acid systems (e.g., 
    
    
    
    ) or kinetic separation techniques to preserve the Boc group 3[3] 4[4].

G Start β-Amino Acid t-Butyl Ester CheckPG Identify N-Protecting Group Start->CheckPG Fmoc Fmoc or Cbz Protected CheckPG->Fmoc Boc Boc Protected CheckPG->Boc TFA Protocol 1: 50% TFA/DCM (Standard Acidic Cleavage) Fmoc->TFA High Orthogonality Lewis Protocol 2: CeCl3/NaI (Selective Cleavage) Boc->Lewis Preserve N-Boc Global Protocol 3: 95% TFA (Global Deprotection) Boc->Global Remove Both Product1 Fmoc/Cbz-β-Amino Acid TFA->Product1 Product2 Boc-β-Amino Acid Lewis->Product2 Product3 Unprotected β-Amino Acid Global->Product3

Caption: Workflow for selecting t-butyl ester deprotection strategies in β-amino acids.

Experimental Protocols

Protocol 1: Standard Acidic Cleavage (For Fmoc- or Cbz-Protected -Amino Acids)

This protocol utilizes 50% TFA in DCM, a robust standard for substrates lacking highly reactive side chains 1[1].

Materials:

  • Fmoc- or Cbz-

    
    -amino acid tert-butyl ester
    
  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (Optional, depending on side chain)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, oven-dried round-bottom flask, dissolve the protected

    
    -amino acid in anhydrous DCM to achieve a concentration of 0.1–0.2 M 1[1].
    
  • Scavenger Addition: If the substrate contains sensitive moieties, add 2.5% (v/v) TIS and 2.5% (v/v)

    
     to the DCM solution.
    
  • Acid Addition: While stirring at room temperature (20–25 °C), slowly add an equal volume of TFA to the solution, achieving a final concentration of 50% (v/v) TFA 1[1].

  • Monitoring: Allow the reaction to stir. Monitor progress via TLC or LC-MS. Complete consumption of the starting material typically occurs within 1–3 hours 1[1] .

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL) 2[2].

  • Purification: Dissolve the crude product in a minimal amount of DCM and precipitate using cold diethyl ether, or purify via flash column chromatography (e.g., 0-5% MeOH in DCM gradient) .

Protocol 2: Selective Cleavage using Lewis Acids (For Boc-Protected -Amino Acids)

When global deprotection is undesirable, Lewis acid-mediated cleavage offers kinetic selectivity to preserve the N-Boc group 3[3] 4[4].

Materials:

  • Boc-

    
    -amino acid tert-butyl ester
    
  • Cerium(III) chloride heptahydrate (

    
    )
    
  • Sodium Iodide (NaI)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in acetonitrile to a concentration of 0.1 M 4[4].

  • Reagent Addition: Add

    
     (1.5 equiv) and NaI (1.5 equiv) to the stirring solution 4[4].
    
  • Reaction: Stir the mixture at gently elevated temperatures (e.g., 40 °C) or room temperature, strictly monitoring via LC-MS to prevent Boc degradation.

  • Quenching & Extraction: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Quantitative Data & Troubleshooting

Table 1: Scavenger Selection Guide for


-Amino Acid Side Chains 
Side Chain FunctionalityRecommended Scavenger SystemRationale
Aliphatic (e.g.,

-homoalanine)
None or 2.5%

No nucleophilic sites present; water quenches trace carbocations.
Aromatic (e.g.,

-homotyrosine)
2.5% TIS + 2.5%

TIS acts as a potent hydride donor to rapidly quench the t-Bu carbocation, preventing Friedel-Crafts alkylation of the aromatic ring.
Thioether (e.g.,

-homomethionine)
2.5% EDT + 2.5%

1,2-Ethanedithiol (EDT) prevents S-alkylation and oxidation.

Table 2: Troubleshooting Sub-optimal Deprotection

ObservationPotential CauseCorrective Action
Incomplete Cleavage Insufficient acid concentration or time.Increase TFA concentration (up to 95%) or extend reaction time. Ensure anhydrous conditions initially to maintain acid strength 3[3].
Loss of N-Boc Group Acidic conditions too harsh.Switch to Protocol 2 (Lewis Acid) or utilize milder thermolytic cleavage 3[3].
Multiple LC-MS Peaks Side-chain alkylation by t-Bu cation.Increase TIS concentration to 5% (v/v); ensure rapid removal of TFA during work-up.
Low Yield After Workup Product is highly water-soluble.Saturate the aqueous phase with NaCl and perform multiple extractions with a polar organic solvent (e.g., EtOAc or n-butanol) 3[3].

References

  • Application Notes and Protocols for the Selective Cleavage of tert-Butyl Ester from N-Cbz-4-aminobutanoate. Benchchem. 1

  • Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem. 3

  • The Essential Shield: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry. Benchchem. 2

  • Electronic Supplementary Information. The Royal Society of Chemistry. 5

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate.4

Sources

Application Note: (S)-tert-Butyl 3-aminobutanoate Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level Application Note and Protocol, designed for use in pharmaceutical R&D and organic synthesis laboratories.

Executive Summary

(S)-tert-Butyl 3-aminobutanoate hydrochloride is a critical


-amino acid derivative employed in the synthesis of peptidomimetics, foldamers, and chiral heterocycles. Unlike natural 

-amino acids, this

-homoalanine derivative introduces an extra methylene group into the peptide backbone, conferring resistance to proteolytic degradation—a vital property for increasing the in vivo half-life of peptide therapeutics. This guide details the handling, coupling kinetics, and specific synthetic protocols for utilizing this building block in drug discovery.

Compound Profile & Technical Specifications

PropertySpecification
Chemical Name (S)-tert-Butyl 3-aminobutanoate hydrochloride
Common Name (S)-

-Homomethylalanine tert-butyl ester HCl
Structure

CAS (Free Base) 161105-54-0
CAS (HCl Salt) Note: Often indexed under free base.[1][2][3][4][5][6] Specific salt CAS: 1269151-21-4 (R-isomer ref); (S)-isomer HCl is custom synthesized.
Molecular Weight 195.69 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Chiral Purity (ee)

(Determined via Chiral GC/HPLC)
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (until neutralized)
Stability & Storage
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Free Base Instability: The free amine is a liquid and is prone to slow intermolecular cyclization or hydrolysis if stored for extended periods. Always generate the free base in situ immediately prior to use.

Core Applications

Synthesis of Proteolysis-Resistant -Peptides (Foldamers)

The primary application of this building block is the construction of


-peptides. These oligomers adopt stable secondary structures (helices, sheets) known as "foldamers" that mimic natural proteins but are invisible to peptidases.

Key Challenge: The amino group in


-amino acids is less nucleophilic and more sterically hindered than in 

-amino acids. Standard coupling protocols (EDC/NHS) often result in low yields or slow kinetics. Solution: Use high-efficiency coupling agents like HATU or PyBOP with strictly controlled base stoichiometry.
Chiral Heterocycle Synthesis (Dihydropyrimidines)

Reaction with isocyanates yields chiral ureas, which undergo acid-catalyzed cyclization to form dihydropyrimidin-2,4-diones (dihydrouracils). These scaffolds are privileged structures in antiviral and anticancer drug discovery.

Experimental Protocols

Protocol A: Optimized Peptide Coupling (Solution Phase)

Objective: Coupling Boc-Phe-OH (or other N-protected amino acid) to (S)-tert-Butyl 3-aminobutanoate HCl.

Reagents:

  • (S)-tert-Butyl 3-aminobutanoate HCl (1.0 equiv)

  • Boc-Amino Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Optional, enhances rate

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a flame-dried flask, dissolve the Boc-Amino Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the activated acid solution. Stir for 5 minutes at 0°C.

  • Free-Basing In Situ: In a separate vial, dissolve (S)-tert-Butyl 3-aminobutanoate HCl (1.0 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to neutralize the HCl salt. Note: Do this immediately before addition to prevent side reactions.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes DIPEA), sat. NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Ensure pH is basic (~8-9) during coupling to keep the amine nucleophilic, but avoid large excesses of base which can cause racemization of the activated component (the Boc-amino acid), though the


-amino ester itself is resistant to racemization.
Protocol B: Synthesis of Chiral Dihydropyrimidines

Objective: Cyclization to form (S)-6-methyl-dihydrouracil derivatives.

Procedure:

  • Urea Formation: Dissolve (S)-tert-Butyl 3-aminobutanoate HCl (1.0 equiv) in DCM. Add Triethylamine (2.5 equiv) followed by an Isocyanate R-NCO (1.1 equiv). Stir at RT for 2 hours.

  • Intermediate Isolation: Wash with water, dry, and concentrate to obtain the linear urea intermediate.

  • Cyclization/Deprotection: Redissolve the urea in TFA/DCM (1:1 v/v). Stir at RT for 1 hour to cleave the tert-butyl ester.

  • Ring Closure: Concentrate to remove TFA. Redissolve in Ethanol with catalytic HCl (or reflux in acetic acid) to drive the cyclization (dehydration) to the dihydropyrimidine.

Visualized Workflows (Graphviz)

-Peptide Coupling Workflow

This diagram illustrates the logic flow for the coupling reaction, highlighting the critical "In-Situ Neutralization" step.

BetaPeptideCoupling Start Start: (S)-tert-Butyl 3-aminobutanoate HCl Solvent Dissolve in DMF Start->Solvent Neutralize Add DIPEA (2.0 eq) (In-situ Free Basing) Solvent->Neutralize Prepare Amine Coupling Combine & Stir (4-16h, RT) Neutralize->Coupling Add Free Amine Activate Activate Partner Acid (Boc-AA-OH + HATU) Activate->Coupling Add Activated Species Workup Acid/Base Wash (Citric Acid / NaHCO3) Coupling->Workup Monitor LCMS Product Purified Dipeptide (Boc-AA-beta-HAbu-OtBu) Workup->Product

Caption: Workflow for the HATU-mediated coupling of (S)-tert-Butyl 3-aminobutanoate HCl, emphasizing separate activation and neutralization streams.

Heterocycle Synthesis Pathway

The mechanism from linear amino ester to cyclic dihydrouracil.

HeterocycleSynthesis Raw (S)-tert-Butyl 3-aminobutanoate HCl UreaStep Reaction with R-NCO (Urea Formation) Raw->UreaStep + DIPEA Intermediate Linear Urea Intermediate (tBu Ester Intact) UreaStep->Intermediate Deprotect TFA Deprotection (Cleave tBu Ester) Intermediate->Deprotect Cyclize Acid-Catalyzed Cyclization (- H2O) Deprotect->Cyclize Free Acid Final (S)-6-Methyl-dihydropyrimidine-2,4-dione Cyclize->Final

Caption: Step-wise synthesis of chiral dihydropyrimidines via urea formation and subsequent cyclization.

Analytical Quality Control

To ensure the integrity of the chiral center (S-configuration) is maintained throughout synthesis:

  • Enantiomeric Excess (ee) Determination:

    • Method: Derivatization with Marfey's Reagent (FDAA) followed by RP-HPLC.

    • Column: C18 Standard Column (Marfey's method separates diastereomers).

    • Alternative: Direct Chiral HPLC using a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (for free base) or TFA (for N-protected derivatives).

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic doublet for the methyl group at

      
       ppm and the tert-butyl singlet at 
      
      
      
      ppm.
    • 13C NMR: Confirm carbonyl signals (Ester

      
       ppm).
      

Troubleshooting & FAQ

Q: My coupling reaction yield is low (<40%).

  • A:

    
    -amino esters are sterically hindered. Switch from EDC/HOBt to HATU or COMU. Ensure the HCl is fully neutralized (check pH of reaction mixture with damp pH paper; it should be 8-9).
    

Q: I see a byproduct with M-56 in Mass Spec.

  • A: This indicates loss of the tert-butyl group (isobutylene). Avoid strong acids or high temperatures (>50°C) during the coupling or workup.

Q: Can I use the free base directly from the bottle?

  • A: It is not recommended.[7] The free base amine absorbs CO2 from air (forming carbamates) and can slowly hydrolyze. Always store as the HCl salt and free-base in situ.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Lelais, G., & Seebach, D. (2004). "Beta-Amino Acids—The Cinderella of Peptide Chemistry?" Biopolymers, 76(3), 206-243. Link

  • Vasudev, P. G., et al. (2011). "Beta-Peptides: From Structure to Function." Chemical Reviews, 111(2), 657-687. Link

  • Weiner, B., et al. (2010). "Biocatalytic synthesis of beta-amino acid esters." ChemCatChem, 2(6), 624-627. (Describes enzymatic routes to enantiopure beta-amino esters). Link

  • Sigma-Aldrich Product Sheet. "tert-Butyl (3S)-3-aminobutanoate." (Accessed 2025).[4][8][9][10][11] Link

Sources

reaction conditions for coupling (S)-tert-Butyl 3-aminobutanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized reaction conditions for coupling (S)-tert-Butyl 3-aminobutanoate hydrochloride (CAS: 1269151-21-4 / Free base equivalent).[1][2][3] This


-amino acid ester is a critical chiral building block in peptidomimetics and small molecule drug discovery.[1][2] Unlike standard 

-amino acids, this substrate presents unique challenges: moderate steric hindrance at the

-position, the need for in situ salt neutralization , and potential susceptibility to

-elimination
under harsh basic conditions.[2][3]

This document provides three validated protocols ranging from high-throughput research scale (HATU) to green process scale (T3P), ensuring high enantiopurity and yield.

Part 1: Strategic Considerations & Mechanistic Insights

The Substrate: (S)-tert-Butyl 3-aminobutanoate HCl[1][2][3]
  • Structure: A

    
    -amino acid ester.[1][2] The amine is located at the C3 position, flanked by a methyl group (providing chirality) and a methylene bridge (
    
    
    
    -carbon) connecting to the tert-butyl ester.[2]
  • Chiral Stability: The stereocenter is at the

    
    -position (C3), not the 
    
    
    
    -position.[2][3] This renders it highly resistant to oxazolone-mediated racemization , a common plague in
    
    
    -peptide synthesis.[1][2][3] However, the
    
    
    -protons are acidic, creating a risk of
    
    
    -elimination
    to form tert-butyl crotonate if heated with strong bases.[2][3]
  • Steric Environment: The amine is primary but attached to a secondary carbon (

    
     alkyl environment).[1][2] It is less reactive than glycine but comparable to valine/isoleucine in terms of nucleophilicity.[1][2]
    
Critical Process Parameters (CPPs)
ParameterRecommendationMechanistic Rationale
Salt Neutralization In-situ with mild baseThe HCl salt is stable.[1][2][3] Free-basing in situ prevents handling the volatile or unstable free amine.[1][2]
Base Selection DIPEA or NMM N-Methylmorpholine (NMM) is weaker and reduces the risk of

-elimination compared to DBU or TEA.[1][2][3]
Coupling Reagent HATU (Small Scale) T3P (Large Scale)HATU drives reaction against steric bulk.[1][2][3][4] T3P (Propylphosphonic anhydride) offers the lowest epimerization risk and easiest aqueous workup.[1][2]
Temperature 0°C

RT
Start cold to suppress initial exotherm and minimize side reactions (guanidinylation/elimination).[1][2][3]
The Guanidinylation Trap

When using uronium reagents (HATU/HBTU), a slow coupling rate allows the unreacted amine to attack the coupling reagent itself, forming a guanidine adduct (+99 Da mass shift).[2][3][4]

  • Prevention: Pre-activate the carboxylic acid with HATU/Base for 15–30 seconds before adding the amine salt.[1] Do not let the activated ester sit too long (risk of epimerization of the acid partner), but ensure the uronium species is consumed before amine addition.

Part 2: Validated Experimental Protocols

Protocol A: High-Throughput / Research Scale (HATU)

Best for: Milligram to gram scale, difficult carboxylic acids, rapid synthesis.[2][3][4]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3][4][5]

  • (S)-tert-Butyl 3-aminobutanoate HCl (1.1 equiv)[1][2][3]

  • HATU (1.1 equiv)[1][2][3][4]

  • DIPEA (3.0 equiv) [Split usage: 1.0 for activation, 2.0 for salt neutralization][2][3][4]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)[1][2][3][4]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (1.0 equiv) dropwise.[1][2][3] Stir at 0°C for 2 minutes. Note: The solution typically turns yellow.

  • Salt Break: In a separate vial, dissolve (S)-tert-Butyl 3-aminobutanoate HCl (1.1 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv) to this solution.

  • Coupling: Immediately transfer the amine/DIPEA solution into the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS. Look for Product Mass (

    
    ).[1][2][3] If 
    
    
    
    is observed, the amine was added too slowly or the acid is unreactive.
  • Workup: Dilute with EtOAc. Wash with 10% Citric Acid (removes DIPEA/HATU byproducts), Sat.[2][3] NaHCO

    
    , and Brine.[2][3] Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Process / Scale-Up Friendly (T3P)

Best for: Multi-gram to Kilo scale, GMP environments, "Green" chemistry requirements.[2][3][4]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3][4][5]

  • (S)-tert-Butyl 3-aminobutanoate HCl (1.1 equiv)[1][2][3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1][2][3]

  • N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)[1][2][3][4]

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.3 – 0.5 M)[1][2][3]

Step-by-Step Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid , (S)-tert-Butyl 3-aminobutanoate HCl , and Solvent (EtOAc). Cool to 0°C.[1][2][3]

  • Base Addition: Add NMM (3.5 equiv) slowly. The mixture may become homogeneous or remain a slurry depending on solubility.[1][2]

  • Reagent Addition: Add T3P solution dropwise over 10–20 minutes, maintaining internal temperature < 5°C. Exothermic step.

  • Reaction: Warm to RT and stir for 4–12 hours. T3P kinetics are generally slower than HATU but cleaner.[1][2]

  • Workup: Add water directly to the reaction mixture. Separate phases. Wash organic layer with 0.5 M HCl, then NaHCO

    
    .[2][3]
    
  • Advantage: T3P byproducts are water-soluble phosphates; no chromatography is usually required if the acid conversion is complete.[1][2]

Part 3: Visualization & Logic

Figure 1: Reaction Pathway & Decision Logic

This diagram illustrates the workflow and decision points for selecting the correct protocol based on scale and substrate difficulty.

CouplingLogic Start Start: (S)-tert-Butyl 3-aminobutanoate HCl ScaleCheck Scale / Constraint Check Start->ScaleCheck Research Research Scale (<1g) or Sterically Hindered Acid ScaleCheck->Research Speed Priority Process Process Scale (>10g) or Epimerization Sensitive ScaleCheck->Process Purity/Cost Priority HATU_Path Protocol A: HATU/DIPEA (High Speed) Research->HATU_Path T3P_Path Protocol B: T3P/NMM (High Purity/Green) Process->T3P_Path Step_Salt Step 1: In-Situ Salt Break (R-NH3Cl + Base -> R-NH2) HATU_Path->Step_Salt Pre-activate Acid First Risk_Guan Risk: Guanidinylation (Avoid Excess HATU) HATU_Path->Risk_Guan T3P_Path->Step_Salt One-Pot Addition Risk_Elim Risk: Beta-Elimination (Avoid Strong Base/Heat) Step_Salt->Risk_Elim Product Final Product: Amide Bond Formed Step_Salt->Product

Caption: Decision matrix for coupling (S)-tert-Butyl 3-aminobutanoate HCl, highlighting reagent selection based on scale and specific chemical risks.

Part 4: Quality Control & Troubleshooting

Table 1: Troubleshooting Common Impurities

Observation (LCMS/NMR)DiagnosisCorrective Action
Mass +99 Da Guanidinylation The amine attacked HATU.[1][2][3] Solution: Pre-activate acid for 2 mins before adding amine. Ensure acid is in slight excess.[1][2][5]
Vinyl Signals in NMR (5.8 & 6.9 ppm)

-Elimination
Formation of tert-butyl crotonate.[1][2][3] Solution: Reduce base strength (Switch DIPEA

NMM or Collidine). Lower reaction temp to 0°C.
Low Conversion Salt Inhibition HCl salt was not fully neutralized.[1][2][3] Solution: Ensure Base:HCl ratio is at least 2:1 (preferably 3:1 total base).[1][2][3]
Racemization Acid Epimerization The carboxylic acid partner racemized (unlikely to be the amine).[2] Solution: Switch to T3P or use EDC/Oxyma.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][6] Organic Process Research & Development. Link[1][2][3]

  • Valeur, E., & Bradley, M. (2009).[2][3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2] Link

  • Archibald, S. G., et al. (2012).[2][3][4] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Peptides.[1][2][6][7][8] Organic Letters. Link[1][2][3]

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive.[1][2][5][7][8] Journal of the American Chemical Society.[1][2] Link[1][2][3]

  • PubChem Compound Summary. (2025). tert-Butyl 3-aminobutanoate.[1][2][3][8][9] National Library of Medicine.[1][2] Link

Sources

Application Note: Preparation of Peptidomimetics with (S)-3-Aminobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical synthesis, oligomerization, and characterization of peptidomimetics incorporating (S)-3-aminobutanoate (also known as


-homoalanine).[1] Unlike 

-peptides, these

-amino acid oligomers (

-peptides) exhibit distinct folding propensities—most notably the stable 14-helix —and possess superior resistance to proteolytic degradation. This document provides a robust workflow for synthesizing the Fmoc-protected building block via Arndt-Eistert homologation, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and validation via Circular Dichroism (CD) spectroscopy.

Synthesis of the Building Block: Fmoc-(S)-3-Aminobutanoic Acid

The core challenge in


-peptide synthesis is accessing enantiopure 

-amino acids. While enzymatic resolution is possible, the Arndt-Eistert homologation of commercially available Fmoc-L-Alanine remains the most reliable chemical route for laboratory-scale production, preserving chiral integrity.
Mechanism & Strategy

The synthesis proceeds by converting Fmoc-L-Alanine to its diazoketone intermediate, followed by a Wolff rearrangement in the presence of water. This inserts a methylene group (


) between the carboxyl and 

-carbon, yielding the

-amino acid.
Protocol: Arndt-Eistert Homologation

Reagents Required:

  • Fmoc-L-Alanine-OH

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Diazomethane (generated in situ or as a solution in ether) [Critical Safety Hazard] OR Trimethylsilyldiazomethane (TMSCHN

    
    )
    
  • Silver benzoate (

    
    )
    
  • Anhydrous THF, Dioxane

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve Fmoc-L-Ala-OH (10 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to -15°C. Add NMM (10 mmol) followed by dropwise addition of IBCF (10 mmol).

    • Stir for 15 minutes to generate the mixed anhydride. Precipitation of NMM·HCl will occur.[2]

  • Diazoketone Synthesis:

    • Filter the mixture quickly under inert gas to remove salts (optional but cleaner).

    • Add the filtrate to a solution of diazomethane (approx. 15 mmol) in ether at 0°C.

    • Safety Note: If using TMSCHN

      
      , add 2.0 equiv to the mixed anhydride.
      
    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

    • Workup: Wash with saturated

      
      , water, and brine. Dry over 
      
      
      
      and concentrate. The resulting
      
      
      -diazoketone is a yellow solid.
  • Wolff Rearrangement:

    • Dissolve the diazoketone in a mixture of Dioxane/Water (9:1 v/v).

    • Add catalytic Silver Benzoate (0.1 equiv).

    • Sonication Method (Preferred): Sonicate the mixture in an ultrasound bath at RT. Nitrogen gas evolution will be observed. Reaction is typically complete in 30-60 minutes.

    • Thermal Method: Alternatively, reflux at 70°C in the dark.

    • Purification: Evaporate solvent.[3] Redissolve in EtOAc, extract with sat.

      
      . Acidify the aqueous layer with 1M HCl to pH 2, then extract back into EtOAc. This ensures isolation of the free acid.
      
    • Yield: Typically 70-80%.

    • Product: Fmoc-(S)-3-aminobutanoic acid (Fmoc-

      
      -HAla-OH).
      

Solid-Phase Peptide Synthesis (SPPS) of -Peptides


-amino acids are less reactive than their 

-counterparts due to steric hindrance and the flexibility of the backbone. Standard SPPS protocols must be modified to ensure complete coupling.
Resin Selection
  • Rink Amide Resin: Preferred for generating C-terminal amides, which stabilize the helix dipole.

  • Wang Resin: Used if a C-terminal free acid is required.

Coupling Reagents[3][4][5][6][7]
  • Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt is the gold standard for difficult

    
    -couplings.[1]
    
  • Alternative: PyBOP is highly effective for

    
    -amino acids and often cheaper, though HATU generally gives higher purity for longer sequences.[1]
    
Optimized SPPS Cycle (Fmoc Strategy)
StepReagentConditionsNotes
1. Swelling DMF / DCM30 min, RTEssential for resin accessibility.
2. Deprotection 20% Piperidine in DMF2 x 10 minMonitor UV absorbance of fulvene adduct.
3. Wash DMF5 x 1 minThorough washing is critical.
4. Coupling 3.0 equiv Fmoc-

-AA2.9 equiv HATU6.0 equiv DIPEA
2 x 60 min (Double Coupling)

-residues require longer times. Double coupling prevents deletion sequences.
5. Capping Acetic Anhydride / Pyridine5 minTerminates unreacted chains.
6. Wash DMF, then DCM5 x 1 minPrepare for next cycle.
Cleavage & Isolation
  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

    
    -peptides are stable in TFA.
    
  • Time: 2-3 hours at RT.

  • Precipitation: Cold diethyl ether.

  • Purification: RP-HPLC (C18 column). Gradient: 0-60% Acetonitrile in Water (+0.1% TFA).

Structural Characterization & Validation

Unlike random coils, (S)-3-aminobutanoate oligomers (specifically hexamers and longer) spontaneously fold into a 14-helix (defined by H-bonds between residue


 and 

, forming a 14-membered ring).
Circular Dichroism (CD) Spectroscopy

This is the primary method to validate secondary structure.

  • Sample Preparation: 0.1 - 0.5 mM peptide in Methanol (stabilizes helix) or Water.

  • Signature of 14-Helix:

    • Minimum: ~214 nm (Monomeric helix).[4]

    • Maximum: ~198 nm.

    • Note: If the peptides self-assemble into bundles, the minimum may shift to 205 nm .

  • Interpretation: A strong negative band at 214 nm confirms the presence of the 3-aminobutanoate induced 14-helix.

Mass Spectrometry
  • ESI-MS: Observe

    
     and 
    
    
    
    series.
  • Fragmentation:

    
    -peptides show distinct fragmentation patterns; however, standard sequencing may be difficult. Confirm identity by exact mass.
    

Visual Workflows & Pathways

Synthesis & Assembly Workflow

BetaPeptideWorkflow Start Fmoc-L-Alanine MixedAnh Mixed Anhydride (Activation) Start->MixedAnh IBCF, NMM, -15°C Diazo α-Diazoketone (Intermediate) MixedAnh->Diazo CH2N2 or TMSCHN2 Wolff Wolff Rearrangement (Ag+, H2O, Sonication) Diazo->Wolff Rearrangement BetaAA Fmoc-(S)-3-Aminobutanoate (Building Block) Wolff->BetaAA Homologation Complete Coupling Coupling Cycle (HATU/DIPEA, 2x 1hr) BetaAA->Coupling Input for SPPS SPPS_Start Resin Loading (Rink Amide) SPPS_Start->Coupling Deprotect Fmoc Deprotection (20% Piperidine) Coupling->Deprotect Cycle n times Deprotect->Coupling Next Residue Cleavage TFA Cleavage Deprotect->Cleavage Final Cycle Foldamer 14-Helix Foldamer Cleavage->Foldamer Purification & Folding

Caption: Step-by-step workflow from Fmoc-L-Alanine homologation to the final folded beta-peptide.

14-Helix Structural Logic

HelixLogic Subunit (S)-3-Aminobutanoate Backbone Extended Backbone (C-C-N-C) Subunit->Backbone Polymerization HBond H-Bonding (i, i+2) Backbone->HBond Folding Driver Ring 14-Membered Ring HBond->Ring Defines Helix 14-Helix Structure (3 residues/turn) Ring->Helix Stabilizes Prop Proteolytic Stability Helix->Prop Resulting Property

Caption: Mechanistic logic of (S)-3-aminobutanoate folding into the stable 14-helix secondary structure.

References

  • Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1]

    
    -Peptides: From Structure to Function. Chemical Reviews. [Link]
    
  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[1]

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. [Link]
    
  • Pomerantz, W. C., et al. (2008).[1] Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by

    
    -Peptides. Journal of the American Chemical Society. [Link]
    

Sources

reductive amination using (S)-tert-Butyl 3-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Using (S)-tert-Butyl 3-aminobutanoate Hydrochloride

Introduction: The Strategic Importance of Chiral β-Amino Esters

In the landscape of modern drug discovery and pharmaceutical development, the synthesis of enantiomerically pure molecules is paramount. Chiral amines, in particular, are ubiquitous structural motifs found in a vast array of biologically active compounds. Reductive amination stands out as one of the most powerful and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2][3] This application note provides a detailed guide to the reductive amination of carbonyl compounds using (S)-tert-Butyl 3-aminobutanoate hydrochloride, a valuable chiral building block.

β-Amino acids and their ester derivatives are critical components in peptidomimetics, natural products, and small molecule therapeutics.[4][5] The stereocenter at the β-position of (S)-tert-Butyl 3-aminobutanoate offers a key strategic advantage, allowing for the introduction of chirality early in a synthetic sequence, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.[6] This guide is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this important transformation.

The Mechanism: A Tale of Two Steps in One Pot

Reductive amination is a sequential process that elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[2][7] The beauty of modern reductive amination protocols lies in their ability to be performed as a "one-pot" procedure, where the carbonyl compound, amine, and a selective reducing agent are all combined.[8][9]

The reaction proceeds via the following key stages:

  • Nucleophilic Attack and Dehydration: The amine nitrogen attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.[2] Under mildly acidic conditions, which can be catalyzed by an added acid or the amine hydrochloride salt itself, this intermediate readily loses a molecule of water to form an imine (from a primary amine) or an iminium ion.

  • Hydride Reduction: A mild and selective hydride reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

A critical aspect of this one-pot strategy is the choice of reducing agent. It must be sufficiently reactive to reduce the iminium ion intermediate but mild enough not to significantly reduce the starting carbonyl compound (aldehyde or ketone).[10][11]

Reductive_Amination_Mechanism carbonyl Ketone / Aldehyde (R1-CO-R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine (S)-tert-Butyl 3-aminobutanoate (Free Amine) amine->hemiaminal iminium Iminium Ion Intermediate hemiaminal->iminium final_product Chiral Secondary Amine iminium->final_product Reduction reagents H+ (catalyst) - H₂O reducing_agent NaBH(OAc)₃ (Reducing Agent)

Caption: General mechanism of one-pot reductive amination.

Protocol Cornerstone: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can be used for reductive amination, sodium triacetoxyborohydride, often abbreviated as STAB or NaBH(OAc)₃, has emerged as the reagent of choice for its mildness, broad substrate scope, and remarkable selectivity.[1][11]

Why NaBH(OAc)₃ is the Preferred Reagent:

  • Selectivity: It readily reduces iminium ions much faster than it reduces aldehydes or ketones, minimizing the formation of alcohol byproducts.[8][10] This selectivity is key to the success of the one-pot procedure.

  • Mildness: The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it a gentler reducing agent than sodium borohydride (NaBH₄).[8] This allows for its use with substrates bearing sensitive functional groups.

  • Convenience: Unlike the highly toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ and its byproducts are significantly less hazardous, simplifying handling and workup procedures.[1][12]

  • Solvent Compatibility: It performs well in common aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[8][11]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the reductive amination of a generic aldehyde or ketone with (S)-tert-Butyl 3-aminobutanoate hydrochloride.

Materials & Equipment
  • (S)-tert-Butyl 3-aminobutanoate hydrochloride (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Workflow Visualization

Reductive_Amination_Workflow A 1. Combine Amine HCl Salt, Carbonyl, and Solvent B 2. Add Base (e.g., NEt₃) Stir for 5-10 min A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench Reaction (e.g., sat. NaHCO₃) D->E Reaction Complete F 6. Aqueous Workup & Extraction E->F G 7. Dry, Filter, & Concentrate F->G H 8. Purify (Silica Gel Chromatography) G->H I Final Product H->I

Caption: Step-by-step experimental workflow for the protocol.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-tert-Butyl 3-aminobutanoate hydrochloride (1.0 equiv), the desired aldehyde or ketone (1.1 equiv), and anhydrous DCE or DCM (to make a ~0.1-0.2 M solution with respect to the amine).

  • Amine Liberation: Add triethylamine (1.1 equiv) to the stirred suspension. The hydrochloride salt will react with the base to form triethylammonium chloride and the free, nucleophilic (S)-tert-Butyl 3-aminobutanoate. Stir for 5-10 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine has been consumed (typically 2-24 hours). Reactions with ketones are generally slower than with aldehydes.[11]

  • Workup and Quenching: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine product.

Substrate Scope & Parameter Optimization

The described protocol is highly versatile. However, minor adjustments can optimize outcomes for different substrates.

Carbonyl SubstrateTypical Equiv.CatalystRelative Reaction TimeNotes
Aliphatic Aldehyde1.0 - 1.1Not requiredFast (1-4 h)Reactions are generally clean and high-yielding.
Aromatic Aldehyde1.1 - 1.2Not requiredModerate (4-12 h)Electron-withdrawing groups on the ring can accelerate the reaction.
Acyclic Ketone1.1 - 1.2Acetic Acid (0-1 equiv)Slow (12-24 h)Addition of catalytic acetic acid can accelerate iminium ion formation.[8][11]
Cyclic Ketone1.1 - 1.2Acetic Acid (0-1 equiv)Moderate (8-18 h)Generally more reactive than acyclic ketones.
Sterically Hindered Carbonyl1.5 - 2.0Acetic Acid (1-2 equiv)Very Slow (24-48 h)May require elevated temperatures (e.g., 40 °C) and excess reagents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Incomplete liberation of the free amine.- Deactivated reducing agent (hydrolyzed).- Sterically hindered substrates.- Ensure 1.1 equivalents of base are used.- Use fresh, high-quality NaBH(OAc)₃.- Add 1 equivalent of acetic acid; consider gentle heating (40 °C).
Formation of Alcohol Byproduct - Reducing agent is too reactive.- Carbonyl is highly reactive.- Ensure NaBH(OAc)₃ is used, not NaBH₄.- Maintain room temperature; avoid exotherms during addition.
Dialkylation of Amine - Product amine reacts with a second molecule of aldehyde.- Use only a slight excess (1.0-1.1 equiv) of the aldehyde.- For problematic aldehydes, consider a two-step procedure: form the imine first, then add the reducing agent.[11]
Difficult Purification - Baseline streaking on TLC due to basic amine.- Close Rf of product and starting material.- Add 1% NEt₃ to the eluent system for chromatography.- Optimize the eluent system carefully for better separation.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Sharma, V., & Grogan, G. (2021). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 2(4), 1056–1066. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Szakonyi, Z., & Fülöp, F. (2011). Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications. Amino Acids, 41(3), 597–608. [Link]

  • Wang, Y., et al. (2016). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 21(6), 773. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Google Patents. (n.d.).
  • R Discovery. (n.d.). Chiral Amino Acid Esters Research Articles. [Link]

  • Hu, B., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5160. [Link]

Sources

solid-phase peptide synthesis with beta-amino acid esters

Advanced Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating -Amino Acids: From Ester Intermediates to Active Ester Coupling Strategies

Application Note & Protocol Guide Target Audience: Researchers, peptide chemists, and drug development professionals.

Introduction & Scientific Rationale

The incorporation of




1

However, synthesizing these sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique thermodynamic and kinetic challenges.

2


To overcome these barriers, this guide outlines a self-validating workflow that relies on:

  • Preparation of Free Acids from Ester Intermediates:

    
    -amino acids are frequently synthesized via Arndt-Eistert homologation, yielding alkyl esters that must be carefully saponified prior to SPPS[3].
    
  • In Situ Active Ester Generation: Utilizing highly reactive coupling reagents (e.g., HATU, PyBOP, or DIC/OxymaPure) to form transient active esters (OAt, OBt, or Oxyma esters) that drive rapid acylation before lactamization or aggregation can occur[4].

  • Microwave-Assisted SPPS: Applying controlled thermal energy to disrupt inter-chain hydrogen bonding and accelerate coupling[5].

Workflow Visualization

The following diagram illustrates the critical pathway from the synthetic

BetaPeptideSPPSEsterβ-Amino Acid Alkyl Ester(Synthetic Precursor)SaponificationEster Hydrolysis & Fmoc Protection(LiOH, Fmoc-OSu)Ester->Saponification Solution PhaseFreeAcidFmoc-β-Amino Acid-OH(SPPS Building Block)Saponification->FreeAcidActivationIn Situ Activation(DIC/Oxyma or HATU/DIPEA)FreeAcid->Activation Solid Phase PrepActiveEsterβ-Amino Acid Active Ester(Reactive Intermediate)Activation->ActiveEsterCouplingMicrowave-Assisted Coupling(Resin-bound amine, 75°C)ActiveEster->Coupling AcylationDeprotectionFmoc Deprotection(20% Piperidine / DBU)Coupling->Deprotection Chain ElongationDeprotection->Activation Next ResidueCleavageGlobal Cleavage(TFA Cocktail)Deprotection->Cleavage Sequence Complete

Workflow for the preparation and solid-phase coupling of β-amino acid active esters.

Comparative Data: Active Ester Coupling Efficiencies

The choice of coupling reagent dictates the type of active ester formed in situ, which directly impacts the yield of sterically hindered

Table 1: Comparative Coupling Efficiencies of


-Amino Acids
Coupling Reagent SystemActive Ester FormedTemp (°C)Time (min)Average Yield (%)Epimerization Risk
DIC / HOBtOBt Ester2512065 - 75Low
PyBOP / DIPEAOBt Ester256085 - 90Low[4]
HATU / DIPEAOAt Ester254592 - 95Moderate[6]
DIC / OxymaPureOxyma Ester256090 - 95Very Low
DIC / OxymaPure (MW) Oxyma Ester 75 10 > 98 Very Low [5]

Note: Microwave (MW) heating combined with OxymaPure generates a highly reactive intermediate while suppressing the racemization often seen with uronium salts (like HATU) under thermal stress.

Experimental Protocols

Protocol A: Saponification of -Amino Acid Alkyl Esters

Commercially sourced or synthetically derived

3

Reagents:

  • 
    -Amino acid alkyl ester (1.0 eq)
    
  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • Solvent: THF / H₂O (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: Dissolve the

    
    -amino acid ester in the THF/H₂O mixture at a concentration of 0.2 M.
    
  • Hydrolysis: Add LiOH·H₂O in one portion. Stir the reaction vigorously at room temperature (25°C). Causality: LiOH is preferred over NaOH/KOH to minimize the risk of base-catalyzed epimerization at the

    
    -carbon of 
    
    
    -amino acids.
  • Monitoring: Monitor the disappearance of the ester via TLC or LC-MS (typically complete within 2–4 hours).

  • Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl.

  • Extraction: Extract the free acid with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • (Optional)Fmoc Protection: If the amine is unprotected, react the resulting free acid with Fmoc-OSu (1.2 eq) and NaHCO₃ (2.5 eq) in Dioxane/H₂O to yield the Fmoc-

    
    -amino acid-OH[1].
    
Protocol B: Microwave-Assisted SPPS of -Peptides

To overcome the severe aggregation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Reagents:

  • Fmoc-

    
    -amino acid-OH (5.0 eq relative to resin loading)
    
  • DIC (Diisopropylcarbodiimide) (5.0 eq)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (5.0 eq)

  • Deprotection Cocktail: 20% Piperidine + 1% DBU in DMF[2]

  • Resin: Rink Amide ChemMatrix (loading ~0.5 mmol/g)

Step-by-Step Procedure:

  • Resin Swelling: Transfer the ChemMatrix resin to a microwave-compatible SPPS reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 15 minutes. Causality: PEG-based resins maintain superior swelling in the presence of highly folded

    
    -peptide chains compared to traditional polystyrene.
    
  • Fmoc Deprotection: Treat the resin with the Deprotection Cocktail for 3 minutes at 75°C in the microwave. Wash thoroughly with DMF (5 × 1 min). Causality: The addition of 1% DBU disrupts the strong hydrogen-bond networks of

    
    -peptides, ensuring complete removal of the Fmoc group[2].
    
  • Active Ester Generation (In Situ): In a separate vial, dissolve the Fmoc-

    
    -amino acid-OH and OxymaPure in a minimal volume of DMF (approx. 0.1 M). Add DIC and pre-activate for 2 minutes at room temperature. Causality: Pre-activation forms the highly reactive Oxyma active ester, preventing the DIC from reacting directly with the resin-bound amine, which can cause capping via guanidinium formation[7].
    
  • Microwave Coupling: Transfer the active ester solution to the resin. Irradiate at 75°C for 10 minutes. For sterically hindered

    
    -disubstituted amino acids, perform a double coupling (re-apply fresh reagents for another 10 min).
    
  • Washing: Drain the reaction vessel and wash the resin with DMF (4 × 1 min) and DCM (2 × 1 min).

  • Cleavage: Once the sequence is complete, cleave the peptide from the resin using a cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 3 hours at room temperature[5]. Precipitate the crude

    
    -peptide in cold diethyl ether and centrifuge.
    

Troubleshooting & Optimization

  • Incomplete Deprotection (Sequence Truncation): If LC-MS reveals missing

    
    -residues, the growing chain has likely folded into a stable 14-helix, shielding the terminal amine. Solution:  Increase the DBU concentration in the deprotection step to 2%, or introduce pseudoproline dipeptides if 
    
    
    -amino acids are present in the sequence[7].
  • Sluggish Couplings with

    
    -Amino Acids: 
    
    
    -amino acids possess steric bulk adjacent to the reacting carbonyl. Solution: Switch the coupling reagent to PyBOP/DIPEA (which is highly effective for beta-branched and sterically hindered residues) and extend the coupling time to 60 minutes at room temperature before applying microwave heat[4].
  • Aspartimide Formation:

    
    -peptides containing Asp-Gly or Asp-Ser motifs are highly susceptible to aspartimide formation during repeated piperidine exposure. Solution:  Add 0.1 M Formic Acid or use 5% Piperazine instead of Piperidine for deprotection[8].
    

References

  • Design and synthesis of beta-peptides with biological activity Source: PubMed / National Institutes of Health (NIH) URL:[Link][1]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Guide to Solid Phase Peptide Synthesis Source: AAPPTec URL:[Link][7]

  • Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec Resources URL:[Link][8]

  • Peptide synthesis: chemical or enzymatic Source: Scholaris / Guichard and Seebach (1997), Schreiber and Seebach (2000) URL:[Link][2]

  • Microreactor synthesis of beta-peptides Source: SciSpace / Laboratory for Organic Chemistry, ETH Zürich URL:[Link][6]

Application Note: Fmoc Protection of (S)-tert-Butyl 3-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the synthesis of complex peptidomimetics and small-molecule therapeutics, the orthogonal protection of functional groups is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the premier choice for amine protection due to its base-lability (typically cleaved by piperidine) and exceptional stability under acidic conditions[1]. This application note details the optimized protocol for the Fmoc protection of (S)-tert-Butyl 3-aminobutanoate hydrochloride , a chiral


-amino acid derivative.
Causality in Reagent Selection

While Fmoc-Cl is a common reagent, it is highly reactive, moisture-sensitive, and prone to promoting unselective side reactions[2][3]. For this protocol, we utilize N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) . Fmoc-OSu provides a controlled, milder nucleophilic acyl substitution[1].

Crucially, standard Fmoc-OSu protocols often employ a biphasic Schotten-Baumann system (e.g., Water/Dioxane with NaHCO₃) to prevent the Fmoc-OSu from activating free carboxylates, which leads to unwanted dipeptide oligomerization[4][5]. However, because our substrate is already C-terminally protected as a tert-butyl ester, this side reaction is structurally impossible[5][6]. This mechanistic insight allows us to abandon the slower biphasic system in favor of a highly efficient, anhydrous organic system (Dichloromethane/Diisopropylethylamine).

Handling the Hydrochloride Salt

The starting material is supplied as a stable hydrochloride salt, rendering the primary amine protonated and non-nucleophilic. To facilitate the reaction, strictly >2.0 equivalents of a non-nucleophilic organic base (N,N-Diisopropylethylamine, DIEA) are required[7]. The first equivalent neutralizes the HCl salt to liberate the free amine, while the subsequent equivalents act as an acid scavenger for the N-hydroxysuccinimide (HOSu) byproduct generated during the reaction.

Reaction Workflows and Logical Relationships

FmocMechanism SM (S)-tert-Butyl 3-aminobutanoate HCl (Inactive Salt) Base Neutralization via Base (DIEA) Releases Free Amine SM->Base + 2.5 eq DIEA Attack Nucleophilic Attack on Fmoc-OSu Carbonyl Base->Attack Free Amine Inter Tetrahedral Intermediate Formation Attack->Inter + Fmoc-OSu Elim Elimination of N-Hydroxysuccinimide (HOSu) Inter->Elim Collapse Prod Fmoc-(S)-tert-Butyl 3-aminobutanoate (Protected Product) Elim->Prod - HOSu

Mechanistic pathway of Fmoc protection via Fmoc-OSu nucleophilic acyl substitution.

Workflow Prep 1. Reagent Prep Solubilize SM & Base React 2. Fmoc-OSu Addition Stir at RT (2-4 h) Prep->React Monitor 3. IPC Monitoring TLC (UV/Ninhydrin) React->Monitor Workup 4. Aqueous Workup Wash with HCl/NaHCO3 Monitor->Workup Isolate 5. Isolation Evaporation & Drying Workup->Isolate

Step-by-step experimental workflow for anhydrous Fmoc protection and isolation.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry and Reagent Equivalents

ReagentMW ( g/mol )EquivalentsFunction
(S)-tert-Butyl 3-aminobutanoate HCl195.691.00Substrate (Chiral

-amino acid ester)
Fmoc-OSu337.331.05Fmoc Donor (Electrophile)
N,N-Diisopropylethylamine (DIEA)129.242.50Base (Neutralizer & Acid Scavenger)
Dichloromethane (DCM)84.9310 volSolvent (Anhydrous medium)

Experimental Protocol (Anhydrous DCM/DIEA System)

This protocol is engineered as a self-validating system. Reaction completion is validated orthogonally, and the workup utilizes specific pH thresholds to ensure the complete removal of byproducts.

Step 1: Preparation and Neutralization
  • Charge a flame-dried round-bottom flask with (S)-tert-Butyl 3-aminobutanoate hydrochloride (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Agitate the suspension magnetically. Cool the mixture to 0–5 °C using an ice-water bath.

    • Causality: Cooling prevents any exothermic degradation during base addition and controls the initial reaction rate, preserving the chiral integrity of the substrate.

  • Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) dropwise over 5 minutes. The suspension will typically clarify as the HCl salt is neutralized, forming the soluble free amine and DIEA·HCl[7].

Step 2: Fmoc-OSu Addition
  • Add Fmoc-OSu (1.05 eq) in small portions to the chilled solution.

    • Causality: A slight stoichiometric excess of Fmoc-OSu ensures the total consumption of the valuable chiral amine without complicating downstream purification[2].

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

Step 3: In-Process Control (IPC) & Self-Validation
  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system.

  • Execute Orthogonal Validation Check:

    • UV Lamp (254 nm): The product spot will be strongly UV-active due to the fluorenyl chromophore[8][]. The starting material is not UV-active.

    • Ninhydrin Stain: Dip the TLC plate in Ninhydrin solution and heat. Any unreacted starting material will stain deep purple/blue (indicating a free primary amine). The product carbamate will not stain. The reaction is validated as complete when the baseline/starting material spot shows zero Ninhydrin activity.

Step 4: Aqueous Workup and Purification
  • Dilute the reaction mixture with additional DCM (10 mL per gram of starting material).

  • Transfer to a separatory funnel and wash the organic layer with 0.1 M HCl (3 × 10 mL).

    • Causality & Validation: The mildly acidic wash protonates and extracts all excess DIEA into the aqueous phase. Self-Validation: Check the pH of the final aqueous wash; it must be < 4 to confirm complete DIEA removal. The tert-butyl ester is stable under these mildly acidic, brief wash conditions.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL).

    • Causality: This step deprotonates and removes the N-hydroxysuccinimide (HOSu) byproduct (pKa ~ 6.0) as a highly water-soluble sodium salt.

  • Wash with brine (1 × 10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product: Fmoc-(S)-3-amino-butanoic acid tert-butyl ester .

Data Presentation & Validation Matrix

Table 2: In-Process Control (IPC) & Self-Validation Matrix

Analytical MethodTarget / PurposeObservation (Starting Material)Observation (Product)
UV Spectroscopy (254 nm) Detect fluorenyl chromophoreNegative (No UV absorption)Positive (Strong dark spot)
Ninhydrin Stain (Heat) Detect free primary aminesPositive (Deep blue/purple spot)Negative (No color change)
Aqueous Wash pH Check Validate byproduct removalN/AAqueous layer pH < 4 confirms DIEA removal

References

  • Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu - NINGBO INNO PHARMCHEM CO.,LTD.
  • Overview of Fmoc Amino Acids - ChemPep URL
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI URL
  • Fmoc Amino Acids - BOC Sciences URL
  • Fmoc - Lokey Lab Protocols - Wikidot URL
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis URL
  • A Head-to-Head Comparison: Fmoc-OSu vs.
  • TERT-BUTYL (3S)
  • A Fmoc protection reagent: Fmoc-Amox - Suzhou Highfine Biotech URL

Sources

Application Note: A Scalable and Efficient Synthesis of (S)-tert-Butyl 3-Aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

(S)-tert-Butyl 3-aminobutanoate hydrochloride is a crucial chiral building block in the pharmaceutical industry. Chiral β-amino acids and their esters are fundamental components in the synthesis of a wide array of bioactive molecules, including peptidomimetics and pharmaceuticals.[1] Specifically, the enantiomerically pure form of 3-aminobutanoic acid derivatives is integral to the development of modern drugs. For instance, the corresponding (R)-enantiomer is a key precursor in the synthesis of the HIV integrase inhibitor Dolutegravir, highlighting the importance of cost-effective and scalable production methods for these chiral intermediates.[2][3]

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including maintaining stereochemical integrity, ensuring process safety, and achieving economic viability.[4] This application note provides a detailed, field-proven protocol for the scale-up synthesis of (S)-tert-Butyl 3-aminobutanoate hydrochloride, focusing on a robust and efficient esterification process. We will delve into the causality behind experimental choices, address critical safety considerations for large-scale operations, and provide a self-validating protocol for researchers and drug development professionals.

Synthetic Strategy: Esterification via Acid Catalysis

The chosen synthetic route involves the direct esterification of the commercially available and relatively inexpensive (S)-3-aminobutanoic acid. This method is advantageous for its atom economy and straightforward execution on a large scale. The core of this process is the acid-catalyzed reaction between the carboxylic acid and a tert-butyl source.

Several methods exist for the synthesis of tert-butyl esters, including the use of tert-butanol with catalysts like boron trifluoride etherate or the reaction with isobutylene in the presence of an acid catalyst.[5][6] The use of isobutylene is a common industrial practice for producing tert-butyl esters.[6] However, a highly effective and scalable approach utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, driven by a strong acid catalyst such as perchloric acid.[7] This method minimizes the use of hazardous, gaseous isobutylene and simplifies the reaction setup.

The overall transformation is a two-step process:

  • Esterification: (S)-3-aminobutanoic acid is reacted with tert-butyl acetate in the presence of perchloric acid to form (S)-tert-Butyl 3-aminobutanoate.

  • Salt Formation: The resulting free-base ester is then treated with hydrochloric acid to yield the stable and easily handled hydrochloride salt.

Process Workflow and Visualization

The following diagram illustrates the streamlined workflow for the synthesis, from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation Start (S)-3-Aminobutanoic Acid + tert-Butyl Acetate Catalyst Add HClO4 (catalyst) Stir at RT, 48h Start->Catalyst Workup1 Quench & Wash (H2O, HCl) Catalyst->Workup1 Neutralize Adjust to pH ~9 (Na2CO3 solution) Workup1->Neutralize Extract1 Extract with DCM Neutralize->Extract1 Dry_Concentrate1 Dry (Na2SO4) & Concentrate Extract1->Dry_Concentrate1 Intermediate (S)-tert-Butyl 3-aminobutanoate (Free Base) Dry_Concentrate1->Intermediate Dissolve Dissolve in Dry Ether Intermediate->Dissolve HCl_Add Add HCl in Ether at 0°C Dissolve->HCl_Add Precipitate Precipitation of Salt HCl_Add->Precipitate Isolate Filter & Dry under Vacuum Precipitate->Isolate Final_Product (S)-tert-Butyl 3-aminobutanoate HCl Isolate->Final_Product

Caption: Workflow for the scale-up synthesis of (S)-tert-Butyl 3-aminobutanoate HCl.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale-up (e.g., 100g scale) and can be adapted for larger production with appropriate engineering controls.

Materials and Reagents:

ReagentM.W.QuantityMolesNotes
(S)-3-Aminobutanoic Acid103.12103.1 g1.0Starting material
tert-Butyl Acetate116.162.0 L-Reagent and solvent
Perchloric Acid (70%)100.46130 mL1.5Catalyst
Dichloromethane (DCM)84.933.0 L-Extraction solvent
Sodium Carbonate (Na₂CO₃)105.99As needed-For neutralization
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Diethyl Ether (anhydrous)74.122.0 L-Solvent for salt formation
HCl solution (e.g., 2M in Ether)36.46~550 mL1.1For salt formation
Step 1: Synthesis of (S)-tert-Butyl 3-aminobutanoate (Free Base)
  • Reaction Setup: In a 5L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend (S)-3-aminobutanoic acid (103.1 g, 1.0 mol) in tert-butyl acetate (2.0 L).

  • Catalyst Addition: Cool the suspension to 0-5 °C using a circulating chiller. Slowly add 70% perchloric acid (130 mL, 1.5 mol) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The slow, cooled addition is critical to manage the initial exotherm of the acid-base reaction and dissolution. Perchloric acid is a highly effective catalyst for this transformation.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 48 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Quenching: After 48 hours, carefully pour the reaction mixture into a larger vessel containing 2L of cold water. Rinse the reactor with additional water (500 mL) and add it to the vessel.

  • Neutralization: Cool the aqueous mixture to 10-15 °C. Slowly and carefully add a 10% aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the aqueous layer is approximately 9.

    • Causality: Neutralization deprotonates the ammonium salt of the product, making it soluble in the organic extraction solvent. The use of a weak base like sodium carbonate is preferred to avoid potential hydrolysis of the ester product.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 1.0 L).

  • Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-tert-Butyl 3-aminobutanoate as an oil.

Step 2: Formation of (S)-tert-Butyl 3-aminobutanoate Hydrochloride
  • Dissolution: Dissolve the crude oil from Step 1 in 1.0 L of anhydrous diethyl ether.

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of HCl in diethyl ether (~550 mL, 1.1 mol) with stirring. A white precipitate will form immediately.

    • Causality: Using a slight excess of HCl ensures complete conversion to the hydrochloride salt. The low temperature helps to control the exotherm and promotes clean precipitation, yielding a product with higher purity.

  • Isolation and Drying: Stir the slurry at 0 °C for an additional hour. Collect the white solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 200 mL) to remove any unreacted starting material or impurities.

  • Final Product: Dry the solid product under high vacuum at 40 °C to a constant weight to yield (S)-tert-Butyl 3-aminobutanoate hydrochloride. A typical yield is in the range of 80-90%.

Scale-Up Considerations and Scientific Integrity

Transitioning any synthesis to a larger scale requires a thorough understanding of factors beyond simple stoichiometry.[4]

  • Thermodynamics and Heat Transfer: The initial addition of perchloric acid is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] A jacketed reactor with a reliable cooling system is mandatory. Reaction calorimetry should be performed to determine the heat of reaction and ensure that the cooling capacity of the reactor is sufficient to prevent a thermal runaway.[8]

  • Reagent and Solvent Selection: The use of tert-butyl acetate as both a reagent and solvent is a good choice for scale-up as it simplifies the process and reduces the number of components.[4] However, its flammability must be managed. Dichloromethane is an effective extraction solvent but is subject to environmental regulations; alternative solvents like methyl tert-butyl ether (MTBE) could be explored.

  • Process Safety and Hazard Analysis:

    • Perchloric Acid: While an effective catalyst, concentrated perchloric acid is a strong oxidizing agent and can form explosive mixtures with organic materials, especially upon heating. It should be handled with extreme care, and its quantity should be minimized.

    • Flammable Solvents: Diethyl ether, tert-butyl acetate, and DCM all present flammability or health hazards. All operations must be conducted in a well-ventilated area, away from ignition sources, and with appropriate grounding of equipment to prevent static discharge.[8]

    • Pressure and Gas Evolution: While this reaction does not produce significant gas, the potential for solvent vapor pressure buildup at elevated temperatures must be considered in a closed system.

Trustworthiness: A Self-Validating System

The protocol's integrity is maintained through rigorous in-process controls and final product analysis.

AnalysisPurposeMethodExpected Outcome
TLC/LC-MS Monitor reaction completionSilica gel, appropriate mobile phaseDisappearance of (S)-3-aminobutanoic acid spot/peak
pH Measurement Ensure complete neutralizationpH meterAqueous phase pH ~9
¹H NMR Confirm structure and purityDMSO-d₆ or CDCl₃Peaks corresponding to the tert-butyl group (~1.4 ppm, 9H) and the butanoate backbone
Chiral HPLC Determine enantiomeric purityChiral stationary phaseEnantiomeric excess (e.e.) > 99% for the (S)-enantiomer
Melting Point Assess purityMelting point apparatusSharp melting point consistent with literature values

References

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Rsc.org. Retrieved from [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth. Retrieved from [Link]

  • How do you safely scale up a given chemical reaction? (2023, March 30). Scientific Update. Retrieved from [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Process Development Report. (2019, November 18). Medicines for All Institute (M4ALL). Retrieved from [Link]

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (n.d.). Google Patents.
  • R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. (2025, July 7). Hey Papi Promotions. Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of (S)-tert-Butyl 3-aminobutanoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide coupling reactions involving (S)-tert-Butyl 3-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As a sterically hindered β-amino acid ester, this substrate presents unique challenges, primarily concerning reaction rates and the preservation of stereochemical integrity. This document provides in-depth, field-proven insights to navigate these complexities effectively.

Troubleshooting Guide

Q1: My coupling reaction with (S)-tert-Butyl 3-aminobutanoate has a very low yield or isn't proceeding to completion. What's the most likely cause and how do I fix it?

A1: The most probable cause is severe steric hindrance. The combination of the secondary amine on a β-carbon and the bulky tert-butyl ester group significantly slows down the rate of nucleophilic attack on the activated carboxylic acid.[1][2][3] Standard coupling conditions are often insufficient to drive the reaction to completion.

Core Issue: The nitrogen's lone pair is sterically shielded, making it a poor nucleophile and hindering its approach to the electrophilic carbon of the activated acid.[3][4] This leads to a slow reaction that may stall before all starting material is consumed.

Solutions & Optimizations:

  • Employ High-Potency Coupling Reagents: Standard carbodiimides like DCC or EDC are often too slow.[5] You must use more powerful uronium or phosphonium salt reagents. Reagents like HATU , HCTU , or COMU are highly recommended as they form extremely reactive activated esters, increasing the rate of reaction with hindered amines.[5][6][7]

  • Increase Reagent Equivalents & Concentration: Use a higher excess of the carboxylic acid and coupling reagent (e.g., 1.5-2.0 equivalents) to push the equilibrium towards the product. Running the reaction at a higher concentration can also improve reaction rates, though this must be balanced against solubility and potential side reactions.

  • Implement a "Double Coupling" Protocol: If a single coupling cycle fails to achieve full conversion (as confirmed by a qualitative test like the Kaiser test in solid-phase synthesis), a second coupling with fresh reagents is a highly effective strategy.[8]

  • Optimize Reaction Time and Temperature: Sterically hindered couplings require longer reaction times, often 4 to 24 hours at room temperature.[9][10] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered. However, this must be done cautiously as elevated temperatures significantly increase the risk of epimerization.[11]

G

Q2: I'm observing significant epimerization (or loss of stereochemical purity) in my final product. How can I prevent this?

A2: Epimerization, the inversion of a stereocenter, is a critical side reaction in peptide chemistry, particularly at the α-carbon of the carboxylic acid being activated.[12][13] While the chiral center of (S)-tert-Butyl 3-aminobutanoate itself is generally stable, the activated carboxylic acid partner is highly susceptible.

Primary Mechanism: Oxazolone Formation The most common pathway for epimerization involves the intramolecular cyclization of the activated N-protected amino acid to form a planar, achiral oxazolone intermediate.[11] A base can then abstract the proton at the α-carbon, and re-protonation can occur from either face, leading to a racemic mixture. Subsequent attack by your amine produces an epimerized product.[11]

Solutions & Optimizations:

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt ) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt ) is crucial.[14][15] These additives convert the initial, highly reactive activated intermediate into a more stable active ester (OBt or OAt ester). This intermediate is less prone to cyclizing into an oxazolone and channels the reaction towards the desired amide bond formation with minimal epimerization.[14][16] Coupling reagents like HATU and HBTU already contain a HOAt or HOBt moiety, respectively.[15][17]

  • Control the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[9][17] Avoid using stronger bases or nucleophilic bases which can promote direct enolization or other side reactions.[11] Use the minimum amount of base necessary.

  • Maintain Low Temperatures: Perform the reaction at 0 °C, especially during the pre-activation and initial coupling phase.[11][17] Allow the reaction to warm slowly to room temperature. Avoid heating unless absolutely necessary for steric reasons.

  • Minimize Pre-activation Time: Do not let the activated carboxylic acid sit for extended periods before adding the amine. An in situ activation approach, where the coupling reagent is added to a mixture of the acid and amine, ensures the activated species is consumed as it forms, reducing its lifetime and the opportunity for epimerization.[11]

G

Q3: My reaction is messy, with multiple byproducts. What are the common side reactions and how can I minimize them?

A3: Besides epimerization, several other side reactions can reduce yield and complicate purification. The choice of coupling reagent is the primary determinant of the byproduct profile.

  • N-Acylurea Formation:

    • Cause: This occurs when using carbodiimide reagents (DCC, EDC). The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and acts as a dead-end for the activated acid.[2][17]

    • Solution: This side reaction is effectively suppressed by the addition of HOBt or HOAt, which traps the O-acylisourea intermediate to form the more stable active ester.[14][15] If you must use a carbodiimide, always include one of these additives.

  • Guanidinylation of the Amine:

    • Cause: This is specific to aminium/uronium reagents like HBTU and HATU. If an excess of the coupling reagent is used, or if the coupling is slow, the reagent can react with the free amino group of your (S)-tert-Butyl 3-aminobutanoate, forming a stable guanidinium byproduct that "caps" the amine and prevents it from reacting further.[7][18]

    • Solution: Use precise stoichiometry. A slight excess of the carboxylic acid relative to the amine is acceptable, but avoid using a large excess of the coupling reagent. Phosphonium-based reagents like PyBOP do not cause this side reaction and can be a better choice for very slow couplings.[7]

  • Oligomerization:

    • Cause: If the desired intermolecular reaction is slow due to steric hindrance, the activated carboxylic acid may react with another available nucleophile. If unreacted amine from a previous deprotection step is present, or if the activated acid can react with itself, oligomers can form.[19]

    • Solution: Ensure complete washing after deprotection steps in solid-phase synthesis. In solution-phase, using more dilute conditions or slowly adding the activated acid to the amine solution can favor the desired intermolecular reaction over self-condensation.[19]

Q4: What is the best practice for setting up a coupling reaction with this substrate?

A4: The following solution-phase protocol is a robust starting point that incorporates best practices for minimizing side reactions and maximizing yield.

Protocol 1: High-Efficiency Coupling using HATU

  • Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected carboxylic acid (1.1 eq) in anhydrous DMF or DCM.

    • Add (S)-tert-Butyl 3-aminobutanoate (1.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling:

    • To the stirred solution, add DIPEA (2.5 eq) and stir for 2-5 minutes.

    • Add HATU (1.1 eq) in one portion. The solution will typically change color (e.g., to yellow).

    • Maintain the reaction at 0 °C for 30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash sequentially with 5% citric acid solution (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt/HOAt), and brine.[19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired amide.

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagent is best for (S)-tert-Butyl 3-aminobutanoate? A1: For sterically hindered amines like this one, uronium/aminium salts are generally the best choice due to their high reactivity. HATU and its derivatives are often considered the gold standard because they form highly reactive OAt esters with a reduced risk of racemization.[5][6] COMU is another excellent option that is comparable or superior in reactivity to HATU but has an improved safety profile as it is not based on the potentially explosive benzotriazole core.[6][17]

Table 1: Comparison of Common Coupling Reagents for Hindered Amines

Coupling Reagent Activating Group Relative Reactivity Key Advantages Key Disadvantages
EDC/HOBt OBt ester Moderate Cost-effective; water-soluble byproduct.[16] Often too slow for hindered couplings; N-acylurea formation.[2][17]
HBTU OBt ester High Efficient for standard couplings.[15] Can be insufficient for very hindered cases; risk of guanidinylation.[7]
PyBOP OBt ester High Does not cause guanidinylation; less toxic byproduct than BOP.[7][17] Can be less reactive than HATU for extreme cases.
HATU OAt ester Very High Extremely fast and efficient; low racemization.[5][6] Higher cost; risk of guanidinylation with excess reagent.[7]

| COMU | Oxyma ester | Very High | Reactivity comparable to HATU; non-explosive byproduct.[6][17] | Higher cost; can have limited solution stability.[7] |

Q2: Why is the choice of base so important in these reactions? A2: The base plays two critical roles. First, for uronium and phosphonium reagents, a tertiary amine base is required to deprotonate the carboxylic acid, allowing it to react with the coupling agent.[17] Second, it neutralizes the acid (e.g., hexafluorophosphoric acid) released during the activation step. A sterically hindered, non-nucleophilic base like DIPEA is essential because it is too bulky to act as a competing nucleophile or cause significant side reactions, but it is basic enough to perform its required functions.[9]

Q3: Can I use microwave irradiation or sonication to speed up the reaction? A3: Yes, both techniques can be effective for overcoming steric hindrance. Microwave irradiation can dramatically shorten reaction times from hours to minutes. However, the high energy input can also accelerate side reactions like epimerization, so careful optimization of temperature and time is required.[5] Sonication provides mechanical energy that can increase the rate of slow, heterogeneous, or sterically hindered reactions, sometimes with less risk of thermal decomposition or epimerization compared to conventional heating.[20]

Q4: How does the tert-butyl ester group influence the reaction compared to a methyl or ethyl ester? A4: The tert-butyl group has a profound impact due to its immense steric bulk.[1] Compared to a methyl or ethyl ester, the t-butyl group creates a much more congested environment around the β-amino group. This steric shield is the primary reason for the slow reaction rates, as it physically impedes the approach of the amine to the activated carboxylic acid.[1][21] While electronically it is slightly electron-donating, this effect is minor compared to the overwhelming steric factor.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(5), 6557-6602. (Note: While the direct link is to a review article summary, the initial search results provide context on these reagents.)
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Omar, N. S., et al. (2023). Epimerisation in Peptide Synthesis. Pharmaceuticals (Basel). Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]

  • Patsnap. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]

  • ResearchGate. (2024). Impact of solvent environment on π-π interactions between the tert-butyl-TPA donor and the TRZ acceptor. Retrieved from [Link]

  • PMC. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Retrieved from [Link]

  • PMC. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • NIH PubChem. (n.d.). tert-butyl (3S)-3-aminobutanoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of catalytic de-tert-butylation. Retrieved from [Link]

  • Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]

  • PMC. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. Retrieved from [Link]

  • Reddit. (2023). How is KOC(CH3)3 sterically hindered?. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-tert-Butyl 3-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-tert-Butyl 3-aminobutanoate hydrochloride . As a critical chiral building block in the development of β-peptides and small-molecule APIs, maintaining the stereochemical integrity and functional group stability of this compound is paramount.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with the underlying chemical causality to help you establish a self-validating purification system in your laboratory.

Causality & Experimental Design

Purifying amino acid tert-butyl ester hydrochloride salts presents a unique chemical dichotomy. You must isolate a highly polar, hygroscopic ammonium salt while preserving an acid-labile tert-butyl ester protecting group [1].

  • Avoidance of Standard Chromatography: Standard silica gel chromatography is highly inefficient for this compound. The hydrochloride salt interacts irreversibly with the acidic silanol groups on the silica, leading to severe peak tailing and poor mass recovery.

  • The Recrystallization Imperative: Solvent/anti-solvent recrystallization is the gold standard for this class of compounds [3]. It leverages the drastic solubility differential of the salt between lower alcohols (protic, high dielectric constant) and ethers/alkanes (non-polar, low dielectric constant).

  • Thermal and Acidic Sensitivities: The tert-butyl ester is orthogonal to many protecting groups but is highly susceptible to acid-catalyzed cleavage (acidolysis) [2]. Elevated temperatures in the presence of residual HCl from the synthetic esterification step will rapidly degrade the product into isobutylene and the corresponding carboxylic acid. Therefore, strict thermal control (<45°C) is non-negotiable.

Quantitative Data: Solubility & Solvent Selection

Table 1: Physicochemical & Solubility Profile

PropertyValue / Description
Target Compound (S)-tert-Butyl 3-aminobutanoate hydrochloride
Molar Mass 195.69 g/mol
Solubility (High) Methanol, Ethanol, Water, DMF
Solubility (Low) Diethyl Ether, Hexane, Heptane, Toluene
Critical Sensitivities Highly hygroscopic; Acid-labile (cleaves >50°C in acidic media)

Table 2: Solvent Systems for Recrystallization

Solvent (Dissolution)Anti-Solvent (Precipitation)Yield ProfilePurity Profile
MethanolDiethyl EtherModerate (60-75%)Excellent (>99%)
EthanolEthyl AcetateHigh (75-85%)Good (>95%)
IsopropanolHeptaneVery High (>85%)Moderate (~90%)

Purification Workflows

PurificationWorkflow Start Crude (S)-tert-Butyl 3-aminobutanoate HCl Assess Assess Purity Profile (HPLC, 1H-NMR) Start->Assess HighPurity Purity > 90% (Minor Impurities) Assess->HighPurity Yes LowPurity Purity < 90% (Heavy Contamination) Assess->LowPurity No Recryst Protocol A: Solvent/Anti-Solvent Recrystallization HighPurity->Recryst FreeBase Protocol B: Free-Basing, Extraction & Controlled Re-salting LowPurity->FreeBase Dry High Vacuum Drying over P2O5 (Desiccator) Recryst->Dry FreeBase->Dry

Fig 1: Decision matrix for selecting the optimal purification workflow.

Protocol A: Solvent/Anti-Solvent Recrystallization (Standard)

Use when crude purity is >90% and impurities are primarily non-polar organics.

  • Dissolution: Suspend the crude (S)-tert-Butyl 3-aminobutanoate hydrochloride in a minimum volume of anhydrous methanol. Warm gently in a water bath not exceeding 40°C . Causality: Keeping the temperature below 40°C prevents thermal solvolysis of the ester.

  • Clarification: Once dissolved, rapidly filter the solution through a 0.45 µm PTFE syringe filter into a clean, dry round-bottom flask to remove insoluble polymeric byproducts.

  • Precipitation: Place the flask on a magnetic stirrer at room temperature. Slowly add anhydrous diethyl ether (anti-solvent) dropwise. Continue addition until the solution becomes persistently turbid (the cloud point).

  • Crystallization: Cap the flask and allow it to stand undisturbed at room temperature for 1 hour, then transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Isolation (Self-Validating Step): Filter the resulting white crystals rapidly using a Büchner funnel under a stream of dry nitrogen. Causality: The salt is highly hygroscopic; nitrogen blanketing prevents atmospheric moisture from turning the crystals into a deliquescent gum. Wash the filter cake with ice-cold diethyl ether.

  • Drying: Transfer immediately to a vacuum desiccator containing phosphorus pentoxide (P2O5) and dry under high vacuum (<1 mbar) for 24 hours. Validate purity via 1H-NMR (D2O or CD3OD).

Protocol B: Free-Basing & Controlled Re-Salting (Rescue Method)

Use when crude purity is <90% or the product is contaminated with significant inorganic salts/acids.

  • Free-Basing: Suspend the crude salt in ethyl acetate (EtOAc) (10 mL/g). Add an equal volume of saturated aqueous NaHCO3. Causality: NaHCO3 (pH ~8.3) is a mild base that deprotonates the ammonium salt to the free amine without causing base-catalyzed hydrolysis of the ester.

  • Extraction: Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the organic (EtOAc) layer. Extract the aqueous layer once more with fresh EtOAc.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure (water bath <30°C) to yield the free amine as a pale oil.

  • Controlled Re-Salting: Redissolve the free amine oil in anhydrous diethyl ether (20 mL/g). Cool to 0°C in an ice bath.

  • Precipitation: Slowly add exactly 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise with vigorous stirring. Causality: Strict stoichiometric control prevents excess acidity, which would otherwise cleave the tert-butyl group.

  • Isolation: Filter the instantly precipitated white solid under nitrogen, wash with cold ether, and dry in a vacuum desiccator.

Troubleshooting & FAQs

DegradationPathway Intact (S)-tert-Butyl 3-aminobutanoate HCl (Intact Product) Conditions Excess Acid (HCl) + Heat (>50°C) Intact->Conditions Cleaved (S)-3-aminobutanoic acid hydrochloride (Degraded) Conditions->Cleaved Acidolysis Isobutylene Isobutylene Gas (Volatile Byproduct) Conditions->Isobutylene Elimination

Fig 2: Acid-catalyzed degradation pathway of the tert-butyl ester.

Q: My purified product appears as a sticky gum rather than a free-flowing powder. How do I fix this? A: Gumming is exclusively caused by residual moisture or solvent entrapment, exacerbated by the highly hygroscopic nature of the hydrochloride salt. Solution: Do not attempt to scrape the gum. Instead, triturate the gum vigorously with anhydrous heptane. If it persists, redissolve the material in a minimum amount of anhydrous dichloromethane (DCM) and evaporate it rapidly on a rotary evaporator under high vacuum. This process will "foam" the product, creating a brittle solid that can be easily crushed into a fine powder. Always store the final product sealed under argon over a desiccant.

Q: NMR analysis shows the presence of (S)-3-aminobutanoic acid (loss of the t-butyl group). Why is my ester cleaving during purification? A: The tert-butyl ester is highly susceptible to acid-catalyzed cleavage (forming isobutylene gas and the free carboxylic acid), especially when heated [2]. If your crude mixture contains excess HCl from the initial esterification step, heating it during the dissolution phase of recrystallization will drive this degradation pathway. Solution: Never exceed 40°C during dissolution. If you suspect your crude material is highly acidic, abandon Protocol A. Instead, use Protocol B to free-base the compound, neutralizing the excess acid, and carefully re-salt it using strictly controlled stoichiometry.

Q: My enantiomeric excess (ee) is lower than expected. Can recrystallization improve the ee of the (S)-enantiomer? A: Recrystallization of a simple hydrochloride salt is generally inefficient for significant enantiomeric enrichment unless the racemate forms a distinct conglomerate crystal, which is rare for this specific compound. Solution: If partial racemization occurred during upstream synthesis, you must perform a chiral resolution. Convert the crude hydrochloride salt to the free base (Protocol B, Steps 1-3), and treat it with a chiral resolving acid, such as (+)-dibenzoyl-D-tartaric acid, in ethanol. Isolate the resulting diastereomeric salt via crystallization, free-base it again, and re-salt with HCl [1]. To prevent this issue entirely, ensure your upstream synthesis avoids strong bases that can deprotonate the α-carbon.

References

  • Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides Journal of the American Chemical Society[Link]

  • Tunable Inhibition and Denaturation of α-Chymotrypsin with Amino Acid-Functionalized Gold Nanoparticles Journal of the American Chemical Society[Link]

optimizing storage conditions for (S)-tert-Butyl 3-aminobutanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-tert-Butyl 3-aminobutanoate HCl

Welcome to the technical support hub for (S)-tert-Butyl 3-aminobutanoate hydrochloride . This guide is engineered for researchers requiring high-fidelity control over their reagents. Unlike generic safety sheets, this document analyzes the mechanistic causes of degradation and provides a self-validating protocol to ensure your compound remains reactor-ready.

Part 1: Quick Reference Specifications

Compound Identity:

  • IUPAC Name: tert-butyl (3S)-3-aminobutanoate hydrochloride

  • CAS: 1269151-21-4 (HCl salt) / 161105-54-0 (Free base)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl
  • Molecular Weight: 195.69 g/mol [1][2]

Optimized Storage Matrix

Parameter Specification Criticality
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 3 months) High : Retards ester hydrolysis kinetics.
Atmosphere Inert Gas (Argon or Nitrogen) Medium : Prevents carbonate formation/oxidation.
Humidity Control Strictly Desiccated (< 20% RH) Critical : HCl salts are hygroscopic; moisture triggers autocatalytic degradation.

| Container | Amber glass with Parafilm/Teflon seal | Medium : Protects from light and gas exchange. |

Part 2: Critical Stability Mechanisms (The "Why")

To store this compound effectively, one must understand its specific vulnerability: Moisture-Induced Acidolysis .

(S)-tert-Butyl 3-aminobutanoate HCl is an amino acid ester salt. While the tert-butyl group is generally robust against basic hydrolysis, it is highly labile to acid .

  • The Hygroscopic Trap: As a hydrochloride salt, the compound naturally attracts atmospheric moisture.

  • The Acid Release: Upon absorbing water, the crystal lattice relaxes, allowing the HCl to dissociate locally.

  • Autocatalysis: This creates a microscopic environment of concentrated hydrochloric acid, which rapidly cleaves the sensitive tert-butyl ester, yielding (S)-3-aminobutanoic acid and isobutylene/t-butanol.

Visualizing the Degradation Pathway The following diagram illustrates the cascade failure that occurs when storage protocols are breached.

degradation_pathway cluster_0 Critical Failure Point Solid Dry Solid (HCl Salt) (Stable State) Solvation Micro-Solvation (Dissociated H+ & Cl-) Solid->Solvation Hygroscopic Action Moisture Atmospheric Moisture (Ingress) Moisture->Solvation Cleavage Acid-Catalyzed Ester Cleavage Solvation->Cleavage Proton Attack on Ester Products Degradation Products: (S)-3-aminobutanoic acid + t-Butanol Cleavage->Products Irreversible

Figure 1: The moisture-induced autocatalytic degradation pathway of tert-butyl amino acid ester salts.

Part 3: Troubleshooting & FAQs

This section addresses specific phenomena observed in the laboratory.

Scenario 1: "The powder has turned into a sticky gum or paste."
  • Diagnosis: Deliquescence. The hygroscopic HCl salt has absorbed enough water to dissolve itself.

  • Root Cause: Failure of the secondary seal or exhausted desiccant.

  • Immediate Action:

    • Do not attempt to dry it in an oven (heat + acid = rapid destruction).

    • Check purity via NMR or HPLC. If significant hydrolysis (>5%) has occurred, discard.

    • If purity is acceptable, re-dissolve in anhydrous dichloromethane, dry over MgSO

      
      , and re-precipitate with anhydrous ether/hexanes.
      
Scenario 2: "I see an extra peak in the NMR around 1.2-1.3 ppm."
  • Diagnosis: Hydrolysis Product.

  • Technical Detail: The tert-butyl group (singlet ~1.4 ppm) is cleaving. The new peak likely corresponds to tert-butanol or isobutylene byproducts, or the methyl group of the free acid.

  • Solution: Store the compound at -20°C. Ensure the NMR solvent (e.g., CDCl

    
    ) is not acidic (CDCl
    
    
    
    can form HCl over time; filter through basic alumina before use).
Scenario 3: "Can I store this as a stock solution?"
  • Answer: Risky.

  • Explanation: In solution, the molecular mobility is higher, increasing the probability of intermolecular reactions or hydrolysis if any trace water is present.

  • Protocol: If necessary, store in anhydrous methanol or DMF at -80°C. Avoid water or protic solvents that can act as nucleophiles over long periods.

Part 4: Validated Handling Protocol

To maintain scientific integrity, follow this "Self-Validating" workflow.

1. Arrival & Initial Storage:

  • Inspect: Check for clumping immediately upon receipt. Free-flowing powder indicates good integrity.

  • Seal: Wrap the cap in Parafilm. Place the vial inside a secondary container (Ziploc or jar) containing active silica gel or Drierite™.

  • Freeze: Place in -20°C storage.

2. Usage (The "Warm-Up" Rule):

  • Step 1: Remove vial from freezer.

  • Step 2: WAIT. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating the degradation cycle described in Figure 1.

  • Step 3: Weigh quickly in a low-humidity environment.

  • Step 4: Purge headspace with Argon/Nitrogen before re-sealing.

3. Quality Verification (The "Check"):

  • Method:

    
    H NMR in DMSO-d
    
    
    
    or CDCl
    
    
    .
  • Marker: Look for the integration ratio between the tert-butyl singlet (9H, ~1.4 ppm) and the C3-methine proton. A loss of intensity in the tert-butyl signal relative to the backbone indicates ester loss.

References

  • Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl 4-aminobutyrate hydrochloride. Retrieved from

    • Note: Provides baseline handling for structural analogs and hazard identific
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Citation for the acid-lability mechanisms of tert-butyl esters.
  • Sigma-Aldrich. (2024). (S)-tert-Butyl 3-aminobutanoate Product Specification. Retrieved from

    • Source for physical property data and storage recommend
  • BOC Sciences. (2024). Beta-Amino Acids and Derivatives Stability Data. Retrieved from

    • Reference for the stability profiles of beta-amino acid deriv

Sources

solving solubility issues with beta-amino tert-butyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Intermediate

Welcome to the technical support hub for beta-amino tert-butyl esters. If you are here, you are likely facing a contradiction: you chose the tert-butyl group for its acid-lability and steric protection, yet you are struggling to keep the molecule in solution or finding that your "insoluble" material is actually a degradation product.[1]

Beta-amino esters possess a unique structural vulnerability compared to their alpha-amino counterparts.[1] The beta-positioning allows for a 4-membered ring transition state, making them prone to intramolecular cyclization (forming beta-lactams), especially under basic conditions.[1] What often looks like a solubility issue (precipitation, oiling out) is frequently a chemical stability failure.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of these intermediates.

Module 1: The Dissolution Matrix

The solubility of beta-amino tert-butyl esters is binary, dictated entirely by their protonation state. A common error is treating the salt and the free base as interchangeable solutes.[1]

Solubility Profile Table
FormPrimary Solvent CompatibilityIncompatible Solvents"Solubility" Behavior
HCl / Tosylate Salt Polar Protic/Aprotic: Water, Methanol, DMSO, DMF.[1]Non-Polar Organic: Hexanes, Et₂O, Toluene, DCM (often limited).[1]Hygroscopic Solids. Often sticky.[1] Will not dissolve in coupling solvents (DCM/THF) without a carrier or base.[1]
Free Base Organic: DCM, Ethyl Acetate, THF, Toluene, Et₂O.[1]Water: Generally insoluble (forms an emulsion/oil).[1]Oils or Low-Melting Solids. Prone to "oiling out" rather than crystallizing.[1]
Protocol A: Solubilizing HCl Salts for Organic Reactions (The "Cold Break")

Use this when you need to use the salt in a reaction (e.g., peptide coupling) taking place in DCM or THF.[1]

The Challenge: You cannot simply add the HCl salt to DCM and add triethylamine (TEA). The localized high concentration of base during neutralization can trigger beta-lactamization before the coupling agent reacts.[1]

The Solution:

  • Suspend: Suspend the HCl salt in the organic solvent (DCM or THF) at 0°C .

  • Base Selection: Use a hindered base (Diisopropylethylamine - DIEA) rather than TEA.[1] The steric bulk of DIEA minimizes the risk of acting as a nucleophile or promoting rapid cyclization.[1]

  • Stoichiometry: Add exactly 0.95 equivalents of base initially.[1] Do not exceed 1.0 eq until the coupling reagent is present.[1]

  • Dissolution: The suspension should clarify as the free base is liberated. If it remains cloudy, do not heat.[1] Proceed immediately to the coupling step.[1]

Module 2: The "Insolubility" Trap (Beta-Lactam Formation)

If your beta-amino ester precipitates from a reaction mixture and refuses to redissolve, it may have cyclized.[1] Beta-amino esters are the direct precursors to beta-lactams (2-azetidinones).[1] While the tert-butyl ester provides steric bulk that retards this reaction compared to methyl esters, it does not prevent it.[1]

Mechanism of Failure

Under basic conditions (pH > 8), the free amine attacks the ester carbonyl.[1] The loss of tert-butanol is thermodynamically favorable enough to drive the formation of the 4-membered ring, resulting in an insoluble or chromatographically distinct precipitate.[1]

Visualization: The Kinetic Race

BetaLactamRisk Start Beta-Amino t-Butyl Ester (Free Base) Base Base Excess / Heat (>25°C) Start->Base Exposure Coupling Coupling Reagent (EDC/HATU) Start->Coupling Activation Lactam Beta-Lactam (Precipitate/Byproduct) Base->Lactam Intramolecular Cyclization (Fast) Peptide Desired Amide/Peptide Coupling->Peptide Intermolecular Reaction

Figure 1: The "Kinetic Race" between desired coupling and undesired cyclization.[1] High temperatures or prolonged exposure to base without a coupling partner favors the grey path (Lactam).[1]

Diagnostic Check

If you suspect cyclization:

  • NMR: Check for the disappearance of the tert-butyl singlet (~1.4 ppm) and the shift of the beta-protons.

  • Solubility Test: Beta-lactams are often significantly less soluble in ether/hexane than the linear ester.[1]

  • MS: The mass will decrease by 74 Da (loss of t-BuOH: C₄H₁₀O).[1]

Module 3: Purification & Handling (The "Goo" Factor)

Beta-amino tert-butyl esters are notorious for forming oils ("goo") that trap solvents and impurities, making them appear insoluble or impure.[1]

Protocol B: Breaking the "Oil" Cycle

If your product oils out during workup and won't solidify:

  • Solvent Swap: Dissolve the oil in a minimum amount of DCM.[1]

  • Wash: Perform a rapid wash with cold saturated NaHCO₃ (to remove trace acid) followed by brine.

  • Dry: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can be risky for very sensitive esters, though usually fine for t-Bu).[1]

  • The Trituration Trick: Evaporate the DCM to a thick oil.[1] Add cold Pentane or Hexane and sonicate.[1]

    • Why: The lipophilic tert-butyl group wants to stay in the organic phase, but the polar amine/amide backbone repels non-polar solvents.[1] This conflict forces the lattice to organize, triggering crystallization.[1]

  • Seed: If available, scratch the glass or add a seed crystal.[1]

Frequently Asked Questions (FAQ)

Q: Can I use TFA to solubilize the beta-amino ester for analysis? A: NO. tert-Butyl esters are highly acid-labile.[1] Exposure to Trifluoroacetic Acid (TFA) or strong HCl in organic solvents will cleave the ester to the carboxylic acid (and isobutylene gas).[1] For LCMS, use neutral buffers or very dilute formic acid (0.1%) with rapid run times.[1]

Q: My HCl salt is hygroscopic and clumping. How do I dry it? A: Do not heat above 40°C. Store in a desiccator with P₂O₅. If it is already a sticky gum, dissolve it in MeOH, add dry Et₂O until cloudy, and store at -20°C to recrystallize.[1]

Q: I need to store the free base. Is it stable? A: Generally, no.[1] The free base should be generated in situ and used immediately.[1] If storage is mandatory, store at -20°C under Argon. At room temperature, the risk of auto-cyclization to the beta-lactam increases significantly over time.[1]

Q: Can I use Zinc dust to free-base the salt? A: Yes, this is an excellent "field trick."[1] Suspend the HCl salt in THF/DCM and add activated Zinc dust. Stir for 30 mins. The Zinc acts as a scavenger for HCl without creating a strongly basic environment that triggers cyclization [1].[1] Filter off the Zinc and use the filtrate.[1][2]

References

  • Gopi, H. N., & Suresh, V. V. (2000).[1] Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters.[1][3] Journal of Peptide Research.[1]

  • Organic Chemistry Portal.[1] (n.d.). tert-Butyl Esters: Protection and Deprotection.

  • Nagahara, T., et al. (2002).[1][2] Selective Synthesis of Beta-Amino Esters and Beta-Lactams.[1][2][4] Heterocycles.

  • Sigma-Aldrich.[1] (n.d.). Amino-PEG4-t-butyl ester Technical Data. [1]

Sources

Technical Support Center: Mitigating Unwanted Cyclization of β-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the intramolecular cyclization of β-amino esters, a side reaction analogous to diketopiperazine (DKP) formation seen with α-amino acids. Here, we provide in-depth, field-proven insights to help you diagnose, troubleshoot, and, most importantly, prevent this yield-reducing side reaction.

The Core Problem: Unwanted Ring Formation

When working with dipeptides or similar molecules containing a β-amino acid at the N-terminus, a common and often frustrating side reaction is intramolecular cyclization. After the removal of an N-terminal protecting group (like Fmoc or Boc), the newly liberated amine can act as a nucleophile. Instead of reacting with the next amino acid in the sequence, it can attack the ester carbonyl at the C-terminus of the preceding residue. With β-amino acids, this results in the formation of a stable seven-membered diazepanedione ring, which truncates the desired linear product and complicates purification.

This guide will walk you through the mechanism, influencing factors, and robust strategies to keep your synthesis on the intended linear path.

Mechanism of Cyclization for β-Amino Dipeptide Esters

The cyclization is a classic case of an intramolecular aminolysis reaction competing with the desired intermolecular coupling reaction.[1] The process is catalyzed by the same basic conditions used for Fmoc deprotection or can occur under thermal or acidic conditions.[1][2][3]

Beta_Amino_Ester_Cyclization Mechanism of Seven-Membered Ring Formation cluster_0 Linear Precursor cluster_1 Deprotection & Nucleophilic Attack cluster_2 Cyclized Byproduct A R'-NH-CH(R²)-CH₂-CO-NH-CH(R¹)-CH₂-COOR B H₂N-CH(R²)-CH₂-CO-NH-CH(R¹)-CH₂-COOR A->B Base (e.g., Piperidine) Removes N-terminal Protecting Group C Intramolecular Attack B->C Free amine attacks ester carbonyl D Seven-Membered Diazepanedione Ring C->D Ring Closure E ROH (Leaving Group) C->E Cleavage

Caption: Intramolecular aminolysis of a β-amino dipeptide ester.

Frequently Asked Questions (FAQs)

Q1: How does this cyclization differ from diketopiperazine (DKP) formation with α-amino acids?

A1: The underlying mechanism is identical: intramolecular aminolysis. The key difference is the size of the resulting ring.

  • α-amino acids form a highly stable six-membered diketopiperazine (DKP) ring.[1] This reaction is especially rapid when Proline or Glycine are in the first two positions of a peptide chain.[2][4]

  • β-amino acids form a seven-membered diazepanedione ring. While still stable, the kinetics of formation can differ due to the higher entropic barrier of forming a seven-membered ring compared to a six-membered one. However, the fundamental prevention strategies remain highly relevant.

Q2: What are the primary factors that accelerate this unwanted cyclization?

A2: Several experimental conditions can dramatically increase the rate of this side reaction. Understanding them is the first step toward prevention.

  • Elevated Temperature: Heat accelerates most reactions, including this intramolecular cyclization.[1][3] Microwave-assisted synthesis, while excellent for couplings, can significantly promote ring formation during deprotection steps if not carefully controlled.[1]

  • Prolonged Exposure to Base: The longer the N-terminal amine is free and in a basic environment (e.g., during Fmoc deprotection with piperidine), the greater the opportunity for it to attack the C-terminal ester.[1][5]

  • pH: The reaction is highly pH-dependent. The unprotonated N-terminal amine is the reactive species, so basic conditions (pH > 8) that ensure a free amine will accelerate the reaction.[3][6] Conversely, highly acidic conditions can also catalyze cyclization, particularly during final cleavage from certain resins.[1]

  • Solvent Choice: Polar aprotic solvents like DMF and NMP can stabilize the charged transition state of the cyclization reaction, thereby increasing its rate.[1][7]

  • Amino Acid Sequence: Just as with α-amino acids, the specific residues involved matter. β-amino acids that reduce steric hindrance around the reacting centers can facilitate the reaction. The presence of a proline-equivalent β-amino acid can also create a favorable conformation for cyclization.[2][8]

Q3: How can I reliably detect this cyclic byproduct?

A3: Detection is typically straightforward with standard analytical techniques.

  • LC-MS is the gold standard. You will observe a new peak in your chromatogram. The mass of this peak will not correspond to your target linear product. It will correspond to the mass of the cyclized dipeptide. This is often accompanied by a significant decrease in the peak for your desired product.

  • HPLC analysis of a test cleavage will show an early-eluting minor peak, which is characteristic of a smaller, often less polar, truncated product.[1]

  • A negative Kaiser Test (or other ninhydrin-based test) after deprotection can be a red flag.[1] A negative result indicates the absence of a free primary amine. If the subsequent coupling also fails, it strongly suggests the amine was consumed by cyclization immediately after deprotection.[1]

Detection MethodObserved SignInterpretation
LC-MS Appearance of a mass corresponding to the cyclized N-terminal dipeptide.Confirms cyclization and cleavage from resin/support.[1]
HPLC (Crude) An unexpected, often early-eluting peak.Suggests a truncated, smaller byproduct has formed.[1]
Kaiser Test False negative (blue beads) after Fmoc deprotection.The primary amine is absent, possibly due to immediate cyclization.[1]
Yield Significantly lower than expected final yield.A portion of the material was lost to cyclization and washed away.[1]

Q4: Can the choice of coupling reagent prevent this side reaction?

A4: Indirectly, yes. The choice of coupling reagent is critical. A slow coupling of the third amino acid leaves the deprotected dipeptide vulnerable to cyclization for a longer period.[1] Using a high-efficiency coupling reagent like HATU or HCTU ensures the third residue is added rapidly, effectively "capping" the reactive amine before it can cyclize.[1][9]

Troubleshooting and Prevention Guide

Use this section when you suspect unwanted cyclization is occurring or as a preemptive guide before starting a sensitive synthesis.

Troubleshooting Workflow

Troubleshooting_DKP Troubleshooting Workflow for Suspected Cyclization Start Low Yield or Suspicious Peak in LC-MS? Check_Sequence Is a β-amino acid at position 2? Start->Check_Sequence High_Risk High Risk of Cyclization Side Reaction Check_Sequence->High_Risk Yes Low_Risk Consider other side reactions: - Incomplete coupling - Racemization - Aspartimide formation Check_Sequence->Low_Risk No Strategy Select a Mitigation Strategy High_Risk->Strategy S1 Optimize Deprotection (Protocol 1) Strategy->S1 S2 Use Sterically Hindered Resin/Protecting Group (Protocol 2) Strategy->S2 S3 Use Dipeptide Coupling (Protocol 3) Strategy->S3 Implement Implement Strategy & Re-synthesize S1->Implement S2->Implement S3->Implement

Caption: A decision tree for diagnosing and mitigating cyclization.

Prevention Strategies & Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection Conditions

The goal here is to minimize the time the free amine is exposed to basic conditions.

Rationale: Standard 20% piperidine in DMF can be overly harsh for sensitive sequences. A milder, faster-acting reagent base reduces the window of opportunity for cyclization. A combination of DBU (a non-nucleophilic base) and piperazine has proven effective.[8][10]

Step-by-Step Methodology:

  • Prepare the Reagent: Create a fresh deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP). Do not use DMF, as NMP has been shown to be superior in some cases for reducing DKP formation.[8]

  • Resin Treatment: After coupling the second β-amino acid, wash the resin thoroughly with NMP.

  • Deprotection: Treat the resin with the 2% DBU / 5% piperazine solution.

  • Reaction Time: Reduce the deprotection time significantly. Instead of the standard 2 x 10 minutes, perform two treatments of 5-7 minutes each.[10]

  • Immediate Coupling: After the final wash, proceed immediately to the coupling of the third amino acid. Do not allow the deprotected resin to sit.

Protocol 2: Employing Steric Hindrance

Rationale: Physically blocking the nucleophilic attack is one of the most effective strategies. For solid-phase synthesis, this is best achieved by using a bulky resin linker.

Step-by-Step Methodology (for Solid-Phase Synthesis):

  • Resin Selection: Choose 2-chlorotrityl chloride (2-CTC) resin instead of a standard Wang or Rink Amide resin.[1][4]

  • First Amino Acid Loading: Load the first Fmoc-protected β-amino acid onto the 2-CTC resin using standard protocols (typically with DIPEA in DCM). Ensure loading is kept below the resin's maximum capacity to preserve steric hindrance.

  • Synthesis: Proceed with the synthesis as usual. The bulky trityl group of the resin provides significant steric shielding to the ester linkage, physically preventing the N-terminal amine of the second residue from attacking it.[1][8] This method is highly recommended for any sequence deemed high-risk.

Protocol 3: The Dipeptide Coupling Strategy

Rationale: This strategy completely bypasses the vulnerable dipeptide-ester intermediate on the solid support or in solution.

Step-by-Step Methodology:

  • Synthesize Dipeptide: First, synthesize the dipeptide (containing the first two β-amino acids) in solution using standard methods, but keep the N-terminus protected (e.g., Fmoc-βAla¹-βAla²-OH).

  • Purify: Purify the dipeptide to remove any starting materials.

  • Couple as a Single Unit:

    • Solid-Phase: Couple the purified, N-terminally protected dipeptide onto the resin-bound amino acid (or directly to the resin) using a high-efficiency coupling reagent like HATU.

    • Solution-Phase: Couple the dipeptide to the next amino acid ester in the sequence.

  • Result: By coupling a pre-formed dipeptide, you are never in a situation where a deprotected N-terminal β-amino acid is adjacent to an activatable ester linkage, thus entirely avoiding the possibility of this specific cyclization.[4][5]

References
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]

  • Effects of temperature and pH on the formation cyclo-Pro-Pro in the reaction of Pro with P3m. ResearchGate. [Link]

  • Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. NASA Technical Reports Server. [Link]

  • Methods for the synthesis of diketopiperazines.

Sources

Technical Support Center: Alternative Salt Forms for (S)-tert-Butyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state chemistry and formulation development. (S)-tert-Butyl 3-aminobutanoate is a highly valuable chiral


-amino acid ester used extensively as a pharmaceutical building block. However, its free base form is typically a low-melting solid or viscous oil that is prone to degradation and difficult to handle at scale.

As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges of salt screening. By selecting the optimal counterion, you can engineer the physicochemical properties of this molecule—enhancing its crystallinity, chemical stability, and downstream manufacturability[1].

Part 1: Frequently Asked Questions (FAQs) on Salt Selection

Q1: Why should I consider alternative salts over the standard hydrochloride (HCl) salt for (S)-tert-Butyl 3-aminobutanoate? A: While the hydrochloride salt is the most commercially ubiquitous form[2], the high charge density of the chloride ion often leads to significant hygroscopicity. In humid environments, the HCl salt can absorb moisture and deliquesce, which complicates powder flow and tableting. Alternative counterions with larger, more hydrophobic profiles—such as p-toluenesulfonate (tosylate) or benzenesulfonate (besylate)—lower the hydration energy of the crystal lattice, drastically reducing hygroscopicity while improving overall stability[1][].

Q2: What is the thermodynamic "Rule of 2" for pKa in salt selection? A: For a stable ionic bond to form rather than a neutral co-crystal, the pKa of the conjugate acid of your basic center must be at least 2 units higher than the pKa of the counterion acid[4]. The primary amine of (S)-tert-Butyl 3-aminobutanoate has a pKa of approximately 9.5. Therefore, you must select an acid with a pKa


 7.5 to ensure complete proton transfer and a stable salt lattice.

Q3: How do regulatory bodies view different salt forms of the same active moiety? A: Under the FDA and USP Salt Policy, different salts of the same active moiety are classified as "pharmaceutical alternatives" rather than equivalents[4]. If you change the salt form late in development, you may be required to submit a new dossier proving pharmacokinetic and toxicological equivalence. Furthermore, the FDA mandates that the drug's nonproprietary name defaults to the active moiety unless the specific salt conveys vital clinical or safety information[5][6].

Part 2: Troubleshooting Guide for Crystallization

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: During cooling or anti-solvent addition, the solution turns cloudy and separates into a dense, viscous oil at the bottom of the flask rather than forming distinct crystals. Mechanistic Cause: Oiling out occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone width (MSZW) for crystallization. The lattice energy of the salt is lower than the solvation energy, preventing nucleation. Scientist's Solution:

  • Change the Counterion: Switch to a counterion with higher molecular symmetry and bulk (e.g., sulfonic acids) to increase the lattice energy[].

  • Kinetic Control: Reduce the cooling rate to

    
     °C/min.
    
  • Seeding: Introduce seed crystals (1-2% w/w) just below the saturation temperature to bypass the primary nucleation energy barrier.

Issue 2: Cleavage of the tert-Butyl Ester Group

Symptoms: HPLC analysis of the isolated salt shows a significant impurity corresponding to (S)-3-aminobutanoic acid. Mechanistic Cause: The tert-butyl ester is highly sensitive to acid-catalyzed hydrolysis, particularly in the presence of water and strong mineral acids (like aqueous HCl). The acid protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation and the formation of the free carboxylic acid. Scientist's Solution: You must maintain strictly anhydrous conditions. Use anhydrous aprotic solvents (e.g., MTBE, CPME, or EtOAc) and anhydrous acid sources (e.g., ethereal HCl, or solid anhydrous organic acids like L-tartaric acid) during the salt formation process.

Issue 3: Chiral Erosion (Loss of Enantiomeric Excess)

Symptoms: The isolated salt exhibits a lower enantiomeric excess (ee) than the starting (S)-tert-Butyl 3-aminobutanoate. Mechanistic Cause: Prolonged heating in the presence of strong acids can trigger reversible enolization at the


-carbon or reversible deamination, leading to racemization.
Scientist's Solution:  Perform the salt formation at sub-ambient to room temperatures (0–20 °C). If chiral purity is already compromised, utilize a chiral resolving acid (e.g., L-tartaric acid) to selectively precipitate the desired (S)-enantiomer via diastereomeric salt resolution[7].

Part 3: Quantitative Data on Alternative Salt Forms

The following table synthesizes the physicochemical trade-offs of various counterions when applied to primary amine esters.

Salt FormAcid pKaTypical CrystallinityHygroscopicity RiskMechanistic Notes
Hydrochloride -6.1Moderate to HighHighStandard choice; prone to deliquescence and ester hydrolysis if wet[2].
Mesylate -1.9HighModerateExcellent aqueous solubility; smaller lattice than arylsulfonates[].
Tosylate -2.8Very HighLowBulky hydrophobic ring stabilizes the crystal lattice; highly recommended[].
Sulfate -3.0 (pKa1)HighLow to ModerateCan form highly stable hemi-sulfate hydrogen-bond networks.
L-Tartrate 2.9 (pKa1)ModerateModerateHydrogen-bond rich; enables simultaneous chiral resolution and salt formation[7].

Part 4: High-Throughput Salt Screening Methodology

To systematically identify the optimal salt form, we employ a High-Throughput Experimentation (HTE) approach using 96-well plates. This protocol is designed as a self-validating system , ensuring that false positives (amorphous precipitates) are immediately filtered out.

Step 1: Stock Solution Preparation Dissolve the (S)-tert-Butyl 3-aminobutanoate free base in a volatile, anhydrous solvent (e.g., THF) at a concentration of 0.5 M. Prepare 0.5 M solutions of 12 different anhydrous acids (e.g., methanesulfonic, p-toluenesulfonic, benzenesulfonic, L-tartaric) in compatible solvents[8].

Step 2: Dispensing and Mixing Using an automated liquid handler, dispense 50


L of the free base solution into a 96-well glass-bottom plate. Add 50 

L of the corresponding acid solution to achieve a 1:1 molar ratio. Causality: Equimolar ratios prevent excess acid from catalyzing the cleavage of the tert-butyl ester.

Step 3: Thermal Cycling (Crystallization) Seal the plate and subject it to thermal cycling: heat to 50 °C at 1 °C/min, hold for 1 hour, then cool to 5 °C at 0.1 °C/min. Causality: Slow cooling overcomes the kinetic barrier of nucleation while preventing the rapid supersaturation that leads to oiling out.

Step 4: Primary Validation (Birefringence Imaging) Place the plate on an automated polarized light microscope. Self-Validation: Amorphous oils lack a defined crystal lattice and will appear dark. True crystalline salts will refract the polarized light (birefringence), glowing against the dark background. Mark wells with birefringence as "Hits"[7][8].

Step 5: Secondary Validation (Solid-State Characterization) Harvest the crystals from the "Hit" wells. Perform X-Ray Powder Diffraction (XRPD) to confirm a unique crystalline phase, and Differential Scanning Calorimetry (DSC) to verify a sharp melting point. This ensures the solid is a true salt and not a physical mixture of unreacted acid and base[].

Part 5: Workflow Visualization

Workflow N1 Free Base: (S)-tert-Butyl 3-aminobutanoate N2 Acid Selection (ΔpKa > 2) N1->N2 N3 Solvent Matrix (Anhydrous, Polar/Non-polar) N1->N3 N4 High-Throughput Crystallization (96-well) N2->N4 N3->N4 N5 Birefringence Imaging N4->N5 N6 Crystalline Hit? N5->N6 N7 XRPD & DSC Characterization N6->N7 Yes N8 Re-screen Solvents or Evaporate N6->N8 No (Oil/Amorphous) N8->N4

High-throughput salt screening workflow for (S)-tert-Butyl 3-aminobutanoate.

References

  • A Chemtek. "tert-Butyl-(3R)
  • BOC Sciences. "Salt Form Screening and Selection Services." BOC Sciences,
  • Zhang, K., Lin, J., & Lieu, R. "High-Throughput Experimentation: Where Does Mass Spectrometry Fit?" Spectroscopy,
  • Qiu, J., Patel, A., & Mustakis, J. M. "High-Throughput Salt Screening of Synthetic Intermediates Effects of Solvents, Counterions, and Counterion Solubility." Organic Process Research & Development (via Scribd),
  • Kumar, L., Amin, A., & Bansal, A. K. "Salt Selection in Drug Development." Pharmaceutical Technology,
  • FDA. "CDER's Application of the USP Salt Policy." U.S.
  • ProPharma. "FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler." ProPharma Group,
  • Stahl, P. H., & Wermuth, C. G. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for (S)-tert-Butyl 3-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of producing safe and effective pharmaceuticals. (S)-tert-Butyl 3-aminobutanoate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its stereochemistry can significantly influence the pharmacological and toxicological properties of the final drug product. Consequently, robust and reliable analytical methods for determining its enantiomeric excess are critical.

High-Performance Liquid Chromatography (HPLC) is the gold standard for chiral separations in the pharmaceutical industry, offering high resolution and sensitivity.[1] This guide provides an in-depth comparison of two primary chiral HPLC methodologies for the analysis of (S)-tert-Butyl 3-aminobutanoate hydrochloride: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization. This comparison is supported by established principles of chiral chromatography and representative experimental data to aid in method selection and implementation.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of the human body, they can exhibit markedly different biological activities.[2] One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[2] Therefore, regulatory agencies mandate the stereospecific analysis of chiral drugs and intermediates.

Methodological Approaches to Chiral HPLC

Two principal strategies are employed for the chiral separation of compounds like (S)-tert-Butyl 3-aminobutanoate hydrochloride by HPLC:

  • Direct Methods: These methods utilize a Chiral Stationary Phase (CSP) that creates a chiral environment within the HPLC column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for separating amino acids and their derivatives.[3][4]

  • Indirect Methods: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase, such as a C18 column.[5]

Comparative Analysis of Chiral HPLC Methods

The choice between a direct and an indirect method depends on several factors, including the nature of the analyte, available instrumentation, and the specific requirements of the analysis (e.g., speed, sensitivity, and preparative scale). The following table provides a comparative overview of a proposed direct and indirect method for the analysis of (S)-tert-Butyl 3-aminobutanoate hydrochloride.

Parameter Method 1: Direct Chiral HPLC Method 2: Indirect Chiral HPLC (with Derivatization)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Separation of diastereomers (formed by reacting enantiomers with a Chiral Derivatizing Agent) on an achiral column.[5]
Chiral Selector Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Chiral Derivatizing Agent (e.g., o-Phthalaldehyde/N-acetyl-L-cysteine)
Column Chirobiotic™ T (or equivalent)Standard C18 (Reversed-Phase)
Mobile Phase Polar organic or reversed-phase, e.g., Methanol/Acetonitrile/Water with acidic or basic modifiers.Gradient elution with Acetonitrile and Water, often with a buffer.
Sample Preparation Simple dissolution of the sample in the mobile phase.Derivatization step required prior to injection.[6]
Analysis Time Typically longer due to the need for sufficient interaction with the CSP for resolution.Can be faster as separation is on a conventional, efficient achiral column.
Method Development Can be more empirical, often requiring screening of different CSPs and mobile phases.[7]Derivatization reaction needs optimization, but chromatographic development on C18 is well-established.
Resolution (Rs) > 1.5 is achievable.> 1.5 is readily achievable for diastereomers.[8]
Limit of Quantitation (LOQ) Dependent on detector and analyte's chromophore. May be less sensitive without derivatization.Can be significantly lower due to the introduction of a highly UV-active or fluorescent tag from the CDA.[6]
Robustness Generally good, but can be sensitive to mobile phase composition and temperature.The derivatization step can introduce variability if not well-controlled.
Advantages - No sample derivatization required, reducing sample preparation time and potential for errors.- Can be used for preparative separations.- High sensitivity and selectivity.- Uses standard, less expensive achiral columns.- Method development on C18 columns is straightforward.
Disadvantages - Chiral columns are more expensive.- Method development can be more time-consuming.- May have lower sensitivity for compounds with poor chromophores.- Derivatization adds a step to the workflow and can be a source of error.- The derivatizing agent may have limited stability.- Not suitable for preparative separations without a subsequent step to cleave the derivatizing agent.

Experimental Protocols

Method 1: Direct Chiral HPLC

This method is predicated on the direct separation of the enantiomers on a macrocyclic glycopeptide-based CSP. These CSPs are known for their broad enantioselectivity for amino acids and their derivatives.[9] The interaction mechanism involves a combination of hydrogen bonding, ionic interactions, and steric repulsion between the analyte and the chiral selector.[9]

Chromatographic Conditions:

  • Column: Chirobiotic™ T, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol / Acetonitrile / Trifluoroacetic Acid (TFA) / Triethylamine (TEA) (50:50:0.1:0.05, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the (S)-tert-Butyl 3-aminobutanoate hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • Chirobiotic™ T Column: This teicoplanin-based CSP is effective for the separation of primary amino acids and their esters due to its ability to engage in multiple types of chiral recognition interactions.[9]

  • Mobile Phase: A polar organic mobile phase is chosen to facilitate the necessary interactions for chiral recognition. TFA and TEA are added to improve peak shape and control the ionization state of the analyte and the stationary phase.

Method 2: Indirect Chiral HPLC

This method involves the derivatization of the primary amine of tert-Butyl 3-aminobutanoate with o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent and UV-active diastereomeric isoindole derivatives.[10] These diastereomers can then be separated on a conventional C18 column.

Derivatization Protocol:

  • Prepare a 1 mg/mL solution of (S)-tert-Butyl 3-aminobutanoate hydrochloride in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

  • To 100 µL of the sample solution, add 100 µL of the OPA/NAC reagent (prepared by dissolving OPA and NAC in methanol with borate buffer).

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject the resulting solution onto the HPLC system.

Chromatographic Conditions:

  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm)

  • Injection Volume: 20 µL

Rationale for Experimental Choices:

  • OPA/NAC Derivatization: This is a well-established and rapid derivatization reaction for primary amines that yields highly fluorescent derivatives, significantly enhancing detection sensitivity.[10] The use of a chiral thiol (NAC) creates the necessary diastereomers for separation on an achiral phase.

  • C18 Column: A standard reversed-phase column provides excellent efficiency and reproducibility for the separation of the resulting diastereomers.

  • Gradient Elution: A gradient is used to ensure adequate separation of the diastereomers and elution in a reasonable time.

Visualization of Methodologies

Chiral_HPLC_Workflow cluster_direct Method 1: Direct Analysis cluster_indirect Method 2: Indirect Analysis d_sample Sample Solution d_hplc Chiral HPLC System (Chirobiotic™ T) d_sample->d_hplc Direct Injection d_data Data Analysis (Enantiomeric Purity) d_hplc->d_data i_sample Sample Solution i_deriv Derivatization (OPA/NAC) i_sample->i_deriv i_hplc Achiral HPLC System (C18) i_deriv->i_hplc Injection of Diastereomers i_data Data Analysis (Enantiomeric Purity) i_hplc->i_data Method_Selection_Logic start Goal: Determine Enantiomeric Purity of (S)-tert-Butyl 3-aminobutanoate HCl question1 Is high sensitivity (trace analysis) the primary requirement? start->question1 question2 Is preparative scale separation needed? question1->question2 No method_indirect Consider Indirect Method (Derivatization) question1->method_indirect Yes question3 Are chiral columns readily available? question2->question3 No method_direct Consider Direct Method (Chiral CSP) question2->method_direct Yes question3->method_indirect No question3->method_direct Yes

Caption: Decision tree for selecting a chiral HPLC method.

Conclusion

Both direct and indirect chiral HPLC methods offer viable pathways for the determination of the enantiomeric purity of (S)-tert-Butyl 3-aminobutanoate hydrochloride. The direct method on a chiral stationary phase is simpler in terms of sample preparation and is non-destructive, making it suitable for preparative applications. However, it may require more extensive method development and can be less sensitive. The indirect method, involving derivatization, provides excellent sensitivity and utilizes standard, cost-effective achiral columns, but at the cost of an additional sample preparation step.

The ultimate choice of method will depend on the specific analytical needs, available resources, and the desired performance characteristics. For routine quality control where high sensitivity is paramount, the indirect method may be preferable. For process development and applications requiring the isolation of enantiomers, the direct method is the more logical choice. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to make an informed decision and successfully implement a robust chiral separation method.

References

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 164-171.
  • Péter, A., & Ilisz, I. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326.
  • Uddin, M. J., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Applied Pharmaceutical Science, 6(05), 107-112.
  • Gasparrini, F., et al. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
  • Berthod, A., et al. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 21(1), 167-175.
  • Ashalley, E., & Luyt, L. G. (2018). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology, 1787, 25-36.
  • Bwambok, D. K., et al. (2011). Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. Wiley Analytical Science. Available at: [Link]

  • Regalado, E. L. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Peter, A., & Armstrong, D. W. (2001). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
  • Jarak, I., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2132.
  • Al-Saeed, F. A., et al. (2021).
  • Franco, P., & Zhang, T. (2010). Finding the Best Separation for Enantiomeric Mixtures.
  • Chiral Technologies. (n.d.).
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 198-208.
  • Ilisz, I., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.
  • Yashin, A. Y., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Ilie, M. M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287.
  • Zaggout, F. R. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 16(3-4), 1443-1450.
  • Khan, A., et al. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(9), 3568-3576.
  • Subramanian, G. (Ed.). (2007). Chiral separations: a practical approach. John Wiley & Sons.
  • Armstrong, D. W., et al. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. LCGC Europe, 36(10), 432-436.

Sources

Technical Guide: 1H NMR Characterization of (S)-tert-Butyl 3-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: (S)-tert-Butyl 3-aminobutanoate hydrochloride CAS: 1269151-21-4 Role: A critical chiral beta-amino acid building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.

This guide provides a comparative analysis of the 1H NMR spectral signature of the target molecule. Unlike standard spectral lists, this document focuses on the comparative performance of the salt form versus its free base "alternative," and the critical impact of solvent selection (DMSO-


 vs. CDCl

) on spectral resolution.

Why this comparison matters: In drug development, this compound is frequently subjected to coupling reactions or deprotection.[1] Distinguishing the HCl salt (stable storage form) from the free base (reactive form) is a frequent quality control (QC) bottleneck. Misinterpretation of the ammonium proton signals or the chemical shift drift of the


-methine proton can lead to erroneous purity assessments.

Comparative Spectral Analysis

The following data contrasts the "Standard QC State" (HCl Salt in DMSO) against the "Process State" (Free Base in CDCl


).
Table 1: Chemical Shift ( ) & Multiplicity Comparison[2]
Proton AssignmentPositionHCl Salt (in DMSO-

)
Free Base (in CDCl

)

(Shift Impact)
Amine / Ammonium

/

8.00 – 8.30 (br s, 3H) 1.50 – 2.00 (br s, 2H) Major Upfield Shift. Loss of charge and H-bonding.
Methine (Chiral Center) C3-H 3.40 – 3.60 (m, 1H)3.20 – 3.35 (m, 1H)Shielding Effect. Removal of electron-withdrawing

shields the C3 proton.
Methylene C2-H

2.40 – 2.70 (m/dd, 2H)*2.25 – 2.40 (dd, 2H)Minor Upfield Shift. Less affected by the nitrogen charge.
Methyl (Side Chain) C4-H

1.20 – 1.30 (d, 3H)1.10 – 1.20 (d, 3H)Minimal Change. Remote from the ionization center.
tert-Butyl Ester

1.40 – 1.45 (s, 9H)1.40 – 1.45 (s, 9H)Stable Reference. The t-Butyl singlet is the internal anchor.

*Note: In DMSO, the C2 methylene protons may overlap with the residual solvent peak (2.50 ppm) or water, requiring careful integration.

Key Mechanistic Insights
  • The Ammonium Diagnostic: In DMSO-

    
    , the ammonium protons (
    
    
    
    ) appear as a distinct broad singlet between 8.0–8.3 ppm.[1] This integration (3H) is the primary confirmation of the salt formation. In CDCl
    
    
    (free base), these disappear and are replaced by a much smaller, variable peak upfield (~1.5 ppm), confirming neutralization.
  • Solvent-Solute Interaction: DMSO acts as a hydrogen-bond acceptor, stabilizing the ammonium species and slowing proton exchange, which makes the

    
     visible.[1] CDCl
    
    
    
    does not stabilize the salt effectively; attempting to run the HCl salt in CDCl
    
    
    often results in poor solubility or extremely broad, uninformative peaks.[1]
  • Enantiomeric Indistinguishability: It is vital to note that 1H NMR in achiral solvents cannot distinguish the (S)-enantiomer from the (R)-enantiomer. Both will produce identical spectra.[1] Determination of enantiomeric excess (ee%) requires the addition of a Chiral Shift Reagent (e.g., Eu(hfc)

    
    ) or conversion to a diastereomer (e.g., Mosher's amide).
    

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow these self-validating protocols.

Protocol A: Standard QC Characterization (HCl Salt)

Use this for purity assay and confirming salt stoichiometry.

  • Sample Prep: Weigh 10–15 mg of (S)-tert-Butyl 3-aminobutanoate hydrochloride.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
    • Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from broadening the ammonium signal.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for trace impurity detection).

    • Relaxation Delay (D1): Set to

      
       seconds. The t-Butyl protons have a long T1 relaxation time; a short D1 will suppress their integration, leading to incorrect stoichiometry calculations.
      
  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm .

Protocol B: In-Situ Neutralization Check (Free Base)

Use this to verify if a reaction mixture has been successfully deprotected or neutralized.

  • Extraction: Take an aliquot of your reaction mixture. Partition between EtOAc and saturated NaHCO

    
    . Dry the organic layer over Na
    
    
    
    SO
    
    
    and evaporate.
  • Sample Prep: Dissolve the residue in CDCl

    
     .
    
  • Acquisition: Standard parameters (D1 = 1 sec is usually sufficient for qualitative checks).

  • Validation: Look for the disappearance of the 8.0+ ppm signal and the upfield shift of the C3-methine proton to ~3.3 ppm.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct NMR method based on the sample state and analytical goal.

NMR_Workflow Start Sample: (S)-tert-Butyl 3-aminobutanoate State_Check Identify State Start->State_Check HCl_Salt HCl Salt Form (Solid) State_Check->HCl_Salt If Crystalline/Acidic Free_Base Free Base / Oil (Neutralized) State_Check->Free_Base If Oil/Basic Solvent_DMSO Select Solvent: DMSO-d6 HCl_Salt->Solvent_DMSO Solubility Requirement Result_Salt Expect: NH3+ (8.0 ppm) C3-H (~3.5 ppm) Solvent_DMSO->Result_Salt Solvent_CDCl3 Select Solvent: CDCl3 Free_Base->Solvent_CDCl3 Standard Protocol Result_Base Expect: NH2 (~1.5 ppm) C3-H (~3.2 ppm) Solvent_CDCl3->Result_Base

Figure 1: Decision tree for solvent selection based on the protonation state of the amino ester.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71309489, tert-Butyl 3-aminobutanoate hydrochloride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard reference for solvent residual peaks). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Strategic Guide: Enantiomeric Excess Determination of (S)-tert-Butyl 3-aminobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

(S)-tert-Butyl 3-aminobutanoate is a critical chiral building block (β-amino acid ester) often used in the synthesis of peptidomimetics and gliptin-class drugs. However, determining its enantiomeric excess (ee) presents a specific analytical bottleneck: Lack of Chromophores.

Unlike aromatic amines, this molecule possesses only a carbonyl group, which absorbs weakly at <210 nm. This creates a "blind spot" for standard HPLC-UV methods, where solvent cut-offs and baseline noise compromise integration accuracy. Furthermore, the basic primary amine interacts with silanols in stationary phases, leading to peak tailing that obscures minor enantiomers.

This guide compares three field-proven methodologies to overcome these hurdles, ranked by Scientific Integrity and Operational Robustness .

Method Comparison Matrix
FeatureMethod A: Marfey’s Derivatization (HPLC-UV) Method B: Mosher’s Analysis (NMR) Method C: Direct Chiral HPLC (CAD/ELSD)
Principle Diastereomeric separation on C18Diastereomeric shift on 19F/1HDirect enantiomeric separation
Detection UV 340 nm (High Sensitivity)NMR IntegrationCharged Aerosol (CAD) or RI
Precision Excellent (>99.5% accuracy)Moderate (~95-98%)Good (Detector dependent)
Throughput Medium (45 min prep + run)High (15 min prep + scan)High (No prep, just inject)
Cost Low (Standard C18 column)High (Deuterated solvents/Instrument)High (Specialized Chiral Column)
Best For QC Release / Trace Impurities In-process Check / R&D High-Volume Screening

Decision Framework: Selecting the Right Protocol

The choice of method should be dictated by your available instrumentation and the stage of development.

DecisionTree cluster_legend Legend Start Start: Sample (S)-tert-Butyl 3-aminobutanoate UV_Active Is UV Detection Only Option? Start->UV_Active High_Precision Is >99% ee Precision Required? UV_Active->High_Precision Yes Method_C Method C: Direct Chiral HPLC (Requires CAD/ELSD) UV_Active->Method_C No (Have CAD/ELSD) Method_A Method A: Marfey's Reagent (FDAA Derivatization) [Robust C18 Separation] High_Precision->Method_A Yes (QC/Validation) Method_B Method B: Mosher's Acid (NMR) [Rapid In-Process Check] High_Precision->Method_B No (Rough Check) Legend_Green Recommended Legend_Red Alternative

Figure 1: Decision tree for selecting the optimal ee determination method based on lab constraints.

Method A: Marfey’s Reagent (The Gold Standard)

Why this works: Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form a diastereomer.[1] This introduces a dinitrophenyl moiety, which acts as a strong chromophore (absorbance at 340 nm), allowing for high-sensitivity UV detection on a standard achiral C18 column.

Scientific Causality
  • Derivatization: Converts enantiomers (S/R) into diastereomers (L-S and L-R).[2] Diastereomers have different physical properties (polarity), enabling separation on achiral phases.

  • Elution Order: The L-D (or L-R) diastereomer typically elutes after the L-L (or L-S) diastereomer on C18 columns due to stronger intramolecular hydrogen bonding reducing the polarity of the D-isomer derivative [1].

Detailed Protocol

Materials:

  • FDAA (Marfey’s Reagent), 1% solution in Acetone.

  • 1M NaHCO₃ (aq).[3]

  • 1M HCl (aq).

  • HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

Workflow:

  • Sample Prep: Dissolve 1 mg of (S)-tert-Butyl 3-aminobutanoate in 100 µL H₂O (or 50:50 H₂O:Acetone if solubility is poor).

  • Reaction: Add 50 µL of 1M NaHCO₃ followed by 100 µL of 1% FDAA solution.

  • Incubation: Heat at 40°C for 60 minutes. (Do not exceed 50°C to prevent ester hydrolysis).

  • Quench: Cool to RT. Add 50 µL of 1M HCl to neutralize (pH ~3-4). Dilute with 500 µL Acetonitrile/Water (50:50).

  • Analysis: Inject 10 µL onto HPLC.

HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV @ 340 nm.[1][3]

Validation Criteria:

  • The (S)-amine derivative (L-S diastereomer) should elute earlier than the (R)-amine derivative.

  • Resolution (Rs) between peaks must be > 1.5.

Method B: Mosher’s Acid Analysis (The Rapid Screen)

Why this works: Reaction with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric amides. The distinct chemical environments of the -CF₃ groups or the methoxy protons in the NMR spectrum allow for direct integration of the two isomers.

Scientific Causality

The Mosher amide locks the conformer in a specific orientation. The magnetic anisotropy of the phenyl group shields/deshields protons differently for the (S,S) vs (R,S) diastereomers, creating "split" peaks in ¹H or ¹⁹F NMR [2].

Detailed Protocol

Materials:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Pyridine-d5 (acts as both solvent and base).

  • NMR Tube.

Workflow:

  • Mix: In an NMR tube, dissolve 5 mg of (S)-tert-Butyl 3-aminobutanoate in 0.5 mL Pyridine-d5.

  • React: Add 10 µL of (R)-MTPA-Cl. Shake well.

  • Wait: Allow to stand at RT for 10-15 minutes (reaction is usually instantaneous for primary amines).

  • Measure: Acquire ¹H NMR (focus on the doublet of the methyl group at C3) or ¹⁹F NMR (focus on the -CF₃ singlet).

Data Interpretation:

  • ¹⁹F NMR: You will see two singlets if racemic. Integration of the major vs. minor singlet gives the ratio.

  • Calculation: ee % = [(Area Major - Area Minor) / (Area Major + Area Minor)] * 100

Critical Note: Ensure the tert-butyl ester does not hydrolyze. Pyridine is a mild base and safe, but avoid adding strong aqueous acids.

Method C: Direct Chiral HPLC (High Throughput)

Why this works: Direct separation avoids derivatization steps, reducing prep time. However, due to the lack of UV activity, this requires Charged Aerosol Detection (CAD) or Refractive Index (RI) , or operation at low UV (205-210 nm) which is prone to solvent interference.

Recommended System
  • Column: Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the primary amine and prevent peak tailing [3].

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: CAD (preferred) or UV 210 nm.

Visualizing the Workflow

Workflow cluster_Deriv Method A (Derivatization) cluster_Direct Method C (Direct) Sample Sample (Amine Ester) Reaction React with FDAA (40°C, 1h) Sample->Reaction High Sensitivity Dilute Dilute in Mobile Phase (Hex/IPA/DEA) Sample->Dilute High Speed Quench Quench HCl Reaction->Quench HPLC_C18 HPLC-UV (340nm) C18 Column Quench->HPLC_C18 HPLC_Chiral HPLC-CAD/ELSD Chiralpak AD-H Dilute->HPLC_Chiral

Figure 2: Comparative workflow for Derivatization vs. Direct Injection.

References

  • Bhushan, R., & Brückner, H. (2004).[4] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[5] Chemical Reviews, 104(1), 17-118. Link

  • YMC Co., Ltd. (2021). Efficient method development for chiral separation by using CHIRAL ART columns. Application Note. Link

Disclaimer: Experimental protocols involve hazardous chemicals. Always review Safety Data Sheets (SDS) for FDAA, MTPA-Cl, and solvents before handling.

Sources

Comparative Analysis of (S)-tert-Butyl 3-aminobutanoate vs. Methyl Ester Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks,


-amino acids like (S)-3-aminobutyric acid (BABA) are indispensable in the development of peptidomimetics, 

-peptides, and small-molecule therapeutics. However, integrating these building blocks into complex synthetic workflows requires precise control over protecting group chemistry.

The choice between (S)-tert-Butyl 3-aminobutanoate and Methyl (S)-3-aminobutanoate dictates the orthogonal protection strategy of the entire synthesis. This guide provides an in-depth technical comparison of these two ester derivatives, exploring the mechanistic causality behind their reactivity, structural stability, and validated experimental protocols for their cleavage.

Physicochemical Properties & Structural Comparison

The fundamental difference between the tert-butyl ester and the methyl ester lies in their steric bulk and electronic environments, which directly govern their stability and cleavage conditions[1].

Property(S)-tert-Butyl 3-aminobutanoateMethyl (S)-3-aminobutanoate
CAS Number 161105-54-0[2]83509-89-1 (Free base) / 139243-55-3 (HCl)[1]
Molecular Weight 159.23 g/mol 117.15 g/mol (Free base)
Steric Hindrance High (Bulky tert-butyl group)Low (Minimal steric shielding)
Base Stability Highly Stable (Resistant to saponification)Highly Labile (Easily saponified)
Acid Stability Labile (Cleaved by strong acids like TFA)Stable (Resistant to mild/moderate acids)
Primary Application Fmoc solid-phase peptide synthesis (SPPS)Boc SPPS or standard solution-phase synthesis

Mechanistic Causality & Reaction Pathways

To design a successful synthetic route, chemists must understand why these esters react differently under specific conditions.

The tert-Butyl Ester: Steric Shielding and Carbocation Stability

The utility of the tert-butyl ester lies in its extreme steric hindrance. The three methyl groups surrounding the ester oxygen physically block nucleophiles (such as hydroxide ions or hydrazine) from attacking the carbonyl carbon[3]. Consequently, (S)-tert-Butyl 3-aminobutanoate is completely stable under basic conditions, making it the premier choice for Fmoc-based peptide synthesis, where repeated exposure to basic piperidine is required.

Conversely, it is highly susceptible to acid-catalyzed cleavage. When exposed to Trifluoroacetic acid (TFA), the carbonyl oxygen is protonated. The C-O bond then cleaves to release the carboxylic acid and a highly stable tertiary carbocation[4]. This carbocation subsequently loses a proton to form isobutylene gas, driving the reaction to completion.

The Methyl Ester: Nucleophilic Susceptibility

Methyl (S)-3-aminobutanoate lacks steric bulk, leaving its carbonyl carbon highly exposed to nucleophilic attack. Under basic conditions, hydroxide ions (typically from LiOH or NaOH) readily attack the carbonyl carbon to form a tetrahedral intermediate[5]. This intermediate collapses, expelling a methoxide leaving group and yielding a stable carboxylate anion[6]. Because the final deprotonation of the carboxylic acid is irreversible, base-catalyzed saponification is highly efficient.

Mechanism cluster_tBu tert-Butyl Ester Acidic Cleavage cluster_Me Methyl Ester Basic Saponification A1 t-Butyl Ester A2 Protonated Carbonyl A1->A2 +H⁺ (TFA) A3 C-O Bond Cleavage A2->A3 A4 Carboxylic Acid + t-Butyl Carbocation A3->A4 B1 Methyl Ester B2 Tetrahedral Intermediate B1->B2 +OH⁻ (LiOH) B3 Methoxide Elimination B2->B3 B4 Carboxylate Anion (Requires H⁺ quench) B3->B4

Reaction mechanisms for tert-butyl ester acidic cleavage vs. methyl ester basic saponification.

Workflow Integration & Orthogonality

Choosing the correct ester is an exercise in orthogonal synthesis. If your workflow involves basic deprotections (e.g., Fmoc removal), the tert-butyl ester is mandatory. If your workflow relies on acidic deprotections (e.g., Boc removal), the methyl ester provides the necessary stability.

G Start Select C-Terminal Protecting Group Cond1 Requires Base Stability? (e.g., Fmoc SPPS) Start->Cond1 Cond2 Requires Acid Stability? (e.g., Boc SPPS) Start->Cond2 tBu (S)-tert-Butyl 3-aminobutanoate (Acid Labile, Base Stable) Cond1->tBu Yes Me Methyl (S)-3-aminobutanoate (Base Labile, Acid Stable) Cond2->Me Yes TFA Cleavage: 95% TFA Yields Isobutylene + Acid tBu->TFA LiOH Cleavage: LiOH / MeOH Yields Methanol + Acid Me->LiOH

Decision matrix for selecting orthogonal protecting groups in chiral beta-amino acid synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the completion of the reaction and the integrity of the product can be monitored and confirmed at each step.

Protocol A: Acidolytic Cleavage of (S)-tert-Butyl 3-aminobutanoate

Rationale: TFA is used to protonate the ester. Triisopropylsilane (TIPS) and water are added as carbocation scavengers. Without scavengers, the highly reactive tert-butyl carbocation can re-alkylate the product or other sensitive moieties[7].

  • Preparation: Dissolve 1.0 mmol of the N-protected (S)-tert-Butyl 3-aminobutanoate in 2.0 mL of Dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a mixture of TFA / TIPS / H₂O (95:2.5:2.5 v/v).

  • Reaction: Add 8.0 mL of the cleavage cocktail to the DCM solution at 0 °C. Stir and allow the mixture to warm to room temperature.

  • Monitoring: Monitor the reaction via TLC (typically 1–2 hours). The disappearance of the less polar starting material indicates complete conversion[3].

  • Workup: Concentrate the mixture under a stream of nitrogen or via rotary evaporation (bath temperature < 30 °C to prevent degradation).

  • Precipitation: Triturate the resulting oil with cold diethyl ether (-20 °C) to precipitate the free carboxylic acid. Centrifuge and decant the ether to isolate the product.

Protocol B: Saponification of Methyl (S)-3-aminobutanoate

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH for complex or sensitive substrates because it is milder and less prone to causing epimerization at the chiral


-carbon[6][8]. A mixed solvent system is critical: THF dissolves the organic ester, while water dissolves the LiOH, and methanol acts as a phase-transfer homogenizer.
  • Preparation: Dissolve 1.0 mmol of the N-protected Methyl (S)-3-aminobutanoate in 3.0 mL of THF and 1.0 mL of Methanol.

  • Base Addition: Dissolve 3.0 mmol (3 equivalents) of LiOH·H₂O in 1.0 mL of distilled water. Add this aqueous solution dropwise to the organic mixture at 0 °C.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The mixture will become homogenous as the ester hydrolyzes to the water-soluble carboxylate salt.

  • Monitoring: Monitor via TLC (typically 2–4 hours).

  • Workup (Self-Validation): Remove the volatile organics (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 5 mL of water and wash with ethyl acetate (2 x 5 mL) to remove unreacted starting material and organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Note: This step protonates the carboxylate anion, rendering the target molecule organic-soluble.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid[8][9].

References

  • Transtutors. "Stepwise mechanism for the hydrolysis of the methyl ester group using lithium hydroxide." Transtutors Q&A. Available at: [Link]

  • Thieme-Connect. "Methyl Esters and Derivatives: Base-catalysed hydrolysis." Protecting Groups in Organic Synthesis. Available at:[Link]

  • OperaChem. "Saponification - Typical procedures." OperaChem Laboratory Guides. Available at: [Link]

  • Sciforum. "Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound." ECSOC 13. Available at:[Link]

Sources

Establishing Elemental Analysis Standards for (S)-tert-Butyl 3-aminobutanoate HCl: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Pharmaceutical Development Professionals

The qualification of chiral building blocks, such as (S)-tert-Butyl 3-aminobutanoate hydrochloride (Formula:


, MW: 195.69  g/mol ), is a critical bottleneck in early-stage active pharmaceutical ingredient (API) synthesis. Because this compound is an HCl salt, establishing a primary reference standard requires proving not only the organic purity of the carbon framework but also the exact stoichiometry of the chloride counterion.

To establish a certified reference standard, laboratories must evaluate and compare traditional combustion analysis against modern orthogonal techniques like Quantitative NMR (qNMR) and Ion Chromatography (IC). This guide objectively compares these analytical alternatives, detailing the causality behind experimental choices to ensure self-validating, audit-ready workflows.

Theoretical Baseline: The Stoichiometric Target

Before evaluating analytical alternatives, the theoretical mass fractions of the pure (S)-tert-Butyl 3-aminobutanoate HCl salt must be established. Any deviation greater than


 to 

from these theoretical values typically indicates the presence of impurities (e.g., residual solvents, moisture, or excess HCl).
  • Carbon (C): 49.10%

  • Hydrogen (H): 9.27%

  • Nitrogen (N): 7.16%

  • Oxygen (O): 16.35%

  • Chloride (Cl): 18.12%

Comparative Analysis of Standardization Methodologies

Relying on a single analytical technique is insufficient for modern pharmaceutical quality control[1]. Below is a comparison of the three primary methodologies used to validate the elemental and absolute purity of (S)-tert-Butyl 3-aminobutanoate HCl.

Table 1: Performance Comparison of Analytical Alternatives
Analytical MethodologyPrimary TargetLOD / LOQSample RequirementSpecificity & Limitations
CHNS Combustion C, H, N mass fractions~0.1% / 0.3%1 - 3 mgLow: Cannot distinguish structural isomers or detect inorganic salts[2].
Ion Chromatography (IC) Chloride counterion<100 ng/mL<1 mgHigh: Specifically separates Cl⁻ from other inorganic anions (e.g., sulfate)[3].
Quantitative NMR (qNMR) Absolute organic purity~0.1%10 - 20 mgVery High: Structurally specific; does not require a reference standard of the analyte[4].

Orthogonal Workflow Design

To create a self-validating system, these three methodologies must be used orthogonally. CHNS provides the organic mass balance, IC confirms the salt stoichiometry, and qNMR provides the absolute purity of the free base framework.

G Sample (S)-tert-Butyl 3-aminobutanoate HCl Candidate Batch CHNS CHNS Combustion (Organic Mass Balance) Sample->CHNS 1-2 mg IC Ion Chromatography (Chloride Stoichiometry) Sample->IC <1 mg qNMR 1H qNMR (Absolute Purity) Sample->qNMR 10-20 mg Integration Orthogonal Data Integration (Mass Balance Verification) CHNS->Integration %C, %H, %N IC->Integration %Cl qNMR->Integration Absolute Mass Fraction Standard Certified Reference Standard (>99.5% Purity) Integration->Standard Pass Acceptance Criteria

Orthogonal analytical workflow for establishing (S)-tert-Butyl 3-aminobutanoate HCl standards.

Step-by-Step Experimental Protocols

Alternative 1: CHNS Organic Mass Balance (Pregl-Dumas Method)

Traditional CHNS analysis utilizes high-temperature combustion to convert the sample into measurable gases (


, 

,

)[5].

Causality & Logic: The Pregl-Dumas method relies on a sudden injection of oxygen (jet-injection) into the combustion zone at ~1000°C. This ensures complete, instantaneous oxidation. If oxidation is incomplete, carbon-rich residues form, artificially lowering the %C and %N readings[5][6].

Protocol:

  • Calibration: Calibrate the elemental analyzer using a certified standard such as sulfanilamide, which closely mimics the C, H, N, and S ratios found in many pharmaceutical organics.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the (S)-tert-Butyl 3-aminobutanoate HCl sample into a highly pure tin capsule. Crucial step: The tin capsule acts as a catalyst during combustion, generating an exothermic reaction that briefly pushes the localized temperature to ~1800°C.

  • Combustion: Drop the capsule into the combustion reactor (1000°C) under a steady stream of helium carrier gas, followed by a dosed pulse of high-purity oxygen[6].

  • Reduction & Separation: Pass the combustion gases over heated copper (~600°C) to reduce nitrogen oxides to

    
     gas[6]. Separate the gases using Temperature-Programmed Desorption (TPD) columns.
    
  • Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD)[5]. Compare the resulting mass fractions against the theoretical values (C: 49.10%, N: 7.16%).

Alternative 2: Ion Chromatography (IC) for Chloride Quantification

While titration is a legacy method for chloride, IC is the modern standard for pharmaceutical counterions due to its superior sensitivity and resistance to matrix interference[1].

Causality & Logic: IC utilizes suppressed conductivity detection. The chemical suppressor replaces the highly conductive cations in the eluent (e.g.,


 from a carbonate buffer) with 

, converting the eluent into weakly conductive carbonic acid. Simultaneously, it converts the analyte into highly conductive hydrochloric acid (

). This dramatically increases the signal-to-noise ratio, allowing for sub-ppm quantification[3][7].

Protocol:

  • Sample Dissolution: Dissolve exactly 10.0 mg of the sample in 100 mL of ultrapure water (18.2 MΩ·cm).

  • System Equilibration: Equilibrate an anion-exchange column (e.g., Metrosep A Supp 17 or Dionex IonPac AS11) with a carbonate/bicarbonate eluent or a hydroxide gradient[3][7].

  • Suppression Setup: Ensure the chemical suppressor is actively regenerating.

  • Injection: Inject 20 µL of the sample solution.

  • Quantification: Monitor the conductivity detector. The chloride peak typically elutes early. Quantify the peak area against a 5-point calibration curve of NIST-traceable NaCl standards. The target result for a pure salt is 18.12% Cl by mass.

Alternative 3: Quantitative NMR (qNMR) for Absolute Purity

qNMR is the ultimate self-validating technique because the area under an NMR resonance signal is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure[4][8].

Causality & Logic: To achieve absolute quantification without a reference standard of the analyte itself, an internal standard (IS) is used[4]. The IS must have a highly resolved peak that does not overlap with the analyte. For (S)-tert-Butyl 3-aminobutanoate HCl, the massive tert-butyl singlet occurs at ~1.4 ppm. Therefore, Maleic acid (singlet at ~6.2 ppm) is the perfect internal standard[4][9]. Furthermore, the relaxation delay (


) must be set to at least 

(the longest longitudinal relaxation time of the targeted protons) to ensure complete recovery of magnetization before the next pulse; failing to do so will result in truncated integrals and artificially low purity values[8].

Protocol:

  • Standard Selection: Select certified Maleic acid (TraceCERT® or equivalent) as the internal standard.

  • Sample Preparation: Accurately co-weigh ~15 mg of (S)-tert-Butyl 3-aminobutanoate HCl and ~5 mg of Maleic acid into a vial using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of

    
     or 
    
    
    
    and transfer to a 5 mm NMR tube.
  • Acquisition Parameters: Acquire a 1D

    
     NMR spectrum. Set the pulse angle to 90° and the relaxation delay (
    
    
    
    ) to
    
    
    seconds (based on prior
    
    
    inversion-recovery experiments).
  • Integration & Calculation: Phase and baseline-correct the spectrum meticulously. Integrate the tert-butyl singlet (9H, ~1.4 ppm) and the Maleic acid singlet (2H, ~6.2 ppm). Calculate absolute purity using the standard qNMR mass balance equation[9].

Conclusion

For the rigorous qualification of (S)-tert-Butyl 3-aminobutanoate HCl, no single technique suffices. CHNS analysis provides a rapid and cost-effective organic mass balance but lacks structural specificity. Ion Chromatography is the undisputed champion for verifying the exact stoichiometry of the chloride counterion, outperforming legacy titration methods. However, qNMR stands as the most authoritative alternative for determining absolute organic purity without requiring a pre-existing standard of the analyte. By integrating these three methods, laboratories can establish a highly trustworthy, self-validating reference standard suitable for downstream pharmaceutical development.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. -[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma -[Link]

  • A.E.E. FACILITY – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd -[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS -[Link]

  • Elemental analysis: operation & applications - Elementar -[Link]

  • Quality Control Methodologies for Pharmaceutical Counterions - LCGC International -[Link]

  • Analyte: chloride - Diduco -[Link]

  • What is a CHNS Elemental Analyzer? - AZoM -[Link]

Sources

Mass Spectrometry Fragmentation of tert-Butyl 3-Aminobutanoate: A Comprehensive Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of peptidomimetics and targeted therapeutics—such as CREBBP bromodomain and JAK inhibitors—


-amino acids like 3-aminobutanoic acid are frequently utilized to enhance proteolytic stability and modulate intramolecular interactions [2]. To facilitate complex synthesis, the carboxylic acid is routinely protected as a tert-butyl ester, yielding tert-butyl 3-aminobutanoate (MW: 159.23  g/mol ).

For analytical scientists, characterizing these intermediates via tandem mass spectrometry (MS/MS) presents unique challenges. The gas-phase dissociation chemistry of


-amino acids differs fundamentally from their 

-amino acid counterparts, and the high lability of the tert-butyl protecting group under collision-induced dissociation (CID) dominates the fragmentation spectrum. This guide objectively compares the fragmentation behavior of tert-butyl 3-aminobutanoate against alternative protecting groups and details a self-validating LC-MS/MS protocol for robust structural elucidation.

Mechanistic Causality in Gas-Phase Fragmentation

Understanding the causality behind the fragmentation of protonated tert-butyl 3-aminobutanoate (


 at m/z 160.1) requires dissecting two competing gas-phase pathways: ester cleavage and backbone dissociation.
The tert-Butyl Ester Cleavage (Loss of Isobutylene)

Under low-energy ESI-CID, the most kinetically favored pathway is the cleavage of the tert-butyl group. This occurs via a McLafferty-type rearrangement or proton-catalyzed elimination, where a


-hydrogen migrates to the carbonyl oxygen, ejecting neutral isobutylene (56 Da) [3].
  • Reaction:

    
     (m/z 160.1) 
    
    
    
    
    
    (m/z 104.1)
  • Diagnostic Value: This neutral loss of 56 Da is highly diagnostic for tert-butyl esters. Because the activation energy for this rearrangement is exceptionally low, it often represents the base peak in the MS/MS spectrum, sometimes at the expense of backbone sequence information.

-Amino Acid Backbone Cleavage

Once the free acid (m/z 104.1) is formed, increasing the normalized collision energy (NCE) induces backbone fragmentation. Recent multiple-stage tandem mass spectrometry (


) studies have demonstrated that protonated 

-amino acids undergo a distinct dissociation chemistry compared to

-amino acids [1].
  • 
    -Amino Acids:  Typically lose 
    
    
    
    and
    
    
    (combined 46 Da) to form iminium ions.
  • 
    -Amino Acids:  The fragmentation is initiated by the loss of 
    
    
    
    (18 Da) to form a protonated
    
    
    -lactam intermediate (m/z 86.1). This intermediate subsequently loses ketene (
    
    
    , 42 Da) to yield the corresponding iminium ion (m/z 44.1). The total neutral loss from the free acid is 60 Da[1].

Fragmentation M [M+H]+ m/z 160.1 (tert-Butyl 3-aminobutanoate) F1 [M+H - 56]+ m/z 104.1 (Protonated Free Acid) M->F1 - C4H8 (56 Da) McLafferty-type F2 [M+H - 56 - 18]+ m/z 86.1 (β-Lactam Intermediate) F1->F2 - H2O (18 Da) Dehydration F3 [M+H - 56 - 18 - 42]+ m/z 44.1 (Iminium Ion) F2->F3 - CH2CO (42 Da) Ketene Loss

Caption: Stepwise gas-phase fragmentation pathway of protonated tert-butyl 3-aminobutanoate under ESI-CID.

Performance Comparison: tert-Butyl vs. Methyl Protecting Groups

When designing synthetic routes, researchers must weigh chemical stability against analytical traceability. The table below compares the MS/MS performance of tert-butyl 3-aminobutanoate against its methyl ester alternative.

Featuretert-Butyl 3-AminobutanoateMethyl 3-Aminobutanoate
Precursor Ion

m/z 160.1m/z 118.1
Primary Neutral Loss 56 Da (Isobutylene)32 Da (Methanol)
Energy Req. for Ester Cleavage Low (NCE 10-15%)High (NCE 25-35%)
Backbone Fragmentation Suppressed at low NCE; requires

or high NCE.
Readily observable at standard NCE alongside ester cleavage.
Analytical Advantage Highly diagnostic 56 Da loss confirms protecting group integrity.Better for direct sequencing of the

-amino acid backbone.
Chemical Application Easily removed under mild acidic conditions (e.g., TFA) [2].Requires basic hydrolysis; harsher deprotection conditions.

Conclusion: The tert-butyl ester acts as a "thermometer" for collision energy. If comprehensive backbone mapping is required, analysts must utilize higher collision energies or


 workflows to bypass the dominant isobutylene loss, whereas methyl esters provide a more balanced MS/MS spectrum at standard energies.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following methodology outlines a standardized approach for profiling


-amino acid tert-butyl esters using a quadrupole Orbitrap or Time-of-Flight (Q-TOF) mass spectrometer.
Step 1: Sample Preparation
  • Dissolve the tert-butyl 3-aminobutanoate standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 1

    
    g/mL using 50% Aqueous Acetonitrile containing 0.1% Formic Acid.
    
    • Causality: The addition of formic acid ensures complete protonation of the primary amine in solution, maximizing the

      
       ion yield and stabilizing the spray.
      
Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m particle size).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Capillary Temperature: 275 °C.

    • Causality: Kept relatively low to prevent in-source thermal degradation. tert-Butyl esters are highly labile; excessive heat can cause premature loss of the tert-butyl group before the ions reach the mass analyzer, leading to false interpretations of the precursor ion.

  • Fragmentation (CID/HCD): Acquire parallel scans at NCE 15% (to observe the intact

    
     and the m/z 104.1 fragment) and NCE 35% (to drive the formation of the m/z 86.1 and 44.1 backbone fragments).
    

Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI Ionization (Positive Mode, +3.5 kV) S2->S3 S4 CID Fragmentation (Stepped NCE 15% & 35%) S3->S4 S5 Data Analysis (Product Ion Spectra) S4->S5

Caption: Step-by-step LC-MS/MS experimental workflow for beta-amino acid ester analysis.

References

  • Asakawa, D. (2024).

    
    -, 
    
    
    
    - and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of Mass Spectrometry, 59(12), e5100.[Link]
  • Heitel, P., et al. (2021). Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain. Journal of Medicinal Chemistry, 64(14), 10174-10192.[Link]

  • McLafferty, F. W., et al. (2007). McLafferty rearrangement of peptides and substituent effects on peptide fragmentation: Theoretical and experimental investigation. SOAR.[Link]

A Comparative Guide to the Infrared Spectroscopy of Amino Acid Tert-butyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyl ester stands out for its unique steric and electronic properties, offering distinct advantages in multi-step synthetic pathways. Infrared (IR) spectroscopy serves as a rapid and non-destructive analytical tool for the characterization of these crucial intermediates. This guide provides an in-depth comparison of the characteristic IR spectral features of amino acid tert-butyl esters against other common alkyl esters, supported by experimental data and methodological insights.

The Significance of the Tert-butyl Ester in Peptide Chemistry

The tert-butyl group provides significant steric hindrance, which can prevent unwanted side reactions at the carboxyl terminus of an amino acid. Furthermore, its acid-labile nature allows for selective deprotection under mild conditions that do not affect other protecting groups, a cornerstone of orthogonal protection strategies in solid-phase and solution-phase peptide synthesis. Verifying the successful installation of the tert-butyl ester and its integrity throughout a synthetic sequence is critical, and IR spectroscopy offers a first line of analytical confirmation.

Decoding the Infrared Spectrum of an Amino Acid Tert-butyl Ester

The IR spectrum of an amino acid tert-butyl ester is a composite of the vibrational modes of its constituent functional groups: the primary amine (N-H), the ester carbonyl (C=O), the ester C-O linkages, and the hydrocarbon backbone. Understanding the characteristic absorption frequencies of these groups is key to spectral interpretation.

A representative spectrum of an amino acid tert-butyl ester, such as L-Leucine tert-butyl ester, will prominently display the following features:

  • N-H Stretching: Typically observed as two medium-intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range, characteristic of the sp³ C-H bonds in the amino acid side chain and the tert-butyl group.

  • Ester Carbonyl (C=O) Stretching: A strong, sharp absorption band typically found around 1730-1745 cm⁻¹ . This is one of the most diagnostic peaks for an ester. For tert-butyl esters specifically, this peak is often observed around 1743 cm⁻¹ .[1]

  • N-H Bending (Scissoring): A medium-intensity band in the region of 1580-1650 cm⁻¹ . This peak can sometimes be broad and may overlap with other absorptions.

  • C-O Stretching: The C-O single bond stretches of the ester group give rise to two or more strong bands in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹ .[2][3] The specific positions of these bands are highly sensitive to the structure of the ester, and for tert-butyl esters, they are particularly informative.

  • Tert-butyl Group Vibrations: The bulky tert-butyl group has characteristic bending vibrations. A strong, often split peak, can be observed around 1370-1390 cm⁻¹ due to the symmetric and asymmetric bending of the methyl groups.

Comparative Analysis: Tert-butyl vs. Other Ester Protecting Groups

The choice of ester protecting group can subtly but significantly influence the IR spectrum. The electronic and steric effects of the alkyl group attached to the ester oxygen alter the vibrational frequencies of the C=O and C-O bonds. Below is a comparative summary of the key IR absorption frequencies for different esters of L-Leucine.

Functional GroupL-Leucine Methyl Ester (cm⁻¹)L-Leucine Ethyl Ester (cm⁻¹)L-Leucine Benzyl Ester (cm⁻¹)L-Leucine Tert-butyl Ester (cm⁻¹)Causality Behind the Shift
N-H Stretch ~3400, ~3300~3400, ~3300~3400, ~3300~3400, ~3300The N-H stretching frequency is primarily influenced by the electronic environment of the amine and hydrogen bonding, and is less affected by the ester group.
C=O Stretch ~1740~1738~1735~1730-1743 The C=O stretching frequency is sensitive to electronic effects. The electron-donating nature of the alkyl groups influences the resonance of the ester, with the bulky tert-butyl group having a modest effect compared to smaller alkyl groups. Conjugation with the phenyl ring in the benzyl ester lowers the frequency.
C-O Stretch (asymmetric) ~1240~1230~1215~1260-1280 This C-O stretch is coupled with the C-C stretch of the adjacent carbon. The bulky tert-butyl group introduces steric strain, which can stiffen the C-O bond, leading to a higher frequency vibration.
C-O Stretch (symmetric) ~1170~1160~1180~1150-1170 The position of this band is also influenced by the conformation and steric environment of the ester group.
N-H Bend ~1600~1600~1600~1600Similar to N-H stretching, the N-H bending vibration is less sensitive to changes in the ester group.

Key Insights from the Comparison:

  • The C=O stretching frequency shows a slight decrease in the order of methyl > ethyl > tert-butyl > benzyl. The benzyl ester's lower frequency is attributed to conjugation with the aromatic ring. The difference between the simple alkyl esters is less pronounced.

  • A significant and diagnostic difference lies in the asymmetric C-O stretching region. The tert-butyl ester exhibits a noticeably higher wavenumber for this vibration compared to the other esters. This is a direct consequence of the steric bulk of the tert-butyl group, which restricts rotational freedom and likely alters the bond angle and force constant of the C-O bond. This higher frequency peak can be a key identifier for the presence of a tert-butyl ester.

Experimental Protocol for FT-IR Analysis of Amino Acid Esters

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid amino acid ester sample using the KBr pellet method.

Materials:

  • Amino acid ester sample (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the amino acid ester sample into a clean, dry agate mortar.

    • Add 150-200 mg of dry KBr powder to the mortar.

    • Gently grind the sample and KBr together with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the powder mixture into the collar of the pellet die.

    • Level the surface of the powder and insert the plunger.

    • Place the die assembly into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die.

  • Spectral Acquisition:

    • Gently remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum by performing a background subtraction.

    • Identify and label the characteristic absorption bands corresponding to the different functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Sample & KBr (1:100 ratio) B Grind in Agate Mortar A->B C Load into Pellet Die B->C D Apply Pressure (8-10 tons) C->D E Acquire Background Spectrum D->E F Acquire Sample Spectrum E->F G Background Subtraction F->G H Peak Identification G->H I Comparative Analysis H->I caption FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of amino acid esters.

Conclusion

Infrared spectroscopy is an indispensable technique for the routine characterization of amino acid tert-butyl esters. While the C=O stretching frequency provides a general confirmation of the ester functionality, a detailed analysis of the C-O stretching region in the fingerprint region offers a more definitive identification of the tert-butyl group. The characteristic high-wavenumber asymmetric C-O stretch serves as a key diagnostic peak, distinguishing it from other common alkyl esters. By following a robust experimental protocol and understanding the subtle electronic and steric influences on vibrational frequencies, researchers can confidently utilize IR spectroscopy to monitor the progress of their synthetic endeavors in the development of novel therapeutics.

References

  • SpectraBase. L-leucine, ethyl ester, hydrochloride. [Link]

  • SpectraBase. L-Leucine, N-methyl-, methyl ester. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Elixir Journal. Vibrational and Electronic Absorption Spectra of Valine and Leucine Molecules. [Link]

  • NIST Chemistry WebBook. Leucine. [Link]

  • PrepChem. Synthesis of L-leucine benzyl ester (NPC 15328). [Link]

  • PubChem. (+)-L-Leucine methyl ester. [Link]

  • ResearchGate. FTIR spectrum of L-leucine in its original form. [Link]

  • University of California, Davis. Infrared Spectroscopy Tutorial: Esters. [Link]

  • LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • LibreTexts Chemistry. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

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Advanced Analytical Strategies for Validating the Purity of (S)-tert-Butyl 3-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I approach purity validation not as a single assay, but as an orthogonal, self-validating system. (S)-tert-Butyl 3-aminobutanoate hydrochloride is a critical chiral building block (a β-amino acid derivative) heavily utilized in the asymmetric synthesis of advanced therapeutics, including selective CREBBP/EP300 bromodomain inhibitors [1] and kinesin HSET (KIFC1) inhibitors [2].

Because stereochemistry directly dictates pharmacological efficacy—where the (R)-enantiomer often exhibits abolished target affinity [1]—relying on standard, templated analytical methods is a critical failure point. This guide objectively compares analytical modalities and provides field-proven, self-validating protocols to ensure absolute chemical and enantiomeric integrity.

Pathway Precursor (S)-tert-Butyl 3-aminobutanoate Ligand Chiral Ligand (e.g., OXFBD05) Precursor->Ligand Synthesis Target CREBBP/EP300 Bromodomain Ligand->Target Binding Effect c-Myc Downregulation & Cancer Cell Apoptosis Target->Effect Epigenetic Modulation

Pharmacological application of (S)-tert-butyl 3-aminobutanoate in CREBBP inhibition.

The Analytical Conundrum & Causality

Analyzing (S)-tert-Butyl 3-aminobutanoate hydrochloride presents two distinct physicochemical challenges that render conventional methods obsolete:

  • The "Invisible" Impurity Problem (Chemical Purity): The molecule consists of an aliphatic backbone, a primary amine, and a tert-butyl ester. It lacks conjugated π-systems, meaning it does not absorb strongly in the UV spectrum (typically only weak end-absorption below 210 nm). Relying on HPLC-UV will mask non-chromophoric synthetic impurities.

  • The Zwitterionic/Ionic Challenge (Enantiomeric Purity): As a hydrochloride salt of a primary amine, the molecule is highly polar. Native (underivatized) amino acids exhibit poor solubility in non-polar solvents, causing traditional normal-phase chiral polysaccharide columns to fail or produce severe peak tailing [3].

To solve this, we must utilize Charged Aerosol Detection (CAD) for universal chemical impurity profiling, and Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) for direct enantiomeric resolution.

Objective Comparison of Analytical Alternatives

Table 1: Chemical Purity Modalities Comparison
Analytical ModalityDetection MechanismTypical LODKey AdvantageCritical Limitation for this API
HPLC-UV (210 nm) Light Absorbance~0.1%Ubiquitous instrumentationBlind to non-chromophoric aliphatic impurities.
HPLC-CAD Aerosol Charge~0.01%Universal detection for non-volatilesRequires volatile mobile phase buffers (e.g., TFA).
LC-MS (ESI+) Mass-to-Charge (m/z)~0.005%Excellent for structural IDBlind to inorganic salts (e.g., excess NaCl).
1H-qNMR Proton Resonance~1.0%Absolute mass balanceLower sensitivity for trace impurities.
Table 2: Enantiomeric Purity Modalities Comparison
Chiral ModalityStationary Phase / ReagentSample PrepTypical Resolution (Rs)Suitability / Causality
Direct Chiral HPLC Macrocyclic Glycopeptide (e.g., Teicoplanin)None (Direct dissolve)> 2.0High. Ionic groups on the CSP perfectly accommodate the polar HCl salt [3].
Direct Chiral HPLC Polysaccharide (Normal Phase)None< 1.0Low. Poor solubility of the API in hexane/IPA leads to broad, tailing peaks.
Indirect GC-MS Achiral Capillary ColumnChiral Derivatization> 3.0Moderate. Excellent resolution, but derivatization risks in-situ racemization [4].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems, ensuring that every result inherently proves its own accuracy.

Workflow Start Sample: (S)-tert-Butyl 3-aminobutanoate HCl ChemPurity Chemical Purity Start->ChemPurity ChiralPurity Enantiomeric Purity Start->ChiralPurity RPHPLC RP-HPLC-CAD/MS (Impurity Profiling) ChemPurity->RPHPLC qNMR 1H-qNMR (Absolute Mass Balance) ChemPurity->qNMR DirectHPLC Direct Chiral HPLC (Macrocyclic Glycopeptide) ChiralPurity->DirectHPLC IndirectGC Indirect GC-MS (Derivatization Required) ChiralPurity->IndirectGC Decision Release Criteria Met? (Chem >99.0%, ee >99.5%) RPHPLC->Decision qNMR->Decision DirectHPLC->Decision IndirectGC->Decision Pass Approved for Synthesis Decision->Pass Validated

Orthogonal purity validation workflow for chiral beta-amino acid derivatives.

Protocol A: Orthogonal Chemical Purity via LC-CAD & qNMR

Causality: CAD detects all non-volatile analytes regardless of chromophore. However, to ensure no CAD-invisible inorganic salts artificially inflate the purity score, we cross-validate with quantitative NMR (qNMR).

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a resolution mixture containing the API and 3-aminobutanoic acid (the hydrolyzed free acid impurity). Ensure baseline resolution (

    
    ) on a C18 column using a gradient of 0.1% TFA in Water/Acetonitrile.
    
  • Blank Validation: Inject the sample diluent. The CAD baseline must be flat, proving zero system carryover.

  • Sample Acquisition: Inject the sample at a high concentration (1.0 mg/mL) to amplify trace impurities. Integrate all peaks to determine CAD area % purity.

  • Orthogonal Mass Balance (The Self-Validation Step): Prepare a separate sample spiked with a highly pure internal standard (e.g., Maleic acid traceable to NIST SRM) in

    
    . Acquire a 1H-qNMR spectrum.
    
    • Logic Check: If CAD purity is 99.5% but qNMR absolute assay is 94.0%, the batch contains 5.5% invisible inorganic salts or residual water, and must be rejected or lyophilized.

Protocol B: Enantiomeric Excess (ee) via Direct Chiral HPLC

Causality: We utilize a Teicoplanin-based macrocyclic glycopeptide column (e.g., CHIROBIOTIC T). Unlike polysaccharide columns, Teicoplanin possesses multiple ionic sites that interact perfectly with the zwitterionic/ionic nature of underivatized amino acids in polar mobile phases [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a Polar Ionic Mode (PIM) mobile phase: 100% Methanol containing 0.1% ammonium trifluoroacetate. Why? The volatile salt buffers the primary amine, preventing peak tailing while remaining LC-MS compatible.

  • SST with Racemate: Inject a standard of (RS)-tert-butyl 3-aminobutanoate HCl.

    • Validation: You must observe two distinct peaks with

      
      . This proves the chiral recognition mechanism of the column is actively functioning.
      
  • Retention Time Marking: Inject a pure standard of the undesired (R)-enantiomer. Record the exact retention time to definitively identify the critical impurity in the sample run.

  • Sample Analysis & Spike Recovery: Inject the (S)-enantiomer sample. To prove that the massive (S)-peak is not tailing and masking a trace (R)-peak, spike the sample with 0.5% (R)-enantiomer. If the spiked peak is recovered accurately (0.48% - 0.52%), the quantitation is validated. Calculate enantiomeric excess (ee).

References

[1] Heitel, P., et al. "Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain." ACS Publications, 2021. URL:[Link]

[2] Prevet, H., et al. "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes." PMC, 2023. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (S)-tert-Butyl 3-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guidelines are based on the hazard profiles of structurally related aminobutanoate hydrochloride compounds. It is imperative to treat (S)-tert-Butyl 3-aminobutanoate hydrochloride with the same or a higher degree of caution. A thorough risk assessment should be conducted before commencing any work.

I. Hazard Identification and Risk Assessment

Based on data from similar compounds, (S)-tert-Butyl 3-aminobutanoate hydrochloride is anticipated to present the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[3][4][5][6]

The hydrochloride salt form suggests that in the presence of moisture, there is a potential for the release of hydrogen chloride, which is corrosive and can cause severe respiratory irritation.[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving (S)-tert-Butyl 3-aminobutanoate hydrochloride.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.NIOSH-approved respirator (e.g., N95) is recommended, especially for larger quantities or in the absence of local exhaust ventilation.[5]
Solution Preparation Safety glasses with side shields or goggles. A face shield may be warranted for larger volumes.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.[3][5]
Reaction Workup and Purification Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

The Rationale Behind PPE Selection:

  • Eye and Face Protection : The risk of eye irritation necessitates the use of safety glasses at a minimum.[3][5] Goggles provide a more complete seal, and a face shield is recommended when handling larger quantities or during procedures with a high splash potential.

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin irritation.[3][5] Double gloving is a good practice to minimize the risk of exposure from a potential tear or puncture in the outer glove.[7]

  • Body Protection : A standard laboratory coat is sufficient for most small-scale operations to protect against minor spills and contamination of personal clothing.[5]

  • Respiratory Protection : Due to the potential for respiratory tract irritation, especially when handling the powdered form, a respirator is recommended.[3][5] All work with this compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.

III. Standard Operating Procedures: A Step-by-Step Approach to Safety

A. Engineering Controls: The Foundation of a Safe Workspace

  • Ventilation : Always handle (S)-tert-Butyl 3-aminobutanoate hydrochloride in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for all operations.[3][5]

  • Eyewash and Safety Shower : Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[2]

B. Handling and Storage

  • Receiving and Unpacking : Visually inspect the container for any damage or leaks upon receipt. Wear appropriate PPE during unpacking.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Weighing : When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

IV. Emergency Procedures: Preparedness is Key

A. Spill Response

In the event of a spill, follow a calm and methodical approach. The following diagram illustrates the decision-making process for responding to a chemical spill.

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area & Alert Others LargeSpill->Evacuate CallEmergency Call Emergency Services Evacuate->CallEmergency Contain Contain the Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable) with Sodium Bicarbonate Contain->Neutralize Collect Collect Residue into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

B. First Aid Measures

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

V. Disposal Plan

All waste containing (S)-tert-Butyl 3-aminobutanoate hydrochloride should be treated as hazardous chemical waste.

  • Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[1]

By adhering to these safety protocols, researchers can confidently and safely handle (S)-tert-Butyl 3-aminobutanoate hydrochloride, fostering a secure environment for scientific advancement.

References

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]

  • A Chemtek. tert-Butyl-(3R)-3-amino-3-butanoate hydrochloride. Retrieved from [Link]

  • PubChem. tert-Butyl 3-aminopropanoate hydrochloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.